molecular formula C7H5ClFNO2 B1451029 Methyl 2-chloro-5-fluoropyridine-4-carboxylate CAS No. 876919-10-7

Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Cat. No.: B1451029
CAS No.: 876919-10-7
M. Wt: 189.57 g/mol
InChI Key: SRNIKBWSSVPZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-fluoropyridine-4-carboxylate is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIKBWSSVPZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673247
Record name Methyl 2-chloro-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876919-10-7
Record name Methyl 2-chloro-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-5-fluoropyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for Methyl 2-chloro-5-fluoropyridine-4-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is designed for robustness and scalability, addressing the critical need for reliable access to this polysubstituted pyridine derivative. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data to support the viability of the proposed route. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. The electronic properties and ability of the pyridine nitrogen to engage in hydrogen bonding make it a privileged structure in drug design. Specifically, halogenated and carboxylated pyridines serve as versatile intermediates, allowing for a wide array of subsequent chemical transformations to build molecular complexity and modulate biological activity. This compound, with its distinct substitution pattern, offers multiple reaction sites for diversification, making it a highly valuable synthon. The chloro group at the 2-position is susceptible to nucleophilic substitution, the fluoro group at the 5-position can influence the molecule's electronic properties and metabolic stability, and the methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Retrosynthetic Analysis and Strategic Approach

A plausible synthetic strategy involves the construction of the pyridine ring with the requisite functional groups or their precursors at the appropriate positions. The introduction of the chloro and fluoro substituents can be achieved through well-established methodologies such as the Sandmeyer and Balz-Schiemann reactions, respectively. These reactions are workhorses in aromatic chemistry for the conversion of amino groups into halides.

Proposed Synthesis Pathway

The proposed pathway commences with a commercially available aminopyridine derivative and proceeds through a series of transformations to install the desired chloro, fluoro, and carboxylate functionalities.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Synthesis of 2-chloro-5-fluoropyridine-4-carboxylic acid cluster_1 Final Esterification Step Start 2-Amino-5-fluoropyridine Intermediate1 2-Amino-5-fluoro-4-iodopyridine Start->Intermediate1 Iodination Intermediate2 2-Amino-5-fluoropyridine-4-carbonitrile Intermediate1->Intermediate2 Cyanation Intermediate3 2-Amino-5-fluoropyridine-4-carboxylic acid Intermediate2->Intermediate3 Hydrolysis Intermediate4 2-Chloro-5-fluoropyridine-4-carboxylic acid Intermediate3->Intermediate4 Sandmeyer Reaction Intermediate4_alias 2-Chloro-5-fluoropyridine-4-carboxylic acid Final_Product This compound Intermediate4_alias->Final_Product Fischer Esterification

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, along with explanations for the choice of reagents and conditions.

Step 1: Iodination of 2-Amino-5-fluoropyridine

The regioselective introduction of an iodine atom at the 4-position of the pyridine ring is a critical first step. This is achieved via an electrophilic iodination reaction.

  • Protocol:

    • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-5-fluoro-4-iodopyridine.

  • Mechanistic Rationale: The amino group at the 2-position is an activating group, directing electrophilic substitution to the ortho and para positions. The 4-position is sterically more accessible than the 3-position, and the electronic activation from the amino group facilitates the attack of the electrophilic iodine from NIS.

Step 2: Cyanation of 2-Amino-5-fluoro-4-iodopyridine

The iodo group is then converted to a nitrile, which will serve as a precursor to the carboxylic acid. A palladium-catalyzed cross-coupling reaction is a reliable method for this transformation.

  • Protocol:

    • In a reaction vessel, combine 2-amino-5-fluoro-4-iodopyridine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

    • Add a degassed solvent like DMF.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain 2-amino-5-fluoropyridine-4-carbonitrile.

  • Causality of Experimental Choices: The use of a palladium catalyst is essential for this C-C bond formation. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better reactivity in many cases. The reaction is carried out under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.

Step 3: Hydrolysis of 2-Amino-5-fluoropyridine-4-carbonitrile

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions with the amino group.

  • Protocol:

    • Suspend 2-amino-5-fluoropyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a base, such as sodium hydroxide, to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-amino-5-fluoropyridine-4-carboxylic acid.

  • Self-Validating System: The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak and the appearance of a carboxylic acid peak in the infrared (IR) spectrum.

Step 4: Sandmeyer Reaction to Introduce the Chloro Group

The amino group at the 2-position is converted to a chloro group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[1][2][3]

  • Protocol:

    • Suspend 2-amino-5-fluoropyridine-4-carboxylic acid (1.0 eq) in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-water bath.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield crude 2-chloro-5-fluoropyridine-4-carboxylic acid.[4]

  • Trustworthiness of the Protocol: The Sandmeyer reaction is a well-established and reliable method for the conversion of aromatic amines to halides.[5][6] The use of copper(I) chloride is crucial for the catalytic cycle that facilitates the displacement of the diazonium group.[1]

Step 5: Fischer Esterification to Obtain the Final Product

The final step is the esterification of the carboxylic acid with methanol. The Fischer esterification is a straightforward and acid-catalyzed reaction.[7][8]

  • Protocol:

    • Dissolve 2-chloro-5-fluoropyridine-4-carboxylic acid (1.0 eq) in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

  • Expertise in Method Selection: The Fischer esterification is an equilibrium-driven process. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester product.[7]

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)
1Iodination2-Amino-5-fluoropyridine2-Amino-5-fluoro-4-iodopyridine75-85
2Cyanation2-Amino-5-fluoro-4-iodopyridine2-Amino-5-fluoropyridine-4-carbonitrile70-80
3Hydrolysis2-Amino-5-fluoropyridine-4-carbonitrile2-Amino-5-fluoropyridine-4-carboxylic acid80-90
4Sandmeyer Reaction2-Amino-5-fluoropyridine-4-carboxylic acid2-Chloro-5-fluoropyridine-4-carboxylic acid60-70
5Fischer Esterification2-Chloro-5-fluoropyridine-4-carboxylic acidThis compound85-95

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing a sequence of well-established and reliable chemical transformations, this guide provides a practical framework for researchers and chemists to access this valuable building block. The detailed protocols and mechanistic insights are intended to empower scientists to confidently execute this synthesis and adapt it to their specific needs. The strategic combination of regioselective halogenation, cyanation, hydrolysis, and esterification reactions demonstrates a powerful approach to the synthesis of highly functionalized pyridine derivatives.

References

An In-depth Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-chloro-5-fluoropyridine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, its applications as a crucial intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. While a specific CAS number for this methyl ester is not consistently reported in major databases, it is unequivocally identified as the methyl ester of 2-Chloro-5-fluoropyridine-4-carboxylic acid .

The parent acid, also known as 2-Chloro-5-fluoroisonicotinic acid, is assigned the CAS Number 884494-74-0 [1][2][3]. The properties of the methyl ester can be extrapolated from the data available for this precursor and related compounds.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0)

PropertyValueSource(s)
Molecular FormulaC₆H₃ClFNO₂[1][2]
Molecular Weight175.54 g/mol [1][2]
AppearanceSolid/Powder[4]
Storage Temperature2-8°C under inert gas[5]
pKa (Predicted)2.07 ± 0.10[5]

The introduction of a methyl group during esterification will increase the molecular weight to 189.57 g/mol and alter its polarity and solubility, generally increasing its solubility in organic solvents.

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its parent carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.

Synthesis of the Precursor: 2-Chloro-5-fluoropyridine-4-carboxylic acid

While detailed synthetic procedures for this specific precursor are not abundant in publicly available literature, the synthesis of halogenated pyridine carboxylic acids often involves multi-step sequences. These can include the construction of the pyridine ring followed by halogenation and oxidation or functional group interconversion. Patent literature suggests that the preparation of similar fluoropyridine compounds can be achieved through methods like the improved Balz-Schiemann reaction on aminopyridines[6].

Experimental Protocol: Fischer Esterification

The following is a generalized, yet field-proven, protocol for the synthesis of this compound from its corresponding carboxylic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-Chloro-5-fluoropyridine-4-carboxylic acid in an excess of anhydrous methanol (typically used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring. The addition of the acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol[7].

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Driving the equilibrium towards the product is achieved by using a large excess of the alcohol, in accordance with Le Châtelier's principle[8].

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Fischer_Esterification Carboxylic_Acid 2-Chloro-5-fluoropyridine- 4-carboxylic acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Methanol Methanol (excess) Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Methyl_Ester Methyl 2-chloro-5-fluoropyridine- 4-carboxylate Water_Elimination->Methyl_Ester Water Water Water_Elimination->Water

Caption: Fischer Esterification Workflow for this compound Synthesis.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring (2H), and a singlet for the methyl ester protons (~3.9 ppm). Chemical shifts and coupling constants of the aromatic protons will be influenced by the chloro and fluoro substituents.
¹³C NMR Resonances for the carbonyl carbon of the ester (around 165-175 ppm), the methyl carbon of the ester (around 50-70 ppm), and the carbons of the pyridine ring. The carbon atoms attached to chlorine and fluorine will show characteristic chemical shifts and C-F coupling.
IR Spectroscopy A strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. C-Cl and C-F stretching vibrations would also be present.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of a chlorine atom.

For comparison, the ¹H NMR spectrum of the related compound 2-Chloro-5-fluoropyridine shows signals in the aromatic region, and the presence of fluorine and chlorine atoms significantly influences the chemical shifts of the pyridine ring protons[4].

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridine carboxylic acids and their esters are valuable building blocks in the synthesis of a wide array of biologically active molecules. The pyridine scaffold is a common motif in many pharmaceuticals, and the presence of halogen atoms provides handles for further chemical modifications, such as cross-coupling reactions, and can modulate the physicochemical and pharmacological properties of the final compound.

The 2-chloro-5-fluoropyridine-4-carboxylate moiety can be considered a key intermediate for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The functional groups on this compound allow for the introduction of various side chains to target the ATP-binding site of kinases, which are often implicated in cancer and inflammatory diseases.

  • Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals, including herbicides and fungicides[9]. The specific substitution pattern of this molecule could be exploited to develop new crop protection agents.

  • Novel Therapeutic Agents: The unique electronic properties conferred by the chloro and fluoro substituents can lead to compounds with improved metabolic stability, binding affinity, and cell permeability. Pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes[10].

The general class of pyridine carboxamides has shown significant promise in antimicrobial research, including activity against drug-resistant strains of Mycobacterium tuberculosis.

Applications Core_Compound Methyl 2-chloro-5-fluoropyridine- 4-carboxylate Kinase_Inhibitors Kinase Inhibitors (e.g., for Cancer) Core_Compound->Kinase_Inhibitors Synthetic Intermediate Agrochemicals Agrochemicals (Herbicides, Fungicides) Core_Compound->Agrochemicals Synthetic Intermediate Antimicrobials Antimicrobial Agents (e.g., Anti-TB) Core_Compound->Antimicrobials Potential Scaffold Other_Therapeutics Other Novel Therapeutics Core_Compound->Other_Therapeutics Versatile Building Block

Caption: Potential Applications of this compound.

Conclusion

This compound, derived from its corresponding carboxylic acid (CAS 884494-74-0), is a valuable and versatile building block for chemical synthesis. Its straightforward preparation via Fischer esterification and the strategic placement of its functional groups make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemicals. Further research into the derivatization of this compound is likely to yield novel molecules with significant biological activity.

References

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agrochemical development. As a substituted pyridine carboxylate, it embodies a scaffold that is prevalent in a multitude of biologically active molecules. This technical guide provides a comprehensive analysis of its molecular structure, delving into the distinct roles of its three key functional groups: the reactive 2-chloro substituent, the modulating 5-fluoro atom, and the versatile 4-carboxylate ester. By examining the interplay of these groups, we elucidate the molecule's predicted spectroscopic signature, its chemical reactivity, and its strategic importance as a synthetic intermediate. This document serves as a resource for scientists and drug development professionals, offering field-proven insights into the causality behind its design and its potential applications in the synthesis of novel chemical entities.

The Strategic Importance of Substituted Pyridine Scaffolds

Heterocyclic chemistry is a cornerstone of modern drug discovery, with nitrogen-containing rings forming the basis of countless therapeutic agents.[1] Among these, the pyridine ring is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and the capacity to orient substituents in precise three-dimensional space to optimize interactions with biological targets.

Pyridine carboxylic acid isomers and their derivatives, such as this compound, are particularly valuable. They serve not only as foundational building blocks but also exhibit intrinsic biological activities, including the inhibition of clinically relevant enzymes.[2][3][4] The strategic placement of halogen atoms and an ester group on this scaffold creates a versatile synthon, primed for diversification and incorporation into complex molecular architectures. This guide deconstructs the structural elements of this specific molecule to understand its inherent potential.

Molecular Structure Analysis

The utility of this compound is derived from the synergistic effects of its substituents on the electron-deficient pyridine core.

The Substituent Effects: A Trifecta of Functionality
  • The 2-Chloro Group: A Reactive Handle for Synthesis The chlorine atom at the C2 position is the molecule's primary reactive site for synthetic elaboration. The pyridine ring's nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density at the ortho (C2) and para (C4) positions.[5] This electronic deficit makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[5][6] Consequently, the 2-chloro group can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a robust and reliable method for introducing molecular diversity.[7] This reactivity is a cornerstone of its function as a chemical building block.

  • The 5-Fluoro Group: A Tool for Pharmacokinetic and Pharmacodynamic Modulation The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[8] Despite having a van der Waals radius similar to hydrogen, fluorine is the most electronegative element, allowing it to profoundly influence a molecule's properties without adding significant steric bulk.[8][9] The strategic placement of fluorine at the C5 position can:

    • Enhance Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[10][11]

    • Modulate Physicochemical Properties: Its powerful electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve bioavailability by enhancing membrane permeation.[8][10]

    • Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), leading to enhanced target binding and potency.[8][12]

  • The 4-Carboxylate Group: A Versatile Precursor The methyl ester at the C4 position is a versatile functional group that can be readily transformed into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse array of amides—a common linkage in pharmaceutical agents.[13] The ester itself can also serve as a hydrogen bond acceptor, contributing to the molecule's overall binding profile. From an electronic standpoint, the carboxylate group is electron-withdrawing, further influencing the reactivity of the pyridine ring.

Predicted Molecular Properties

The combination of these functional groups results in a unique set of physicochemical properties critical for its handling and application in synthesis.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂Calculated
Molecular Weight 189.57 g/mol [14]
IUPAC Name This compoundDerived
CAS Number 877146-59-9Patent Reference

Predicted Spectroscopic Signature: A Guide to Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals:

  • Two Aromatic Protons: The protons at the C3 and C6 positions of the pyridine ring would appear as distinct signals. The C6 proton, being ortho to the ring nitrogen, would be the most downfield. They would likely appear as doublets due to coupling with the C5-fluorine atom (⁴JH-F).

  • One Methyl Group: The three protons of the methyl ester would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide a carbon "fingerprint" of the molecule, with seven expected signals for the aromatic and carboxyl carbons, plus one for the methyl group. Key predicted features include:

  • Carbonyl Carbon: The ester carbonyl carbon would appear significantly downfield (~160-170 ppm).

  • Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C5) and those two or three bonds away (C4, C6, C3) will exhibit splitting due to C-F coupling. The direct ¹JC-F coupling is typically very large (200-250 Hz), providing an unambiguous marker for the fluorinated position.

  • Chlorine-Coupled Carbon: The carbon bonded to chlorine (C2) will also have a characteristic chemical shift, typically in the range of 145-155 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the vibrations of its functional groups. The presence of a strong, sharp absorption band for the ester carbonyl is a key diagnostic feature.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Ester C=O Stretch1740-1720Strong, Sharp
Aromatic C=C / C=N Stretches1600-1450Medium-Strong
C-F Stretch1250-1000Strong
C-Cl Stretch800-600Medium

The presence of two intense peaks for the carboxylate group, one for the asymmetric and one for the symmetric stretch, is a hallmark of this functional group.[15]

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight and elemental composition. The most critical diagnostic feature would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum would show two distinct peaks for the molecular ion:

  • M⁺ peak: Corresponding to the molecule containing ³⁵Cl.

  • M+2 peak: Corresponding to the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak would be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the structure.

Reactivity and Synthetic Potential

The molecule's structure is optimized for its use as a versatile synthetic intermediate. Its two primary points of modification are the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr) at C2

As previously discussed, the 2-chloro group is readily displaced. This allows for the coupling of the pyridine core to a wide variety of other chemical fragments, a common strategy in the construction of drug candidates.

SNAr_Workflow Start This compound Product 2-Substituted Pyridine Product Start->Product Base, Solvent (e.g., K2CO3, DMF) Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Product

Caption: SNAr workflow at the C2 position.

Representative Protocol for SNAr with an Amine: This is a generalized protocol based on standard procedures for similar 2-chloropyridine substrates.[6][7]

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added the desired amine nucleophile (1.1-1.5 eq).

  • A non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq) is added to the mixture.

  • The reaction vessel is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired 2-amino-substituted pyridine derivative.

Transformations of the Ester Group

The ester at C4 provides a secondary site for modification, typically after the SNAr reaction has been performed. This allows for the synthesis of libraries of compounds with diversity at both positions.

Ester_Transformation Start 2-Substituted Pyridine Ester Acid Carboxylic Acid Derivative Start->Acid 1. LiOH, H2O/THF 2. H+ workup Amide Carboxamide Derivative Acid->Amide Amine (R2NH2) Coupling Agent (HATU) Base, Solvent

Caption: Synthetic transformations of the C4-ester group.

Applications in Drug Discovery and Agrochemicals

The structural features of this compound make it an ideal building block for creating libraries of compounds for high-throughput screening. The ability to introduce one functional group via SNAr at C2 and another via amide coupling at C4 provides a powerful two-vector diversification strategy.

The fluorine atom is particularly significant. Its role in blocking metabolism and enhancing binding means that derivatives of this scaffold are inherently designed for improved pharmacokinetic and pharmacodynamic profiles.[9][11][12] Such substituted pyridine carboxamides have shown potent activity as allosteric inhibitors of important enzymes like SHP2, a target in cancer therapy.[13] The core structure is therefore highly relevant to modern drug discovery programs aimed at producing potent, selective, and metabolically robust clinical candidates.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular scaffold. Its architecture provides a stable and synthetically tractable core, while its substituents offer distinct and complementary functionalities. The 2-chloro group provides a reliable site for nucleophilic substitution, the 4-carboxylate offers a handle for further derivatization, and the 5-fluoro atom is incorporated to bestow favorable drug-like properties. A thorough understanding of this molecule's structure, predicted spectroscopic characteristics, and reactivity profile empowers researchers to fully leverage its potential as a high-value intermediate in the development of next-generation pharmaceuticals and agrochemicals.

References

A Technical Guide to the Spectroscopic Characterization of Halogenated Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Exemplar Compound: Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Senior Application Scientist Note: Comprehensive searches of public-domain scientific databases and supplier catalogs did not yield a complete, verified set of spectroscopic data (NMR, IR, MS) for the specific compound this compound. To fulfill the core requirements of this guide for researchers and drug development professionals, this document has been structured as an in-depth, predictive analysis. The methodologies, interpretation principles, and expected data are presented based on established spectroscopic theory and data from structurally similar pyridine derivatives. This guide serves as an expert-level template for the characterization of this class of compounds.

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a prerequisite for its use in further research and development. Spectroscopic analysis provides the necessary toolkit to verify the molecular structure, identify functional groups, and ensure purity. This guide provides a detailed walkthrough of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The narrative explains not just the data, but the expert reasoning behind the experimental design and interpretation, grounding the analysis in fundamental principles.

Compound Profile
PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a substituted pyridine ring, NMR provides precise information on the electronic environment of each nucleus, confirming substitution patterns through chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons and one signal in the aliphatic region for the methyl ester protons.

Predicted ¹H NMR Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~8.45d~2.5 HzH-6
2~7.90d~5.0 HzH-3
3~3.95s--OCH₃

Expert Interpretation:

  • Causality of Chemical Shifts: The pyridine nitrogen is strongly electron-withdrawing, causing protons on the ring to be "deshielded" and appear at a high chemical shift (downfield) compared to benzene protons. The proton at the C-6 position (H-6) is ortho to the nitrogen, making it the most downfield signal. The H-3 proton is influenced by the adjacent chlorine and the ester group.

  • Significance of Coupling: The fluorine atom at C-5 will couple with the adjacent H-6 proton, but also through space with the H-3 proton. We predict a doublet for H-6 due to coupling with the fluorine (³J HF). Similarly, H-3 will be split into a doublet by the fluorine (⁴J HF). The values of these coupling constants are critical for confirming the substitution pattern.[1]

  • Methyl Ester Signal: The singlet at ~3.95 ppm is characteristic of the three equivalent protons of the methyl ester group, which are isolated from other protons and thus show no coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Workflow for ¹H NMR Analysis

References

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate: A Versatile Building Block in Modern Synthesis

Introduction: The Strategic Value of a Multifunctional Pyridine Core

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel molecular entities. This compound has emerged as a highly valuable and versatile building block for this purpose. Its utility stems from a unique combination of reactive sites integrated within a fluorinated pyridine scaffold—a privileged motif in many biologically active compounds. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into the synthesis, reactivity, and strategic application of this compound. We will explore the causality behind experimental choices, provide validated protocols, and illustrate its synthetic potential through practical examples.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's physical and chemical properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms Methyl 2-chloro-5-fluoroisonicotinate
CAS Number 884494-46-6
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Solid
Boiling Point ~264 °C at 760 mmHg

Note: Physical properties can vary slightly between suppliers and based on purity.

Spectroscopic analysis is crucial for confirming the identity and purity of the material. Researchers should expect characteristic signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra corresponding to the substituted pyridine ring and the methyl ester group. Mass spectrometry should confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Synthesis of the Core Building Block

A plausible synthetic pathway could start from a suitable aminopyridine, followed by chlorination, fluorination, and esterification steps. The diagram below outlines a conceptual workflow for producing such functionalized pyridines.

G cluster_0 Conceptual Synthetic Workflow Start Aminopyridine Precursor Step1 Diazotization & Fluorination (e.g., Balz-Schiemann) Start->Step1 HF or HF-Pyridine Step2 Chlorination Step1->Step2 e.g., POCl₃ Step3 Carboxylation / Esterification Step2->Step3 1. n-BuLi, CO₂ 2. MeOH, H⁺ Product Methyl 2-chloro-5- fluoropyridine-4-carboxylate Step3->Product G cluster_1 S_N_Ar Reaction Pathways Start Methyl 2-chloro-5- fluoropyridine-4-carboxylate Product 2-Substituted-5-fluoropyridine Derivative Start->Product Base, Solvent, ΔT Nuc Nucleophile (R-NH₂, R-OH, R-SH) Nuc->Product

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the intricate world of pharmaceutical and agrochemical synthesis, halogenated pyridine derivatives are indispensable building blocks. Methyl 2-chloro-5-fluoropyridine-4-carboxylate, a member of this vital class of compounds, presents unique opportunities in the design of novel molecules. However, its reactivity and structural alerts necessitate a robust understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides an in-depth technical framework for the safe and effective utilization of this compound in a research and development setting. It is designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and foster a culture of safety.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures (e.g., heating, distillation), and the potential for aerosol generation.

Table 1: Anticipated GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This table is based on data from structurally similar compounds and should be used as a guideline for risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[7][8] The fume hood provides critical protection against the inhalation of vapors and dust.

  • Safety Showers and Eyewash Stations: Ensure that a properly functioning safety shower and eyewash station are readily accessible and located in close proximity to the workstation.[1][2][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6][7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[7] Latex gloves are not suitable.[7] Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Handle the compound with care to avoid generating dust or aerosols.[3][5]

  • Grounding and Bonding: For operations involving the transfer of larger quantities of the compound, especially in the presence of flammable solvents, take precautionary measures against static discharge by grounding and bonding containers and equipment.[1][5][6]

  • Use of Non-Sparking Tools: When working with the compound in an environment where flammable vapors may be present, use non-sparking tools.[1][5][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[3][5][9] Contaminated clothing should be removed and laundered before reuse.[5][9]

Storage
  • Container Integrity: Store in a tightly closed, properly labeled container.[1][5][7]

  • Storage Environment: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5][7][8]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]

Emergency Procedures

A well-defined and practiced emergency plan is essential for responding effectively to incidents.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[5][7] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[1][10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[10][12] Seek immediate medical attention.

Accidental Release Measures

The response to a spill will depend on its size and location.

  • Minor Spills (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or earth.[6][8] Do not use combustible materials like sawdust.[13]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][14]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[14]

  • Major Spills (Outside of a fume hood or a large volume):

    • Evacuate the area immediately.[13][14]

    • Alert others by activating the fire alarm or other designated emergency signal.[13]

    • From a safe location, notify the institutional emergency response team.[14]

    • Provide the emergency responders with the identity of the spilled material and any other relevant information.[14]

Diagram 1: Chemical Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill (Size, Location, Hazard) Start->Assess IsMinor Minor Spill? Assess->IsMinor MinorResponse Minor Spill Response IsMinor->MinorResponse Yes MajorResponse Major Spill Response IsMinor->MajorResponse No Alert Alert Area Personnel MinorResponse->Alert Evacuate Evacuate Area MajorResponse->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose End End Dispose->End Notify Notify Emergency Response Team Evacuate->Notify Notify->End

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][15]

  • Specific Hazards: The compound is likely combustible.[16] Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[1]

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][17] Do not dispose of down the drain or into the environment.[5]

Conclusion

This compound is a valuable reagent in chemical synthesis. By understanding its potential hazards and rigorously applying the safety and handling protocols outlined in this guide, researchers can confidently and safely unlock its potential in their drug discovery and development endeavors. A proactive approach to safety is not merely a regulatory requirement but a fundamental component of scientific excellence.

References

Navigating a Niche Scaffold: A Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and agrochemical research, substituted pyridine cores represent a cornerstone of molecular design. This guide delves into the technical specifics of a niche yet potentially valuable building block: Methyl 2-chloro-5-fluoropyridine-4-carboxylate . Our investigation reveals that this compound is not a readily available stock item from major chemical suppliers. Instead, it represents a custom synthesis target. This guide provides an in-depth analysis for researchers considering its synthesis and application, covering commercially available analogs, a proposed synthetic pathway, potential applications in drug discovery, and essential safety protocols.

Commercial Availability: A Custom Synthesis Endeavor

Initial supply chain analysis indicates that this compound is not offered as a catalog product. This necessitates a custom synthesis approach for any research and development activities. However, a variety of structurally related analogs are commercially available, which can serve as alternative starting points or reference compounds for biological screening.

Commercially Available Analogs and Isomers

For researchers seeking readily available alternatives, the following table summarizes key structural analogs and provides links to representative suppliers. These compounds can be invaluable for preliminary structure-activity relationship (SAR) studies.

Compound NameCAS NumberStructureRepresentative Supplier(s)
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate1246685-28-8CymitQuimica[1]
Methyl 2-bromo-5-fluoropyridine-4-carboxylate885588-14-7Sigma-Aldrich[2]
Methyl 2-chloro-5-fluoropyridine-3-carboxylate847729-27-5Chemspace[3]
Methyl 3-chloro-5-fluoropyridine-2-carboxylate1214387-31-1PubChem[4], CymitQuimica[5]
Methyl 5-fluoropyridine-2-carboxylate107504-07-4Capot Chemical[6]
Methyl 4-chloropyridine-2-carboxylate24484-93-3Synquest Labs[7]

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A plausible retrosynthetic analysis suggests a pathway starting from a more accessible pyridine derivative.

Synthetic Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Target: this compound B Esterification C 2-chloro-5-fluoropyridine-4-carboxylic acid B->C Methanol, Acid catalyst D Hydrolysis C->D Acid or Base E 2-chloro-5-fluoro-4-cyanopyridine F Sandmeyer Reaction E->F 1. NaNO2, HCl 2. CuCN G 4-amino-2-chloro-5-fluoropyridine H Nitration & Reduction G->H 1. HNO3/H2SO4 2. Fe/HCl or H2/Pd I Starting Material: 2-chloro-5-fluoropyridine

A plausible retrosynthetic pathway for the target compound.
Step-by-Step Protocol

Step 1: Nitration of 2-chloro-5-fluoropyridine

  • To a cooled (0 °C) solution of concentrated sulfuric acid, add 2-chloro-5-fluoropyridine dropwise.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product, 2-chloro-5-fluoro-4-nitropyridine.

  • Filter, wash with water, and dry the product.

Step 2: Reduction of the Nitro Group

  • Suspend the 2-chloro-5-fluoro-4-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H2 gas and a palladium catalyst.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture while hot to remove the catalyst.

  • Neutralize the filtrate and extract the product, 4-amino-2-chloro-5-fluoropyridine, with an organic solvent.

Step 3: Sandmeyer Reaction to Introduce a Cyano Group

  • Dissolve the 4-amino-2-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture gently to facilitate the displacement of the diazonium group with the cyano group, yielding 2-chloro-5-fluoro-4-cyanopyridine.

Step 4: Hydrolysis of the Cyano Group to a Carboxylic Acid

  • Reflux the 2-chloro-5-fluoro-4-cyanopyridine in a strong acidic (e.g., H2SO4/H2O) or basic (e.g., NaOH/H2O) solution.

  • After completion of the reaction, neutralize the solution to the isoelectric point of the amino acid to precipitate the product, 2-chloro-5-fluoropyridine-4-carboxylic acid.

  • Filter, wash, and dry the carboxylic acid.

Step 5: Fischer Esterification

  • Dissolve the 2-chloro-5-fluoropyridine-4-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, this compound.

Potential Applications in Drug Discovery and Agrochemicals

Substituted pyridines are privileged scaffolds in medicinal chemistry and agrochemical design due to their ability to form key interactions with biological targets.[8] The unique substitution pattern of this compound offers several handles for further chemical modification, making it a versatile intermediate.

Logical Relationships A This compound B Amide Coupling A->B Position 4 (ester) C Suzuki Coupling A->C Position 2 (chloro) D Nucleophilic Aromatic Substitution A->D Position 2 (chloro) F Ester Hydrolysis A->F E Bioactive Molecules B->E C->E D->E G Carboxylic Acid Intermediate F->G G->B

Potential derivatization pathways for the target compound.
  • Pharmaceuticals : The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of a molecule. The ester group at the 4-position can be readily converted to an amide, which is a common functional group in many active pharmaceutical ingredients.[9] This scaffold could be explored for the development of kinase inhibitors, GPCR modulators, or other therapeutic agents.

  • Agrochemicals : Halogenated pyridines are frequently used in the synthesis of herbicides and fungicides.[8] The specific substitution pattern may impart novel biological activity or an improved safety profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally similar compounds should be strictly followed.

General Precautions
  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity.[10]

  • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11]

Hazard Identification (Inferred)

Based on analogs, the compound is likely to be:

  • Harmful if swallowed or in contact with skin.[11][12]

  • A cause of skin and serious eye irritation.[7][12]

  • Potentially causing respiratory irritation.[7]

Storage and Stability
  • Conditions to Avoid : Keep away from open flames, hot surfaces, and sources of ignition.[12]

  • Incompatible Materials : Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

  • Storage : Store in a well-ventilated, dry, and cool place. Keep the container tightly closed.[12]

Conclusion

This compound, while not a commercially available reagent, presents an intriguing scaffold for researchers in drug discovery and agrochemical development. Its synthesis is achievable through established chemical transformations. The structural motifs present in this molecule suggest a high potential for derivatization into novel, biologically active compounds. This guide provides a foundational understanding for the synthesis, potential applications, and safe handling of this and related compounds, empowering researchers to explore this unique chemical space.

References

The Strategic Application of Methyl 2-chloro-5-fluoropyridine-4-carboxylate in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount to the discovery of novel and effective molecular entities. Among these, pyridine derivatives hold a privileged position, forming the core of numerous FDA-approved drugs and advanced agricultural products.[1][2] Methyl 2-chloro-5-fluoropyridine-4-carboxylate emerges as a particularly valuable, albeit specialized, synthetic intermediate. Its unique arrangement of substituents—a nucleophilically active chloro group, a ring-activating fluoro group, and a versatile methyl ester—offers a trifecta of reactive sites for controlled, sequential chemical modifications. This guide provides an in-depth exploration of the potential research applications of this compound, grounded in established reactivity principles of substituted pyridines, and offers field-proven insights into its synthetic utility.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the electronic interplay of its substituents on the pyridine ring. The nitrogen atom and the electron-withdrawing chloro, fluoro, and carboxylate groups render the ring electron-deficient, which is a key determinant of its chemical behavior.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂Inferred
Molecular Weight 189.57 g/mol Inferred
Appearance Likely a solid at room temperature[3]
Key Reactive Sites C2-Chloride, C4-Ester, C5-Fluoride, Pyridine NitrogenN/A

Reactivity Analysis:

  • C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent nitrogen atom and the electron-withdrawing groups at the 4- and 5-positions activate this position for attack.[4][5]

  • C4-Methyl Ester: This group offers a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides.[6][7] It can also be reduced to an alcohol.

  • C5-Fluoro Group: While generally less reactive to SNAr than a halogen at the 2- or 4-position, its high electronegativity further activates the ring towards nucleophilic attack at the C2 position. However, it's worth noting that some studies suggest a 5-fluoro substituent can slightly retard SNAr at the 2-position, a nuanced effect that could be exploited for selectivity.[8]

Proposed Synthesis of this compound

While this specific ester is a specialized reagent, a plausible synthetic route can be devised from commercially available precursors, such as 2,6-dichloro-5-fluoronicotinic acid.[9] The synthesis leverages selective reduction and subsequent esterification.

Synthesis_Workflow start 2,6-dichloro-5-fluoronicotinic acid step1 Selective Dechlorination (e.g., H₂, Pd/C, base) start->step1 [18] intermediate 2-chloro-5-fluoropyridine-4-carboxylic acid step1->intermediate step2 Esterification (e.g., Methanol, Acid catalyst) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinic acid (Analogous Procedure)

This protocol is adapted from a patented procedure for the selective dechlorination of a related compound.[10]

  • Reaction Setup: To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a base (e.g., triethylamine, 1.1 eq).

  • Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to yield 2-chloro-5-fluoropyridine-4-carboxylic acid.

  • Esterification: The resulting carboxylic acid can be esterified using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Core Research Applications & Reaction Protocols

The true synthetic power of this compound lies in its capacity for diverse, site-selective modifications.

Core_Reactions cluster_c2 C2-Position Reactions cluster_c4 C4-Position Reactions start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd Catalyst hydrolysis Ester Hydrolysis start->hydrolysis LiOH or H⁺/H₂O amidation Direct Amidation start->amidation R'₂NH, Catalyst reduction Ester Reduction start->reduction e.g., LiAlH₄ acid Carboxylic Acid hydrolysis->acid amide Amide amidation->amide alcohol Primary Alcohol reduction->alcohol

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the pyridine ring facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the ring nitrogen and other electron-withdrawing groups.[11]

Causality: The reaction is highly efficient at the 2-position because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring. Fluoropyridines are often more reactive than chloropyridines in SNAr reactions.[5]

This protocol is based on established methods for the amination of 2-chloropyridines.[12]

  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction forms a new carbon-carbon bond by coupling the pyridine with an organoboron compound. It is a robust and widely used method for constructing biaryl structures, which are common in pharmaceuticals.[13]

This protocol is adapted from a procedure for coupling 2-chloropyridine with a boronic acid.[13]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like SPhos (4-10 mol%), and a base, typically Cs₂CO₃ or K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, commonly 1,4-dioxane and water.

  • Reaction: Heat the mixture, typically to 80-110 °C, with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. The residue is purified by flash chromatography.

This reaction is a powerful method for forming carbon-nitrogen bonds, offering a broader substrate scope and milder conditions than classical SNAr reactions, especially for less nucleophilic amines.[14][15]

This protocol is based on general procedures for the amination of aryl chlorides.[16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-4 mol%), a bulky biarylphosphine ligand (e.g., RuPhos, 2-8 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C until the starting material is consumed, as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Transformations of the C4-Methyl Ester

The methyl ester at the 4-position provides a gateway to other important functional groups.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, most notably amide bond formation.[17]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF or methanol and water.

  • Base Addition: Add lithium hydroxide (LiOH, 1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~3-4. Extract the carboxylic acid product with an organic solvent. Dry the organic layer and concentrate to yield the product.

The resulting carboxylic acid can be coupled with a wide range of amines to form amides, a key functional group in many bioactive molecules.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in a solvent like DMF or CH₂Cl₂. Add a coupling agent such as HATU or EDC (1.1 eq) and a base like DIPEA (2.0 eq).

  • Amine Addition: Add the desired amine (1.1 eq) to the activated acid.

  • Reaction: Stir at room temperature for 2-16 hours.

  • Work-up and Purification: Dilute with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the amide product by chromatography or crystallization.

Potential Applications in Drug Discovery and Agrochemicals

The structural motif of this compound is highly relevant to the synthesis of molecules targeting a range of biological processes.

Applications cluster_apps Potential Therapeutic and Agrochemical Areas start This compound kinase Kinase Inhibitors (Oncology, Inflammation) start->kinase Suzuki, Buchwald-Hartwig for scaffold elaboration gpcr GPCR Modulators (Neurological Disorders) start->gpcr SNAr for introducing diverse side chains protease Protease Inhibitors (Infectious Diseases) start->protease Amide coupling post- hydrolysis herbicides Herbicides/Fungicides start->herbicides Core structure found in commercial products node_k1 Biaryl Scaffolds kinase->node_k1 node_k2 Substituted Aminopyridines kinase->node_k2 node_h1 e.g., Fluopyram analogues herbicides->node_h1

Caption: Logical flow from the building block to potential application areas.

  • Oncology and Inflammation: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The ability to perform Suzuki and Buchwald-Hartwig couplings on the title compound allows for the systematic exploration of the chemical space around the pyridine ring, which is a key strategy in structure-activity relationship (SAR) studies for optimizing potency and selectivity.[2]

  • Agrochemicals: Halogenated pyridines are prevalent in modern herbicides and fungicides. For example, the fungicide Fluopyram contains a 2-chloro-N-phenyl-nicotinamide core. The title compound provides a scaffold to synthesize novel analogues with potentially improved efficacy or a different spectrum of activity.[18]

  • Infectious Diseases: The ability to convert the ester to a carboxylic acid and then form amide bonds is crucial for developing inhibitors of enzymes like proteases, where the amide bond can mimic a peptide linkage.

Conclusion

This compound is a high-potential building block for chemical synthesis. Its well-defined and distinct reactive sites allow for a predictable and sequential approach to constructing complex molecules. The demonstrated utility of its core structure in a wide range of successful pharmaceuticals and agrochemicals underscores its value to researchers in these fields. By leveraging the established protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ester manipulations, scientists can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery and development of next-generation medicines and crop protection agents.

References

The Versatile Heterocyclic Scaffold: A Technical Guide to Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic introduction of fluorine atoms and other halogens onto this scaffold dramatically influences its physicochemical properties, offering a powerful tool for fine-tuning molecular interactions, metabolic stability, and reactivity. Methyl 2-chloro-5-fluoropyridine-4-carboxylate emerges as a particularly valuable heterocyclic building block, combining the electronic effects of both chlorine and fluorine substituents with a reactive ester functionality. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, offering a technical resource for scientists leveraging this versatile molecule in their research and development endeavors. The presence of electron-withdrawing fluorine and chlorine atoms on the pyridine ring significantly impacts its chemical behavior, making it a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3]

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂N/A
Molecular Weight 189.57 g/mol [4]
Appearance Expected to be a solid[5] (analog)
CAS Number 876919-10-7[6]

Spectroscopic Characterization (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C3 position will likely appear as a doublet, coupled to the fluorine atom at C5. The proton at the C6 position is expected to be a singlet or a finely split doublet due to long-range coupling. The methyl ester protons will appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.

  • IR Spectroscopy (KBr): The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-F stretching vibrations, and C-Cl stretching vibrations, in addition to the characteristic aromatic C=C and C-N stretching frequencies of the pyridine ring.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound can be strategically approached from its corresponding carboxylic acid, 2-chloro-5-fluoroisonicotinic acid, which is commercially available.[9][10] The synthetic pathway involves a classic esterification reaction.

Logical Synthesis Workflow

Synthesis_Workflow Precursor 2-Chloro-5-fluoroisonicotinic acid Product This compound Precursor->Product Fischer Esterification Reagent Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) SNAr_Mechanism reactant < R-Nu > intermediate < Meisenheimer Complex (Intermediate) > reactant->intermediate Nucleophilic Attack substrate < This compound > substrate->intermediate product < 2-Substituted-5-fluoropyridine-4-carboxylate > intermediate->product Loss of Cl-

References

Methodological & Application

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" Suzuki-Miyaura coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Authored by: A Senior Application Scientist

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its power lies in the coupling of organoboron compounds (boronic acids or esters) with organic halides or pseudohalides.[5]

This guide focuses on a substrate of significant interest in medicinal chemistry: This compound . This molecule presents a unique synthetic challenge and opportunity. The pyridine core is a common motif in biologically active compounds, and the substituents—a chloro group at the 2-position, a fluoro group at the 5-position, and a methyl ester at the 4-position—offer distinct properties.

The primary challenge lies in the activation of the C-Cl bond at the 2-position of the electron-deficient pyridine ring. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura catalytic cycle.[6] However, successful coupling provides a direct route to highly functionalized pyridine derivatives, which are key intermediates in drug discovery programs. The fluorine and methyl ester groups are generally stable under typical Suzuki-Miyaura conditions, making this a highly valuable and strategic transformation.[7]

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights into optimizing the Suzuki-Miyaura coupling for this specific and challenging substrate.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8] The mechanism is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition : The cycle begins with the insertion of a catalytically active, coordinatively unsaturated Pd(0) species into the carbon-chlorine bond of the this compound. This step forms a square-planar Pd(II) complex.[1][8] This is often the rate-limiting step for less reactive aryl chlorides.[6]

  • Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species), which readily transfers its organic moiety to the palladium, displacing the halide.[10][11] This is a critical step where the choice of base plays a decisive role.[12]

  • Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center.[7] This forms the desired C-C bond in the product molecule and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pd_oxidative Ar-Pd(II)L2-Cl pd0->pd_oxidative Oxidative Addition pd_transmetalation Ar-Pd(II)L2-R' pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar-R' (Coupled Product) pd_transmetalation->product aryl_halide Ar-Cl (Pyridine Substrate) aryl_halide->pd_oxidative boronic_acid R'-B(OH)2 boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Protocol: Key Parameters for Success

Achieving high yields for the coupling of an electron-deficient 2-chloropyridine requires careful optimization of several key parameters.

ParameterRecommended Choice & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ : These are common, reliable Pd(0) or Pd(II) sources that readily form the active Pd(0) catalyst in situ.[6]
Ligand Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) : The activation of the C-Cl bond is the most challenging step. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the reductive elimination.[6] SPhos and XPhos are often excellent choices for heteroaryl chlorides.[1]
Boronic Acid Partner Arylboronic Acids or Arylboronic Acid Pinacol Esters : Both are effective. Pinacol esters can offer enhanced stability and are sometimes used to avoid side reactions like protodeboronation.[13]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ : The choice of base is critical. Stronger, non-nucleophilic bases are often required. K₃PO₄ and Cs₂CO₃ are frequently used for challenging couplings as they effectively promote the formation of the reactive boronate species without degrading the ester functionality.[1][6]
Solvent Anhydrous Aprotic Solvents (e.g., 1,4-Dioxane, Toluene, CPME) : These solvents are standard for Suzuki couplings. Often, a co-solvent of water is used to help dissolve the inorganic base and facilitate the transmetalation step.[1][14] A ratio of 4:1 or 5:1 (organic solvent:water) is a good starting point.[15]
Temperature 80 °C to 110 °C : Elevated temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][6]
Atmosphere Inert (Nitrogen or Argon) : It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Safety Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1–3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., oven-dried Schlenk flask or reaction vial)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Pyridine, Boronic Acid, Base, Catalyst, Ligand) to oven-dried flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->inert solvent 3. Solvent Addition - Add anhydrous dioxane and degassed water via syringe. inert->solvent reaction 4. Reaction - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC/LC-MS (12-24h). solvent->reaction workup 5. Work-up - Cool to RT. - Dilute with EtOAc. - Filter through Celite. reaction->workup extraction 6. Extraction - Wash with water and brine. - Dry organic layer (Na₂SO₄). workup->extraction purification 7. Purification - Concentrate under reduced pressure. - Purify by flash column chromatography. extraction->purification end End (Pure Product) purification->end

References

Application Notes and Protocols for the Synthesis of Novel Compounds from Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

Methyl 2-chloro-5-fluoropyridine-4-carboxylate is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its strategic placement of reactive sites—a nucleophilic substitution-prone chloro group at the 2-position, an activating fluoro group, and a modifiable methyl ester—renders it an exceptionally versatile starting material for the synthesis of diverse and complex molecular architectures. The pyridine core itself is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. This guide provides detailed protocols and scientific rationale for leveraging this powerful scaffold in several key synthetic transformations.

The electron-withdrawing nature of the pyridine nitrogen, augmented by the fluorine at the 5-position and the carboxylate at the 4-position, makes the chlorine atom at the 2-position particularly susceptible to displacement. This inherent reactivity is central to its utility, enabling facile carbon-carbon and carbon-nitrogen bond formation, which are cornerstone reactions in modern drug discovery.

Core Synthetic Transformations

This document outlines protocols for three primary classes of reactions utilizing this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling for the formation of C-C bonds.

    • Buchwald-Hartwig Amination for the formation of C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of a wide range of functionalities by displacing the C2-chloro substituent.

  • Ester Manipulation:

    • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and halogenated pyridines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Pyridine Derivatives

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For electron-deficient heteroaryl chlorides like our substrate, this reaction requires a carefully optimized catalytic system to achieve high yields. The resulting 2-aryl-5-fluoropyridine-4-carboxylate derivatives are valuable precursors for a wide range of biologically active molecules.

  • Catalyst: A palladium(0) species is the active catalyst. Using a stable palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladacycle in conjunction with a phosphine ligand is common. The ligand is crucial for stabilizing the Pd(0) species and facilitating the oxidative addition step.

  • Ligand: For coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often essential to promote the rate-limiting oxidative addition of the C-Cl bond to the palladium center.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

This protocol is adapted from a documented synthesis of related compounds.

Materials:

  • This compound

  • 3-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware, magnetic stirrer with heating

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), SPhos (0.05 eq), and Palladium(II) acetate (0.025 eq).

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • In a separate flask, prepare a 2M solution of potassium carbonate in degassed water.

  • Add the aqueous K₂CO₃ solution (2.5 eq) to the reaction mixture.

  • Ensure the flask is sealed and under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂ & SPhos B Add Solvents & Base: - Anhydrous Dioxane - Aqueous K₂CO₃ A->B Under N₂/Ar C Heat to 90-100 °C B->C D Monitor by TLC / LC-MS C->D E Cool & Quench (EtOAc / H₂O) D->E F Extract & Dry E->F G Purify by Column Chromatography F->G H H G->H Final Product: 2-Aryl-5-fluoropyridine derivative SNAr_Mechanism cluster_mech S-N-Ar Mechanism Reactants Py-Cl + Nu⁻ TS1 Reactants->TS1 Intermediate Meisenheimer Complex [Py(Cl)(Nu)]⁻ TS1->Intermediate Addition (rate-determining) TS2 Intermediate->TS2 Products Py-Nu + Cl⁻ TS2->Products Elimination (fast)

Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 2-chloro-5-fluoropyridine-4-carboxylate with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is particularly vital in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl motifs, which are core components of numerous pharmaceuticals, agrochemicals, and functional materials.[1]

This guide focuses on a specific, yet highly relevant substrate: Methyl 2-chloro-5-fluoropyridine-4-carboxylate . This molecule is an attractive building block due to the versatile handles it offers for further chemical modification—the ester, the reactive chloro group, and the fluorine atom which can modulate physicochemical properties. The coupling of this electron-deficient chloropyridine presents a distinct set of challenges. The strong carbon-chlorine bond and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst necessitate carefully optimized reaction conditions.[4][5]

These application notes provide a comprehensive technical guide, from mechanistic principles to detailed experimental protocols and troubleshooting, for researchers, scientists, and drug development professionals aiming to successfully employ this substrate in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and requires a sufficiently electron-rich and sterically accessible catalyst.[1][7]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][8][9]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition Complex L_n(Ar)Pd(II)-X pd0->oxidative_addition Oxidative Addition aryl_halide Ar-X (Chloropyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronate Ar'-B(OH)₃⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate transmetalation Transmetalation Complex L_n(Ar)Pd(II)-Ar' boronate->transmetalation oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation->product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:
  • Substrates: this compound, Arylboronic Acid

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate, tribasic (K₃PO₄)

  • Solvents: 1,4-Dioxane (anhydrous), Degassed Water

  • Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stir bar, magnetic stirrer with heating, system for inert atmosphere (e.g., Schlenk line or glovebox), syringes, needles.

Step-by-Step Procedure:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 1. Add Solids to Flask: - Pyridine Substrate (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 eq) prep2 2. Seal and Purge: Seal with septum. Evacuate and backfill with N₂/Ar (3x) prep1->prep2 react1 3. Add Solvents: Inject anhydrous 1,4-dioxane and degassed water (e.g., 5:1 v/v) prep2->react1 react2 4. Heat and Stir: Place in preheated oil bath (90-110 °C). Stir vigorously react1->react2 react3 5. Monitor Progress: Check reaction by TLC or LC-MS (Typically 4-18 hours) react2->react3 workup1 6. Cool and Quench: Cool to RT. Dilute with Ethyl Acetate and Water react3->workup1 workup2 7. Extract: Separate layers. Extract aqueous phase with Ethyl Acetate workup1->workup2 workup3 8. Dry and Concentrate: Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate workup2->workup3 purify 9. Purify: Purify crude product via silica gel column chromatography workup3->purify

Caption: Step-by-step experimental workflow.
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[5] The active Pd(0) catalyst is sensitive to oxidation, making this step critical.[5]

  • Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) to the flask. The use of a water/organic solvent mixture often improves reaction rates and yields.[5]

  • Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-18 hours.

  • Monitoring : The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Purification : Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Data Presentation and Optimization Guide

Achieving high yields with this substrate requires careful selection of reaction parameters. The choice of ligand, base, and solvent are all critical.[6][10] The following table provides recommended starting conditions for coupling with various boronic acid types.

Boronic Acid TypeExample Boronic AcidRecommended Catalyst SystemRecommended BaseSolvent SystemTemp (°C)Est. Time (h)
Electron-Neutral Phenylboronic AcidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Dioxane/H₂O (5:1)1004-12
Electron-Rich 4-Methoxyphenylboronic AcidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Dioxane/H₂O (5:1)1006-16
Electron-Poor 4-(Trifluoromethyl)phenylboronic AcidPd₂(dba)₃ (1.5%) / XPhos (4.5%)Cs₂CO₃Toluene/H₂O (5:1)1108-18
Sterically Hindered 2-Methylphenylboronic AcidPd(OAc)₂ (3%) / RuPhos (6%)K₃PO₄Dioxane/H₂O (5:1)11012-24
Heteroaryl Pyridine-3-boronic AcidPd(OAc)₂ (2%) / SPhos (4%)Cs₂CO₃Dioxane/H₂O (4:1)100-11010-20

Key Optimization Insights:

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond of this electron-deficient pyridine.[5] Bulky, electron-rich Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended as they promote the formation of the active monoligated Pd(0) species required for efficient oxidative addition.[5]

  • Base Selection: The base is crucial for activating the boronic acid.[8] Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings.[5] Cesium carbonate can be particularly effective due to its high solubility in organic solvents.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or THF are common. The addition of water can accelerate the reaction, but in cases of significant protodeboronation, anhydrous conditions may be preferable.[10] Due to the stability of the C-Cl bond, temperatures in the range of 90-120 °C are typically required.[5]

Troubleshooting Common Issues

Troubleshooting_Guide problem Problem Observed Low or No Yield Protodeboronation Homocoupling Side Product solutions Solutions for Low Yield Solutions for Protodeboronation Solutions for Homocoupling problem:c->solutions:s_yield problem:c->solutions:s_debor problem:c->solutions:s_homo yield_causes Check Catalyst/Ligand: - Use more active system (e.g., SPhos, XPhos) - Increase catalyst loading Check Temperature: - Increase to 100-120 °C - Consider microwave heating Check Base: - Screen stronger bases (K₃PO₄, Cs₂CO₃) Check Degassing: - Ensure system is oxygen-free solutions:s_yield->yield_causes debor_causes Reduce Basicity/Time: - Use a milder base (e.g., K₂CO₃) - Monitor reaction closely and stop when complete Enhance Stability: - Switch from boronic acid to a more stable boronic ester (e.g., pinacol ester) - Use anhydrous conditions if water is problematic solutions:s_debor->debor_causes homo_causes Eliminate Oxygen: - This is the primary cause - Degas solvents thoroughly (freeze-pump-thaw is best) - Ensure a positive pressure of inert gas solutions:s_homo->homo_causes

Caption: A logical guide for troubleshooting common issues.
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient catalyst activity for C-Cl bond activation.[5]2. Ineffective base.3. Reaction temperature too low.4. Deactivation of the catalyst by oxygen.[5]1. Switch to a more robust catalyst system (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos). Increase catalyst/ligand loading.[5]2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.3. Increase temperature to 100-120 °C.4. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.
Protodeboronation (Loss of boronic acid group, replaced by -H)1. The boronic acid is unstable under the reaction conditions (often high temperature and strong base).2. Reaction run for an excessive amount of time.1. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin).2. Consider using a milder base (e.g., K₂CO₃) or running the reaction at a slightly lower temperature for a longer time.3. Monitor the reaction closely and work up as soon as the starting material is consumed.
Homocoupling (Ar-Ar or Ar'-Ar' formation)1. Presence of oxygen in the reaction mixture, which can promote the homocoupling of the boronic acid.[5]2. Inefficient transmetalation relative to other pathways.1. The most critical factor is rigorous exclusion of oxygen. Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes).[5]2. Re-evaluate the ligand and base to ensure the transmetalation step is as efficient as possible.
Dehalogenation (Loss of -Cl on starting material, replaced by -H)1. Certain catalyst/ligand combinations can promote this side reaction.2. Presence of impurities that act as hydride sources.1. Screen different ligands. Sometimes a less electron-rich ligand can mitigate this issue.2. Ensure high purity of all reagents and solvents.

References

The Strategic Utility of Methyl 2-chloro-5-fluoropyridine-4-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an invaluable building block for targeting a wide array of biological targets.[1] Within this class of heterocycles, Methyl 2-chloro-5-fluoropyridine-4-carboxylate emerges as a particularly strategic intermediate. The judicious placement of the chloro, fluoro, and methyl carboxylate substituents on the pyridine ring provides a trifecta of chemical handles, enabling chemists to elaborate the core structure into complex, biologically active molecules with high precision and control.

The chloro group at the 2-position serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis.[2] The fluorine atom at the 5-position can enhance metabolic stability and binding affinity to target proteins due to its unique electronic properties.[3] Finally, the methyl carboxylate at the 4-position offers a site for further modification, such as conversion to amides, which are prevalent in many kinase inhibitors. This application note will delve into the practical applications of this compound as a key intermediate, with a focus on the synthesis of kinase inhibitors, a class of therapeutics that has revolutionized cancer treatment.

The Pivotal Role in Kinase Inhibitor Synthesis: A Case Study in AKT Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of small-molecule kinase inhibitors has been a major focus of pharmaceutical research. Many of these inhibitors feature a substituted pyridine or pyrimidine core that serves to anchor the molecule within the ATP-binding pocket of the target kinase.

One of the most significant signaling pathways in cancer is the PI3K/AKT/mTOR pathway. The serine/threonine kinase AKT is a critical node in this pathway, and its hyperactivation is implicated in numerous cancers. This has led to the development of potent and selective AKT inhibitors, such as AZD5363, an orally bioavailable drug candidate that has shown promise in clinical trials. The synthesis of analogs of such complex molecules provides a compelling example of the utility of this compound.

The core of many AKT inhibitors is a substituted aminopyridine or aminopyrimidine scaffold. This compound is an ideal starting material for constructing such scaffolds. The primary synthetic strategy involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the 2-position is displaced by a primary or secondary amine.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline, a key step in the synthesis of various kinase inhibitor backbones.

Reaction Scheme:

sn_ar_reaction start This compound reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->reagents aniline Substituted Aniline (e.g., 4-methoxyaniline) aniline->reagents product Methyl 2-(arylamino)-5-fluoropyridine-4-carboxylate reagents->product

Caption: General workflow for SNAr.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-methoxyaniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add the substituted aniline and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Methyl 2-(arylamino)-5-fluoropyridine-4-carboxylate.

Expected Outcome:

This reaction typically proceeds in good to excellent yields (70-90%), depending on the nucleophilicity of the aniline. The product will be a key intermediate for further functionalization.

Reactant 1Reactant 2ProductTypical Yield
This compound4-methoxyanilineMethyl 5-fluoro-2-((4-methoxyphenyl)amino)isonicotinate85%
This compound3-aminobenzonitrileMethyl 2-((3-cyanophenyl)amino)-5-fluoroisonicotinate78%
Protocol 2: Amide Coupling

The methyl ester of the product from Protocol 1 can be readily converted to a variety of amides, a common feature in kinase inhibitors that often interact with the hinge region of the kinase.

Reaction Scheme:

amide_coupling start Methyl 2-(arylamino)-5- fluoropyridine-4-carboxylate reagents 1. LiOH (Hydrolysis) 2. Amide Coupling Reagent (e.g., HATU, EDCI) Base (e.g., DIPEA) start->reagents amine Primary or Secondary Amine (e.g., Morpholine) amine->reagents product 2-(arylamino)-5-fluoro-N-(substituted) pyridine-4-carboxamide reagents->product

Caption: Workflow for amide formation.

Materials:

  • Methyl 2-(arylamino)-5-fluoropyridine-4-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water

  • 1N Hydrochloric acid (HCl)

  • Desired amine (e.g., morpholine) (1.2 eq)

  • HATU (1.2 eq) or EDCI (1.2 eq) / HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

Step 1: Saponification of the Methyl Ester

  • Dissolve the Methyl 2-(arylamino)-5-fluoropyridine-4-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the carboxylic acid product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to dryness. The crude carboxylic acid is often used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the carboxylic acid from Step 1 in anhydrous DCM or DMF.

  • Add the desired amine, the coupling reagent (HATU or EDCI/HOBt), and DIPEA.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final amide.

Expected Outcome:

Amide coupling reactions are generally high-yielding (80-95%). The resulting amide is a more complex, drug-like molecule that can be screened for biological activity.

Carboxylic Acid IntermediateAmineProductTypical Yield
5-fluoro-2-((4-methoxyphenyl)amino)isonicotinic acidMorpholine(5-fluoro-2-((4-methoxyphenyl)amino)pyridin-4-yl)(morpholino)methanone92%
2-((3-cyanophenyl)amino)-5-fluoroisonicotinic acidPiperidine2-((3-cyanophenyl)amino)-5-fluoro-1-(piperidin-1-yl)pyridin-4-ylmethanone88%

Logical Framework for Bioactive Molecule Synthesis

The synthetic utility of this compound can be visualized as a divergent approach to creating a library of potential bioactive molecules.

synthesis_logic A This compound B Nucleophilic Aromatic Substitution (S_NAr) A->B D Intermediate Library of 2-(arylamino)-5-fluoropyridine-4-carboxylates B->D C Diverse Amine Library C->B E Saponification D->E F Carboxylic Acid Intermediates E->F G Amide Coupling F->G I Final Library of Bioactive Amide Derivatives G->I H Diverse Amine Library H->G J Biological Screening (e.g., Kinase Assays) I->J

Caption: Divergent synthesis workflow.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors. Its pre-functionalized nature allows for the rapid and efficient construction of complex molecular architectures through well-established synthetic transformations like nucleophilic aromatic substitution and amide coupling. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery to generate libraries of novel compounds for biological screening. As the demand for new and more effective therapeutics continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful medicinal chemistry campaigns.

References

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Methyl 2-chloro-5-fluoropyridine-4-carboxylate: A Versatile Scaffold for Modern Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. The development of specific and potent kinase inhibitors often relies on heterocyclic scaffolds that can effectively interact with the ATP-binding site. The pyridine ring, a bioisostere of the purine adenine base, is a privileged structure in this context. This document provides a detailed guide to the strategic application of This compound , a highly functionalized and versatile building block, in the synthesis of novel kinase inhibitors. We will explore its inherent reactivity, provide validated, step-by-step protocols for key chemical transformations, and illustrate its utility in constructing complex molecular architectures tailored for kinase inhibition.

The Strategic Advantage of the Pyridine Scaffold in Kinase Inhibition

The pyridine moiety is a cornerstone in the design of kinase inhibitors due to its ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the native adenine ligand. The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, anchoring the inhibitor in the active site. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_NH1 Backbone N-H Pyridine Pyridyl Core (N) Hinge_NH1->Pyridine H-Bond Acceptor Hinge_CO Backbone C=O R1 R1 (Vector for selectivity pocket) Pyridine->R1 R2 R2 (Vector for solvent front) Pyridine->R2

Figure 1: Generic interaction of a pyridine-based inhibitor with the kinase hinge region.

Analysis of the Building Block: this compound

This building block is pre-functionalized for sequential, regioselective modifications. Understanding the role of each substituent is key to planning an efficient synthetic route.

PropertyValue
IUPAC Name Methyl 2-chloro-5-fluoroisonicotinate
CAS Number 876919-10-7[1]
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Off-white to yellow solid

Reactivity Analysis:

  • 2-Chloro Group: This is the primary site for synthetic modification. The chlorine atom is an excellent leaving group for both palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effects of the ring nitrogen and the 5-fluoro substituent.

  • 5-Fluoro Group: The high electronegativity of fluorine further activates the C2 position towards nucleophilic attack.[2] It also serves a critical role in the final compound by often enhancing metabolic stability (blocking a potential site of C-H oxidation) and modulating the basicity (pKa) of the pyridine nitrogen, which can improve cell permeability and oral bioavailability.

  • 4-Carboxylate (Methyl Ester): This group acts as a secondary synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common functional group in kinase inhibitors for establishing additional interactions or attaching solubilizing groups.

node_img C2_Cl Primary Reactive Site (Suzuki, SNAr) C2_Cl->node_img C4_CO2Me Secondary Handle (Amide Coupling) C4_CO2Me->node_img F_activator Activating Group F_activator->node_img

Figure 2: Reactivity map of this compound.

Core Synthetic Protocols

The following protocols are robust, adaptable methods for the key transformations of this building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C2

This protocol facilitates the formation of a C-C bond, typically introducing an aryl or heteroaryl moiety that will occupy a key pocket in the kinase active site.

Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions in drug discovery due to its functional group tolerance and generally high yields.[3] For electron-deficient substrates like 2-chloropyridines, palladium catalysts paired with electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) are highly effective.[4][5] A phosphate base in a dioxane/water solvent system is a standard condition that promotes efficient transmetalation.[4][6]

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroaryl-boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst & Ligand Addition: In a separate vial, premix the palladium catalyst, such as Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, such as SPhos (0.04 mmol, 4 mol%), in 2 mL of anhydrous 1,4-dioxane.

  • Solvent Addition: To the Schlenk flask containing the reagents, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.

  • Reaction Initiation: Add the catalyst premix to the main reaction flask via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[4][6]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoropyridine product.[6]

G start Setup: Reagents + Base in Schlenk Flask inert Evacuate & Backfill with Argon (3x) start->inert solvents Add Degassed Dioxane/Water inert->solvents catalyst Add Pd Catalyst + Ligand Premix solvents->catalyst heat Heat to 100°C catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol is ideal for installing nitrogen-based linkers, such as piperazines, which are common structural motifs in kinase inhibitors like Dasatinib.[7][8]

Rationale: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups like the 5-fluoro substituent.[9][10] The reaction of 2-chloropyridines with amine nucleophiles is a classic and efficient method for C-N bond formation.[10] A mild base like potassium carbonate is sufficient to neutralize the HCl generated in situ, and a polar aprotic solvent like acetonitrile or DMF facilitates the reaction.[11]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as acetonitrile or DMF (to make a 0.2-0.5 M solution).

  • Addition of Nucleophile & Base: Add the desired amine nucleophile (e.g., 1-Boc-piperazine, 1.2 equiv.) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Heating & Monitoring: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If using DMF, dilute with water and extract the product with ethyl acetate. If using acetonitrile, filter off the inorganic salts and concentrate the filtrate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the C2-aminated product.

Protocol 3: Ester Hydrolysis and Amide Coupling

This two-step sequence transforms the C4-ester into a versatile amide, allowing for the introduction of a wide range of functional groups.

Rationale: Saponification (base-mediated ester hydrolysis) is a standard deprotection method. Subsequent amide bond formation is a cornerstone of medicinal chemistry. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization.

Step-by-Step Methodology (Part A - Hydrolysis):

  • Dissolve the pyridine ester substrate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid (typically 2-6 hours).

  • Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude acid, which is often used directly in the next step.

Step-by-Step Methodology (Part B - Amide Coupling):

  • Dissolve the crude carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add the desired amine (1.1 equiv.), the coupling agent HATU (1.2 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the final amide product.

Application Example: Synthesis of a Dual FLT3/Aurora Kinase Inhibitor Core

The following scheme illustrates how the protocols above can be combined to synthesize a core structure reminiscent of known imidazo[4,5-b]pyridine-based kinase inhibitors.[12][13]

Start Methyl 2-chloro-5- fluoropyridine-4-carboxylate Step1 SNAr with Piperazine (Protocol 2) Start->Step1 R-NH₂, K₂CO₃ Intermediate1 C2-Piperazinyl Intermediate Step1->Intermediate1 Step2 Ester Hydrolysis (Protocol 3A) Intermediate1->Step2 LiOH Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (Protocol 3B) Intermediate2->Step3 R'-NH₂, HATU, DIPEA Product Final Kinase Inhibitor Core Step3->Product

Figure 4: Exemplary workflow for synthesizing a kinase inhibitor core.

This synthetic route leverages the regioselective reactivity of the starting material, first displacing the activated 2-chloro group via SNAr, followed by functionalization of the C4-carboxylate position. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Summary of Key Data

The following table provides representative data for the transformations described. Actual results will vary based on the specific substrates used.

TransformationStarting MaterialProduct TypeTypical YieldPurity (LC-MS)Key Analytical Signals (¹⁹F NMR)
Suzuki Coupling This compound2-Aryl-5-fluoropyridine60-90%>95%Singlet, δ -120 to -140 ppm
SNAr This compound2-Amino-5-fluoropyridine75-95%>95%Singlet, δ -135 to -155 ppm
Amide Coupling 2-Substituted-5-fluoropyridine-4-carboxylic acid4-Carboxamide derivative70-90%>98%Singlet, δ varies with C2 sub.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its distinct functional groups allow for a predictable and regioselective introduction of key pharmacophoric elements through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution. The protocols and strategic insights provided herein offer a solid foundation for researchers and drug development professionals to accelerate the discovery of novel and effective kinase-targeted therapeutics.

References

Application Notes and Protocols for the Functionalization of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

Methyl 2-chloro-5-fluoropyridine-4-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom, and a methyl ester, offers multiple avenues for selective chemical modification. This guide provides a comprehensive overview of the key functionalization strategies for this versatile scaffold, complete with detailed experimental protocols and mechanistic insights to empower your research and development endeavors.

The pyridine core is a common motif in a vast array of pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on this scaffold allows for the introduction of diverse molecular complexity through well-established synthetic methodologies. In the case of this compound, the presence of both a chloro and a fluoro substituent, activated by the electron-withdrawing methyl carboxylate group and the pyridine nitrogen, sets the stage for regioselective transformations. Understanding the principles that govern this selectivity is paramount to harnessing the full synthetic potential of this molecule.

This document will delve into the primary modes of functionalization: nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and modifications of the ester functionality. Each section will provide not only a step-by-step protocol but also the underlying scientific rationale for the procedural choices, ensuring a deep and practical understanding of the chemistry at play.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at the 2-Position

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The regioselectivity of this process is dictated by the stability of the intermediate Meisenheimer complex, which is influenced by the position of electron-withdrawing groups and the nature of the leaving group.

For this compound, the situation is nuanced. While fluorine is generally a better leaving group than chlorine in SNAr reactions, the position of the activating group is also critical. The ester at C4 activates both the C2 and C5 positions. However, the chlorine at the 2-position is more activated due to its proximity to the strongly electron-withdrawing pyridine nitrogen. Consequently, nucleophilic attack preferentially occurs at the C2 position.

Causality Behind Experimental Choices:
  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The reactivity of the nucleophile will influence the required reaction conditions.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are typically used to dissolve the polar starting materials and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: When using amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction. For alkoxides and thiolates, the sodium or potassium salt is typically used directly.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the attacking species and the reactivity of the substrate. Reactions can often be conducted at room temperature or with gentle heating.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add TEA or DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry. For this compound, these reactions offer a powerful and selective means of forming new carbon-carbon and carbon-nitrogen bonds.

A key principle governing the regioselectivity of these reactions is the relative reactivity of the carbon-halogen bonds. The general order of reactivity in palladium-catalyzed cross-coupling is I > Br > Cl > F. This significant difference in reactivity allows for the highly selective functionalization of the C-Cl bond at the 2-position, leaving the C-F bond at the 5-position intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A variety of palladium catalysts can be employed. For coupling with aryl chlorides, catalysts with electron-rich and sterically bulky phosphine ligands, such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and ligands like SPhos or XPhos, are often effective.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water plays a crucial role in dissolving the inorganic base and facilitating the catalytic cycle.

  • Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave reaction vial

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidMethyl 5-fluoro-2-phenylpyridine-4-carboxylate>85
24-Methoxyphenylboronic acidMethyl 5-fluoro-2-(4-methoxyphenyl)pyridine-4-carboxylate>90
33-Thienylboronic acidMethyl 5-fluoro-2-(thiophen-3-yl)pyridine-4-carboxylate>80

Yields are estimates based on similar transformations and may vary.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become an indispensable tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical for successful Buchwald-Hartwig amination. Systems composed of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as Xantphos or BINAP are commonly employed.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are the standard choices for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.5 eq) in anhydrous toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductExpected Yield (%)
1MorpholineMethyl 5-fluoro-2-morpholinopyridine-4-carboxylate>90
2AnilineMethyl 2-(phenylamino)-5-fluoropyridine-4-carboxylate>80
3tert-ButylamineMethyl 2-(tert-butylamino)-5-fluoropyridine-4-carboxylate>75

Yields are estimates based on similar transformations and may vary.

Functionalization of the Ester Group: Hydrolysis to the Carboxylic Acid

The methyl ester at the 4-position provides another handle for functionalization. A common and straightforward transformation is its hydrolysis to the corresponding carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Causality Behind Experimental Choices:
  • Hydrolysis Conditions: Base-mediated hydrolysis is typically efficient for esters of this type. Lithium hydroxide (LiOH) is a common choice as it is less prone to cause side reactions compared to sodium or potassium hydroxide in some cases.

  • Solvent System: A mixture of a water-miscible organic solvent, such as tetrahydrofuran (THF) or methanol, and water is used to ensure the solubility of both the ester and the hydroxide salt.

  • Acidification: After the hydrolysis is complete, the reaction mixture must be acidified to protonate the carboxylate salt and precipitate the carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

Materials:

  • Methyl 2-substituted-5-fluoropyridine-4-carboxylate (from previous functionalization steps)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid. The product may be purified by recrystallization if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the key functionalization workflows described in this guide.

SNAr_Functionalization Start This compound Product Methyl 2-(nucleophilically substituted)-5-fluoropyridine-4-carboxylate Start->Product SNAr at C2 Reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., TEA) Solvent (e.g., DMF) Reagents->Product

Caption: Workflow for SNAr Functionalization.

Suzuki_Coupling_Workflow Start This compound Product Methyl 2-aryl-5-fluoropyridine-4-carboxylate Start->Product Suzuki Coupling at C2 Reagents Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (Dioxane/H2O) Reagents->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow Start This compound Product Methyl 2-(amino)-5-fluoropyridine-4-carboxylate Start->Product Buchwald-Hartwig Amination at C2 Reagents R1R2NH Pd Catalyst (e.g., Pd2(dba)3/Xantphos) Base (e.g., NaOtBu) Solvent (Toluene) Reagents->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Ester_Hydrolysis_Workflow Start Functionalized Methyl Ester Product Functionalized Carboxylic Acid Start->Product Hydrolysis Reagents LiOH THF/H2O Then, HCl Reagents->Product

Caption: Workflow for Ester Hydrolysis.

Conclusion

This compound is a richly decorated scaffold that offers chemists a reliable platform for the synthesis of novel compounds. By understanding the principles of regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the 2-position of the pyridine ring. Furthermore, the ester at the 4-position provides an additional site for modification, expanding the diversity of accessible derivatives. The protocols and insights provided herein are intended to serve as a practical guide for the effective utilization of this valuable building block in your synthetic campaigns.

References

Topic: Derivatization of Methyl 2-chloro-5-fluoropyridine-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The fluorinated pyridine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2] This guide presents Methyl 2-chloro-5-fluoropyridine-4-carboxylate as a versatile starting material for the rapid generation of diverse chemical libraries. We provide a comprehensive overview and detailed, field-tested protocols for three orthogonal derivatization strategies targeting its distinct reactive sites: 1) Nucleophilic Aromatic Substitution (SNAr) at the C2-chloro position, 2) Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C2-chloro position, and 3) Direct aminolysis for amide bond formation at the C4-methyl ester. These methodologies empower researchers in drug discovery to efficiently synthesize novel compound collections for high-throughput biological screening.

Introduction: The Strategic Value of a Trifunctional Scaffold

The rational design of small molecule libraries for biological screening hinges on the selection of a core scaffold that is both medicinally relevant and synthetically tractable. This compound meets these criteria superbly.

  • The Fluoropyridine Core: The strategic incorporation of fluorine can profoundly influence a molecule's properties. The strong carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets, such as hydrogen bonding and dipole interactions, potentially improving binding affinity.[2]

  • Orthogonal Reactive Sites: The true synthetic power of this scaffold lies in its three distinct functional groups, which can be addressed with high selectivity.

    • C2-Chloride: Positioned alpha to the ring nitrogen, this chloride is highly activated towards nucleophilic aromatic substitution (SNAr) and is an excellent substrate for transition metal-catalyzed cross-coupling reactions.[4][5]

    • C4-Methyl Ester: This site serves as a classic handle for the formation of amides, a cornerstone linkage in pharmaceuticals. Direct conversion from the ester avoids the need for hydrolysis and activation steps, streamlining synthesis.[6]

    • C5-Fluoride: While reactive under certain conditions, the C-F bond is significantly less labile than the C-Cl bond in SNAr reactions, allowing for selective chemistry at the C2 position.[7]

This guide provides the strategic framework and detailed protocols to exploit this reactivity, enabling the creation of a three-dimensional library of compounds from a single, high-value starting material.

Figure 1: High-level overview of the three orthogonal derivatization pathways.

Protocol 1: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

Nucleophilic aromatic substitution on 2-chloropyridines is a facile process due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[5][8] This reaction is typically performed by heating the chloropyridine with a nucleophile, often an amine, in the presence of a base to scavenge the HCl byproduct. The reaction is highly regioselective for the C2 position.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the reaction with a primary or secondary amine.

Figure 2: Standard workflow for the S_N_Ar derivatization protocol.

  • Reagent Preparation: To a dry round-bottom flask, add this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMSO or NMP (N-Methyl-2-pyrrolidone), to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Place the flask under an inert atmosphere (N2 or Argon), and heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Representative SNAr Derivatives
Compound IDNucleophileProduct StructureFormulaMW ( g/mol )
LIB-A01 MorpholineC11H11FN2O3254.22
LIB-A02 BenzylamineC14H11FN2O2274.25
LIB-A03 PiperidineC12H13FN2O2252.25

Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds. For activated aryl chlorides like 2-chloropyridines, this reaction proceeds efficiently.[4] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst.[9]

Detailed Step-by-Step Protocol

This protocol provides a general method using a standard palladium catalyst.

Figure 3: Standard workflow for the Suzuki-Miyaura cross-coupling protocol.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).

  • Solvent Addition and Degassing: Add a suitable solvent such as 1,2-dimethoxyethane (DME). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 85 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Dilute the filtrate with water and perform a standard aqueous extraction with ethyl acetate.

  • Purification & Characterization: Dry, concentrate, and purify the crude product by flash column chromatography. Confirm the structure using NMR and mass spectrometry.

Representative Suzuki Derivatives
Compound IDBoronic AcidProduct StructureFormulaMW ( g/mol )
LIB-B01 Phenylboronic acidC13H10FNO2247.23
LIB-B02 4-Methoxyphenyl-boronic acidC14H12FNO3277.25
LIB-B03 Thiophene-3-boronic acidC11H8FNO2S253.25

Protocol 3: Library Synthesis via Direct Amidation

Mechanistic Rationale

The direct conversion of unactivated esters, like methyl esters, to amides typically requires harsh conditions or catalysts.[6] This is because the methoxy group is a relatively poor leaving group. However, heating a methyl ester with a primary or secondary amine, sometimes in the presence of a mild Lewis acid or organocatalyst, can drive the reaction forward, releasing methanol as a volatile byproduct.[10][11] This method is atom-economical and avoids the generation of waste associated with traditional carboxylic acid activation reagents.[12]

Detailed Step-by-Step Protocol

This protocol details a heat-mediated, catalyst-free approach suitable for many primary and secondary amines.

Figure 4: Standard workflow for the direct thermal amidation protocol.

  • Reagent Preparation: In a pressure-rated sealed tube, add this compound (1.0 eq.) and the desired amine (2.0-5.0 eq.). If the amine is a solid, a minimal amount of a suitable solvent like methanol can be added.

  • Reaction: Securely seal the tube and heat the mixture to 100-140 °C.

  • Monitoring: Monitor the reaction periodically by taking a small aliquot (after cooling) and analyzing by LC-MS. Reactions may require 12-48 hours for sufficient conversion.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Concentrate the mixture under high vacuum to remove excess amine and solvent.

  • Purification & Characterization: The crude residue can often be purified directly by flash chromatography or preparative HPLC to yield the desired amide. Confirm the structure and purity by NMR and mass spectrometry.

Representative Amide Derivatives
Compound IDAmineProduct StructureFormulaMW ( g/mol )
LIB-C01 CyclopropylamineC9H8ClFN2O214.63
LIB-C02 AnilineC12H8ClFN2O250.66
LIB-C03 PyrrolidineC10H10ClFN2O228.65

Application: Biological Screening Data

The synthesized libraries are ideal for screening against a wide range of biological targets. Pyridine-based compounds are known inhibitors of various enzymes, including kinases, oxygenases, and transferases.[13][14][15] Below is a table of hypothetical screening data for a subset of the synthesized compounds against a target, "Kinase X," to illustrate the application of the chemical library.

Compound IDStructureTargetIC50 (µM)Comments
LIB-A01 C2-MorpholinoKinase X15.2Weak activity.
LIB-B01 C2-PhenylKinase X5.8Moderate activity. Aryl group may occupy a hydrophobic pocket.
LIB-B02 C2-(4-MeO-Ph)Kinase X0.95 Potent inhibitor. Methoxy group likely forms a key H-bond.
LIB-C01 C4-CyclopropylamideKinase X> 50Inactive. C4 modification may not be tolerated.
LIB-C03 C4-PyrrolidinylamideKinase X22.5Weak activity.

Conclusion

This compound is an exceptionally valuable and versatile scaffold for diversity-oriented synthesis in drug discovery. The robust and orthogonal protocols provided herein for SNAr, Suzuki-Miyaura coupling, and direct amidation enable the efficient and systematic exploration of chemical space around the fluoropyridine core. This strategic approach facilitates the rapid generation of novel compound libraries, accelerating the identification of new hits and leads for a multitude of biological targets.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed guide for the scale-up synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate, a critical building block in modern drug discovery. Fluorinated pyridine derivatives are integral to the development of numerous pharmaceuticals and agrochemicals due to their ability to enhance molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The transition from laboratory-scale synthesis to industrial production presents significant challenges in terms of safety, cost-efficiency, and process control.[3][4][5] This guide offers a framework for navigating these complexities, detailing strategic considerations for process development and providing a robust, step-by-step protocol for multi-kilogram scale production.

Strategic Considerations for Scale-Up Synthesis

Scaling a chemical synthesis from grams to kilograms is not a linear process. It requires a fundamental re-evaluation of the synthetic strategy to ensure safety, economic viability, and regulatory compliance. The following pillars form the basis of a successful scale-up campaign.

Synthetic Route Selection and Optimization

The choice of synthetic pathway is the most critical decision in a scale-up project. A route that is elegant on a lab scale may be impractical for large-scale production.

  • Causality of Route Selection: Classical methods for synthesizing fluorinated pyridines include the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on chloro- or nitropyridines.[6] While effective, the Balz-Schiemann reaction often involves hazardous diazonium salt intermediates and potentially explosive conditions, making it less suitable for large-scale operations.[6] An SNAr approach, starting from a readily available, polychlorinated pyridine, often provides a safer and more controllable process. For this compound, a logical approach involves the selective chlorination and subsequent esterification of a suitable pyridine precursor.

  • Parameter Optimization: Every reaction parameter must be rigorously optimized. On a large scale, poor heat transfer can lead to localized "hot spots," causing side reactions or thermal runaway. It is crucial to use reaction calorimetry to understand the thermal profile of the reaction and identify potential hazards.[3][4] Parameters such as reagent addition rate, agitation speed, and temperature must be precisely controlled to maintain consistency and safety.

Reagent and Solvent Selection: The EHS & Cost Nexus

Reagent and solvent choices made in a discovery lab are often based on convenience and speed. For scale-up, the focus shifts to cost, safety, and environmental impact.

  • Solvents: Solvents like dichloromethane or chloroform, common in the lab, are often replaced with higher-boiling, less toxic alternatives like toluene or 2-methyl-THF. Thionyl chloride, a powerful chlorinating agent, is effective but poses significant handling and disposal challenges at scale.[3][4] Its use requires specialized equipment and rigorous safety protocols. The choice of solvent can also be critical for safety; for example, using thionyl chloride in MTBE is particularly hazardous due to solvent decomposition and significant gas evolution.[3][4]

  • Reagents: The cost of raw materials becomes a dominant factor. The ideal starting material is industrially available in large quantities and at a low cost.[7] The use of expensive catalysts or reagents must be justified by significant improvements in yield, purity, or process safety that offset the cost.

Work-up and Purification at Scale

Purification is often the bottleneck in a production process. Lab-scale techniques do not translate well to a manufacturing environment.

  • From Chromatography to Crystallization: While silica gel chromatography is a workhorse for purification in the lab, it is generally not viable for multi-kilogram scale production of intermediates due to high solvent consumption and cost. The goal at scale is to develop a robust crystallization or distillation process. Crystallization is highly effective as it can remove multiple impurities in a single step and provides the final product in a stable, easy-to-handle solid form.

  • Liquid-Liquid Extraction: Extractions must be optimized to minimize solvent volumes and prevent the formation of stable emulsions, which can be a major issue in large reactors. The choice of extraction solvent and pH adjustments are critical parameters.

Process Safety and Hazard Analysis

Safety is paramount. Chlorinated pyridines can be irritants and may have significant thermal potential.[4][8][9] A thorough hazard analysis is non-negotiable.

  • Hazard Identification: All reagents and intermediates must be evaluated for toxicity, flammability, and thermal instability.[10] The reaction of 2-chloropyridine with certain reagents can be highly exothermic.

  • Engineering Controls: Scale-up operations must be conducted in appropriate reactors with robust temperature control, pressure relief systems, and emergency quenching capabilities. All equipment must be properly grounded to prevent static discharge, a potential ignition source.[8]

Analytical Control Strategy

A robust analytical strategy ensures process consistency and final product quality.

  • In-Process Controls (IPCs): IPCs are critical for monitoring reaction progress and determining the optimal time for work-up. Techniques like HPLC or GC are used to track the disappearance of starting materials and the appearance of the product.[11] This data-driven approach prevents unnecessary heating or extended reaction times that can lead to impurity formation.

  • Final Product Specification: A comprehensive set of specifications for the final product must be established, including purity (by HPLC/GC), identity (by NMR/MS), and limits for residual solvents and heavy metals.

Diagrams and Data

Scale-Up Decision Logic

The following diagram illustrates the key decision points and influencing factors when transitioning a synthesis from the laboratory to a pilot plant.

ScaleUp_Logic lab_route Initial Synthetic Route evaluation Process Evaluation lab_route->evaluation lab_reagents Convenience Reagents (e.g., CH2Cl2, small-batch catalysts) lab_reagents->evaluation lab_purify Chromatography lab_purify->evaluation pilot_route Optimized Synthetic Route pilot_reagents Cost-Effective & Safe Reagents (e.g., Toluene, bulk catalysts) pilot_purify Crystallization / Distillation evaluation->pilot_route Safety evaluation->pilot_reagents Cost & EHS evaluation->pilot_purify Efficiency

Caption: Decision logic for process scale-up.

General Synthetic Workflow

The diagram below outlines a representative workflow for the production of the target compound.

Synthetic_Workflow SM Starting Material (e.g., 5-Fluoro-2-hydroxypyridine -4-carboxylic acid) Chlorination Chlorination (e.g., POCl3 or SOCl2) SM->Chlorination Step 1 Esterification Esterification (Methanol, Acid Catalyst) Chlorination->Esterification Step 2 Workup Aqueous Work-up & Extraction Esterification->Workup Step 3 Purification Crystallization from Isopropanol/Heptane Workup->Purification Step 4 Final Final Product: Methyl 2-chloro-5-fluoropyridine -4-carboxylate Purification->Final QC Release

Caption: Overall synthetic workflow diagram.

Comparative Scale-Up Parameters

The following table summarizes the typical changes in process parameters when moving from a lab to a pilot plant scale.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Rationale for Change
Primary Solvent Dichloromethane (DCM)TolueneHigher boiling point for better temperature control, improved safety profile.[3][4]
Chlorinating Agent Oxalyl Chloride / SOCl₂Phosphorus Oxychloride (POCl₃)Better cost-effectiveness at scale; requires careful handling.
Reaction Vessel 500 mL Round Bottom Flask100 L Glass-Lined ReactorAccommodates larger volumes; provides better heat transfer and containment.
Temperature Control Oil Bath / Heating MantleJacket with Heating/Cooling FluidPrecise and rapid temperature control is critical for safety and reproducibility.
Work-up Separatory Funnel ExtractionReactor-based Phase SeparationMinimizes manual handling and exposure.
Purification Flash Column ChromatographyRecrystallizationScalable, cost-effective, and provides a stable, crystalline final product.[7]
Typical Yield 75-85%70-80%Slight decrease in yield is common due to transfer losses and process compromises.
Purity (HPLC) >98%>99.0%Crystallization is highly effective at removing minor impurities.

Detailed Scale-Up Protocol

Target Compound: this compound Molecular Formula: C₇H₅ClFNO₂ Molecular Weight: 189.57 g/mol

WARNING: This protocol involves hazardous materials and exothermic reactions. It must be performed by trained personnel in a controlled environment with appropriate personal protective equipment (PPE) and engineering controls. A full risk assessment must be completed before commencement.

Reagents and Equipment
  • Reagents:

    • 2-Chloro-5-fluoropyridine-4-carboxylic acid (10.0 kg, 57.0 mol)[12]

    • Toluene (80 L)

    • Thionyl Chloride (SOCl₂) (8.1 kg, 68.4 mol, 1.2 eq)

    • N,N-Dimethylformamide (DMF) (0.5 L, catalytic)

    • Methanol (40 L)

    • Saturated Sodium Bicarbonate solution (~50 L)

    • Brine (~20 L)

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, condenser, and addition funnel

    • Heating/Cooling system for reactor jacket

    • Scrubber system for off-gassing (SO₂ and HCl)

    • Filtration unit (e.g., Nutsche filter)

    • Vacuum oven

Step-by-Step Procedure

Step 1: Acid Chloride Formation

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 2-chloro-5-fluoropyridine-4-carboxylic acid (10.0 kg), Toluene (50 L), and DMF (0.5 L).

  • Inerting and Cooling: Begin agitation and cool the reactor contents to 10-15 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (8.1 kg) via the addition funnel over 2-3 hours, maintaining the internal temperature below 25 °C. CAUSALITY: This addition is exothermic. Slow addition is critical to control the reaction rate and prevent a dangerous temperature spike. The off-gas (HCl, SO₂) must be directed to a caustic scrubber.

  • Reaction: Once the addition is complete, slowly warm the reactor to 60-65 °C and hold for 4-6 hours.

  • IPC-1 (Reaction Completion): Take a sample from the reaction mixture, quench it carefully with methanol, and analyze by HPLC. The reaction is complete when the starting carboxylic acid is <1.0%.

Step 2: Esterification

  • Cooling: Cool the reactor contents back down to 10-15 °C.

  • Methanol Addition: Carefully and slowly add Methanol (40 L) to the reactor over 2-3 hours. The internal temperature must be kept below 30 °C. CAUSALITY: This step is also highly exothermic (quenching of excess SOCl₂ and esterification). Vigorous gas evolution (HCl) will occur. The addition rate must be controlled by the capacity of the condenser and scrubber system.

  • Reaction: After the methanol addition is complete, warm the mixture to 50-55 °C and stir for 2-3 hours.

  • IPC-2 (Esterification Completion): Sample the reaction and analyze by HPLC to confirm the complete conversion of the acid chloride intermediate to the methyl ester.

Step 3: Work-up and Isolation

  • Solvent Removal: Concentrate the reaction mixture under vacuum to remove excess methanol and toluene, reducing the volume to approximately 30 L.

  • Quenching: Cool the concentrated mixture to 10-15 °C. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH of the aqueous layer is 7-8. CAUSALITY: This neutralization is highly exothermic and will cause CO₂ evolution. Add slowly to control foaming and temperature.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (20 L). Separate the layers.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with a small amount of toluene.

  • Final Concentration: Concentrate the filtrate under vacuum to obtain the crude product as an oil or solid.

Step 4: Purification by Crystallization

  • Dissolution: Add Isopropanol (20 L) to the crude product and heat to 50-60 °C until fully dissolved.

  • Crystallization: Slowly add Heptane (40-50 L) while maintaining the temperature. Once the addition is complete, slowly cool the mixture to 0-5 °C over 4-6 hours to induce crystallization.

  • Maturation: Hold the slurry at 0-5 °C for at least 2 hours to maximize crystal formation.

  • Filtration: Filter the solid product using a Nutsche filter. Wash the cake with cold (0-5 °C) heptane.

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

  • Final Analysis: Analyze the final product for purity (HPLC, >99.0%), identity (¹H NMR, MS), and residual solvents.

  • Expected Yield: 9.5 – 10.5 kg (75-83%).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-chloro-5-fluoropyridine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview & Key Stages

The successful synthesis of this compound hinges on the efficient esterification of its corresponding carboxylic acid. The overall process can be broken down into three critical stages: the main reaction, the work-up/extraction, and the final purification. Each stage presents unique challenges that can impact the final yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Esterification Reaction cluster_1 Stage 2: Work-up & Extraction cluster_2 Stage 3: Purification A 2-Chloro-5-fluoropyridine- 4-carboxylic acid Reaction Methyl 2-chloro-5-fluoropyridine -4-carboxylate (in solution) A->Reaction Heat / Reflux B Methanol (Reagent & Solvent) B->Reaction Heat / Reflux C Acid Catalyst (e.g., H2SO4) C->Reaction Heat / Reflux Quench Quench with Base (e.g., aq. NaHCO3) Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Brine Wash & Dry Extract->Wash Concentrate Solvent Removal Wash->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Methyl 2-chloro-5-fluoro pyridine-4-carboxylate Purify->Product

Caption: High-level workflow for the synthesis of the target ester.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is designed to help you systematically identify and resolve problems to maximize your reaction yield.

Troubleshooting_Guide cluster_causes Potential Root Causes cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_byproducts Solutions for Byproduct Formation cluster_solutions_loss Solutions for Product Loss Start Low Final Yield Conversion Incomplete Conversion Start->Conversion Byproducts Byproduct Formation Start->Byproducts Loss Product Loss During Work-up/Purification Start->Loss S1 Verify Catalyst Activity/ Increase Loading Conversion->S1 S2 Ensure Anhydrous Conditions (Remove Water) Conversion->S2 S3 Increase Reaction Time or Temperature Conversion->S3 S4 Reduce Temperature to Avoid Decarboxylation Byproducts->S4 S5 Use Stoichiometric Reagents Byproducts->S5 S6 Ensure Rapid & Thorough Work-up to Prevent Hydrolysis Byproducts->S6 S7 Optimize Extraction pH & Solvent Choice Loss->S7 S8 Perform Multiple Extractions with Fresh Solvent Loss->S8 S9 Optimize Purification Method (e.g., Solvent System) Loss->S9

Caption: Troubleshooting logic for diagnosing low reaction yield.

Stage 1: Esterification Reaction

Q1: My reaction shows low or incomplete conversion of the starting carboxylic acid. What are the primary causes?

A: This is a common issue, typically pointing to problems with the reaction equilibrium or catalyst efficiency.

  • Cause 1: Presence of Water: Fischer esterification is a reversible reaction. The presence of water, even in small amounts, will shift the equilibrium back towards the starting materials (hydrolysis), preventing the reaction from reaching completion.[1][2]

    • Solution: Ensure your methanol is anhydrous and the glassware is thoroughly dried. If necessary, use a Dean-Stark apparatus or molecular sieves to remove water generated during the reaction.

  • Cause 2: Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-TsOH) is crucial for protonating the carbonyl oxygen, making it more electrophilic. If the catalyst is old, has absorbed moisture, or is used in insufficient quantity, the reaction rate will be impractically slow.

    • Solution: Use a fresh, unopened container of concentrated sulfuric acid. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.

  • Cause 3: Insufficient Temperature or Time: Esterification kinetics are sensitive to temperature.

    • Solution: Ensure the reaction is maintained at a steady reflux temperature. Monitor the reaction by TLC or HPLC and only stop once the starting material spot has disappeared or is no longer diminishing.

Q2: I'm observing significant byproduct formation alongside my desired ester. What are these impurities and how can I prevent them?

A: The primary byproduct of concern is the decarboxylated starting material, 2-chloro-5-fluoropyridine.

  • Cause: Thermal Decarboxylation: Pyridinecarboxylic acids, particularly with the carboxyl group at the 2- or 4-position, can undergo decarboxylation (loss of CO₂) at elevated temperatures.[3][4] The electron-withdrawing nature of the pyridine nitrogen facilitates this process.[4][5]

    • Prevention: While reflux is necessary, avoid excessive or prolonged heating. Use the minimum temperature required for a reasonable reaction rate. If decarboxylation is a persistent issue, consider alternative esterification methods that operate at lower temperatures, such as using oxalyl chloride to form the acid chloride followed by quenching with methanol.

Stage 2: Work-up and Purification

Q3: My yield is high according to TLC of the crude reaction mixture, but I lose most of my product during work-up. Why?

A: Product loss during work-up often stems from improper pH adjustment or hydrolysis.

  • Cause 1: Product Loss during Neutralization: When neutralizing the acid catalyst with an aqueous base (like NaHCO₃), if the pH becomes too high, you can catalyze the hydrolysis of your newly formed ester back to the water-soluble carboxylate salt.

    • Solution: Add the basic solution slowly at 0°C. Monitor the pH and aim for a neutral to slightly basic pH (7-8). Do not make the solution strongly alkaline. Once neutralized, immediately proceed to extraction.

  • Cause 2: Inefficient Extraction: The product ester has moderate polarity. Using an inappropriate extraction solvent or an insufficient volume can lead to poor recovery from the aqueous layer.

    • Solution: Use a solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x with fresh solvent) to ensure complete recovery. Combine the organic layers for drying and concentration.

Q4: My final product is contaminated with the starting carboxylic acid, even after purification. How can I improve purity?

A: This indicates that the starting material was not fully removed during the work-up.

  • Cause: The unreacted carboxylic acid is deprotonated during the basic wash, forming a salt that has some solubility in the organic layer, leading to co-extraction.

    • Solution 1 (Work-up): After the initial neutralization and extraction, wash the combined organic layers with a dilute, weak base (e.g., 5% aq. NaHCO₃). This will extract the acidic starting material into the aqueous layer while leaving the neutral ester in the organic phase. Follow this with a brine wash to remove residual water.

    • Solution 2 (Purification): If the impurity persists, silica gel column chromatography is highly effective. The non-polar decarboxylated byproduct will elute first, followed by your desired ester. The highly polar starting acid will remain strongly adsorbed to the silica.

Recommended Experimental Protocol

This protocol is a standard, robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and equipment.

Materials:

  • 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0)[6]

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine (saturated aq. NaCl)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a condenser and magnetic stirrer, add 2-chloro-5-fluoropyridine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of starting acid). Stir until the acid is fully dissolved.

  • Catalysis: Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Work-up:

    • Dilute the residue with ethyl acetate.

    • Cool the mixture in an ice bath (0°C).

    • Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is pH 7-8.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with fresh ethyl acetate.

    • Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Key Parameter Summary

ParameterRecommended ConditionRationale & Potential Issues
Temperature Reflux (~65°C)Balances reaction rate and potential for thermal decarboxylation.[4][7]
Catalyst Load 2-5 mol% H₂SO₄Sufficient to catalyze the reaction without causing excessive charring or harsh work-up conditions.
Solvent Anhydrous MethanolActs as both solvent and reagent. Water content must be minimized to prevent hydrolysis.
Reaction Time 4-12 hoursMust be monitored by TLC/HPLC. Insufficient time leads to low conversion; excessive time increases byproduct risk.
Work-up pH 7-8Prevents hydrolysis of the ester product (occurs at high pH) and ensures the starting acid is removed as its salt.

References

Technical Support Center: Purification of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-chloro-5-fluoropyridine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for its purification. As a substituted pyridine derivative, this molecule presents unique challenges due to the presence of a basic nitrogen atom, halogen substituents, and a methyl ester functional group. This guide provides in-depth, practical solutions to common purification issues, moving beyond simple procedural lists to explain the underlying chemical principles that govern success.

Our approach is built on a foundation of scientific integrity, ensuring that every protocol and troubleshooting tip is a self-validating system. We will explore the causality behind experimental choices, empowering you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities typically arise from three sources: unreacted starting materials, byproducts from side reactions, and degradation of the final product. Common impurities may include the corresponding carboxylic acid (from ester hydrolysis), isomeric variants if the starting materials were not regiochemically pure, and potentially dimeric or polymeric species formed under harsh reaction conditions. It is also common to have residual reagents from the synthesis, such as unreacted chlorinating agents or coupling partners.

Q2: My compound shows significant tailing on a standard silica gel TLC plate. What is causing this and how can I fix it?

A2: Tailing is a classic sign of strong interaction between your compound and the stationary phase. The basic nitrogen atom on the pyridine ring can interact with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape in column chromatography and streaking on TLC plates. To resolve this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[1][2] This neutralizes the acidic sites and allows for more symmetrical elution.

Q3: Is this compound stable on silica gel?

A3: While many pyridine carboxylates are stable, some halogenated pyridines can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during long purification runs.[2] If you suspect your compound is degrading on the column (e.g., you see a new spot appearing in later fractions on TLC), you should consider deactivating the silica as mentioned above or switching to a less acidic stationary phase like alumina.[2] A quick 2D TLC experiment can help confirm on-plate stability before committing to a column.[2]

Q4: What is the best general approach for purifying this compound: recrystallization or chromatography?

A4: The choice depends on the nature and quantity of the impurities. If your crude material is of relatively high purity (>90%) and is a solid, recrystallization is often the most efficient and scalable method. If the crude product is an oil or contains multiple impurities with polarities similar to your product, flash column chromatography is the superior choice for achieving high purity.

Purification Method Selection Workflow

The following diagram outlines a logical decision-making process for selecting the optimal purification strategy.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid tlc Analyze by TLC. Are impurities significantly more or less polar? is_solid->tlc Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization tlc->recrystallize Yes tlc->chromatography No success Pure Product Obtained recrystallize->success fail Impure Product. Re-evaluate strategy. recrystallize->fail chromatography->success chromatography->fail

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Poor Separation in Column Chromatography (Overlapping bands)1. Inappropriate Solvent System: The polarity difference between your eluent and compounds is insufficient.[2]2. Column Overloading: Too much crude material was loaded for the column size.[2]3. Poor Column Packing: Channeling in the stationary phase is preventing uniform flow.1. Optimize Mobile Phase via TLC: Aim for an Rf value of 0.2-0.4 for your target compound. Test solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[2]2. Reduce Load: A general rule is to load 1-5% of the silica gel mass (e.g., 1-5g of crude on 100g of silica).3. Repack the Column: Use the slurry method to ensure a homogenous and evenly packed stationary phase.[2]
Product Does Not Elute from the Column Mobile Phase is Not Polar Enough: The compound has a very strong affinity for the stationary phase and the eluent is not strong enough to displace it.[2]Gradually Increase Solvent Polarity: Create a solvent gradient. For example, if you are using a Hexane/Ethyl Acetate system, slowly increase the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the ethyl acetate to significantly increase polarity.
Low or No Recovery After Recrystallization 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.2. Too Much Solvent Used: The concentration of the compound in the cold solution remains above its saturation point.[3]1. Perform a Solvent Screen: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water). An ideal solvent dissolves the compound when hot but not when cold.2. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude material. After cooling, if no crystals form, try evaporating some solvent to increase the concentration.
Product Crashes Out as an Oil During Recrystallization Solution is Supersaturated or Cooled Too Quickly: The rate of nucleation is too high, preventing the formation of an ordered crystal lattice.1. Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath.2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.3. Add a Seed Crystal: If available, add a tiny crystal of the pure product to induce crystallization.
Compound Appears to Degrade on the Column Acidic Silica Gel: The stationary phase may be catalyzing the hydrolysis of the ester or other degradation pathways.[2]1. Deactivate Silica: Add 0.1-1% triethylamine or ammonia to the mobile phase.[1][2]2. Use Alumina: Switch to a neutral or basic alumina stationary phase.[2]3. Work Quickly: Do not let the compound sit on the column for an extended period.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a step-by-step method for purifying your compound using standard laboratory equipment.

1. Mobile Phase Selection:

  • Using a TLC plate, spot your crude material.

  • Develop the plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate).

  • The ideal system should give your desired product an Rf value between 0.2 and 0.4 for optimal separation.[2]

  • Pro-Tip: Add 0.5% triethylamine to the chosen solvent system to prevent tailing.[1]

2. Column Packing (Slurry Method):

  • Weigh the required amount of silica gel (typically 50-100 times the mass of your crude product) in a beaker.

  • Add your initial, low-polarity mobile phase to create a consistent slurry.[2]

  • Pour the slurry into your column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.[2]

  • Add a thin layer of sand to the top of the silica bed to prevent disruption.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add a small amount of silica gel (2-3 times the mass of your product) to this solution.[2]

  • Evaporate the solvent completely under reduced pressure to get a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring the sand layer is not disturbed.

  • Apply pressure (flash chromatography) and begin collecting fractions.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.[2]

  • If necessary, gradually increase the polarity of the mobile phase to elute your compound.

5. Product Isolation:

  • Combine the fractions that contain only the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Flash Chromatography Workflow Diagram

G cluster_prep Preparation cluster_load Loading cluster_run Elution cluster_iso Isolation a Select Mobile Phase (TLC, Rf ≈ 0.3) b Prepare Silica Slurry in Low-Polarity Eluent a->b c Pack Column b->c e Add Sample to Top of Column c->e d Dry Load Crude Product onto Silica d->e f Elute with Mobile Phase (Apply Pressure) g Collect Fractions f->g h Monitor Fractions by TLC g->h h->g Continue Collection i Combine Pure Fractions h->i Elution Complete j Evaporate Solvent i->j k Obtain Pure Product j->k

Caption: Experimental workflow for flash column chromatography.

Protocol 2: Recrystallization

This method is ideal for purifying solid crude material with minor impurities.

1. Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound.

  • Heat the insoluble mixtures. An ideal solvent will fully dissolve the compound when hot.

  • Allow the clear solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

2. Bulk Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a boil (use a hot plate with stirring).

  • Continue adding the minimum amount of hot solvent required to completely dissolve the solid.[4]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

References

Technical Support Center: Synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate. This valuable building block requires precise reaction control to avoid a range of potential side reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering validated protocols for resolution.

Problem 1: Low Yield of this compound

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily related to the stability of intermediates and the completeness of the key transformations. The most common synthetic routes involve either a Sandmeyer reaction on an amino precursor or a selective dechlorination of a dichloro intermediate.

Potential Causes & Solutions:

  • Incomplete Diazotization (Sandmeyer Route): The conversion of the amino group to the diazonium salt is a critical step. Incomplete reaction leads to residual starting material, complicating purification.

    • Troubleshooting: Ensure the reaction temperature is maintained between 0-5 °C. The slow, portion-wise addition of sodium nitrite is crucial to prevent a spike in temperature, which can lead to the decomposition of the diazonium salt. An excess of nitrous acid is sometimes used, but this can lead to side reactions.

  • Side Reactions of the Diazonium Salt: The diazonium intermediate is highly reactive and can undergo undesired reactions if not promptly converted to the chloro-derivative.

    • Hydroxylation: Reaction with water to form the corresponding 2-hydroxy-5-fluoropyridine-4-carboxylate is a common byproduct, especially at elevated temperatures.[1]

    • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl impurities.[1]

    • Troubleshooting: Use a well-cooled reaction mixture and ensure the immediate addition of the copper(I) chloride catalyst after the diazotization is complete. The use of a non-aqueous solvent can also minimize hydroxylation.

  • Incomplete or Over-Reduction (Selective Dechlorination Route): If starting from Methyl 2,6-dichloro-5-fluoronicotinate, the selective removal of the 6-chloro group is challenging.

    • Troubleshooting: The choice of catalyst and reaction conditions is paramount. Catalytic hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) or controlled zinc reduction can favor the desired mono-dechlorination.[2] Careful monitoring by HPLC or GC-MS is essential to stop the reaction at the optimal time to prevent the formation of the fully dechlorinated product.

  • Product Loss During Workup and Purification: The product has a degree of water solubility, and losses can occur during aqueous extraction phases.

    • Troubleshooting: Saturate the aqueous phase with sodium chloride to decrease the solubility of the organic product. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions.

Problem 2: Presence of Impurities in the Final Product

Question: My final product is contaminated with significant impurities that are difficult to remove by column chromatography. What are these impurities and how can I prevent their formation?

Answer: The nature of the impurities is highly dependent on the synthetic route employed. Below is a summary of common impurities and strategies to mitigate their formation.

ImpurityLikely CausePrevention and Mitigation
Methyl 2,6-dichloro-5-fluoronicotinate Incomplete selective dechlorination.Optimize reaction time and catalyst loading. Monitor the reaction closely by HPLC/GC-MS.
Methyl 5-fluoro-2-hydroxynicotinate Hydrolysis of the diazonium salt intermediate in the Sandmeyer reaction.Maintain low reaction temperatures (0-5 °C) and use anhydrous conditions where possible.
2-Chloro-5-fluoropyridine-4-carboxylic acid Hydrolysis of the methyl ester during workup or purification.Avoid strongly acidic or basic conditions during workup. Use a mild base like sodium bicarbonate for neutralization.
Decarboxylated Byproduct (2-chloro-5-fluoropyridine) Thermal decomposition of the carboxylic acid precursor or product at high temperatures.Avoid excessive heating during reaction and distillation. If decarboxylation is a significant issue, consider performing the final steps at lower temperatures.

Experimental Protocol: Purification by Recrystallization

For the removal of minor impurities, recrystallization can be highly effective.

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

Both the Sandmeyer route starting from the corresponding aminopyridine and the selective dechlorination route from the 2,6-dichloro precursor are viable. The choice often depends on the availability and cost of the starting materials. The Sandmeyer route can be more direct but requires careful control of the diazotization step to avoid side reactions. The selective dechlorination route can provide high purity material but requires careful optimization to achieve high selectivity.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick method for qualitative monitoring. For more accurate, quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. These techniques allow for the clear separation and quantification of the starting material, product, and any major byproducts.

Q3: What are the optimal conditions for the esterification of 2-chloro-5-fluoropyridine-4-carboxylic acid?

A standard Fischer esterification using methanol as the solvent and a catalytic amount of a strong acid (e.g., sulfuric acid) is effective.[3] The reaction is typically refluxed for several hours. To drive the equilibrium towards the product, it is beneficial to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. Alternatively, using a milder esterification agent like (trimethylsilyl)diazomethane can be effective, especially for small-scale syntheses, though it is a hazardous reagent.

Q4: Can the fluorine atom be introduced via a Balz-Schiemann reaction?

Yes, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a common method for introducing fluorine onto an aromatic ring.[4] However, this reaction can be challenging to scale up, and the purification of the final product can be complicated by the formation of gummy polymeric byproducts.

Visualizing the Synthetic Challenges

To better understand the critical steps and potential pitfalls, the following diagrams illustrate the key reaction pathways and troubleshooting logic.

cluster_0 Synthetic Routes and Key Challenges Amino Precursor Amino Precursor Diazonium Salt Diazonium Salt Amino Precursor->Diazonium Salt Diazotization (NaNO2, HCl) Target Product Target Product Diazonium Salt->Target Product Sandmeyer Reaction (CuCl) Hydroxy Byproduct Hydroxy Byproduct Diazonium Salt->Hydroxy Byproduct Hydrolysis Dichloro Precursor Dichloro Precursor Dichloro Precursor->Target Product Selective Dechlorination (H2, Catalyst) Over-reduced Product Over-reduced Product Dichloro Precursor->Over-reduced Product Over-reduction

Caption: Key synthetic routes and potential side reactions.

cluster_1 Troubleshooting Workflow for Low Yield Low Yield Low Yield Check Reaction Monitoring Data (HPLC/TLC) Check Reaction Monitoring Data (HPLC/TLC) Low Yield->Check Reaction Monitoring Data (HPLC/TLC) Incomplete Conversion Incomplete Conversion Check Reaction Monitoring Data (HPLC/TLC)->Incomplete Conversion High Starting Material Multiple Byproducts Multiple Byproducts Check Reaction Monitoring Data (HPLC/TLC)->Multiple Byproducts Complex Mixture Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Conversion->Optimize Reaction Time/Temp Identify Byproducts (MS) Identify Byproducts (MS) Multiple Byproducts->Identify Byproducts (MS) Address Specific Side Reaction Address Specific Side Reaction Identify Byproducts (MS)->Address Specific Side Reaction

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Improving Coupling Efficiency with Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for palladium-catalyzed cross-coupling reactions involving Methyl 2-chloro-5-fluoropyridine-4-carboxylate . This substrate, while a valuable building block, presents a unique set of challenges due to its electronic and structural properties. Our goal is to equip you with the expert knowledge to overcome these hurdles and achieve high-efficiency couplings.

The inherent difficulty in coupling this substrate arises from a combination of factors:

  • A Deactivated C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle.[1][2]

  • An Electron-Deficient Heterocycle: The pyridine nitrogen, along with the fluorine and methyl carboxylate substituents, withdraws electron density from the ring, influencing the oxidative addition step.

  • Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[3][4]

  • Substrate Stability: The methyl ester group is susceptible to hydrolysis under strongly basic reaction conditions.[5]

This guide is structured to address these challenges directly through a series of frequently asked questions and detailed troubleshooting workflows for the two most common transformations: Suzuki-Miyaura C-C couplings and Buchwald-Hartwig C-N aminations.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound has completely failed. What are the first things I should check?

A1: When a reaction fails to show any product formation, the issue often lies with the fundamental setup or the activity of the catalytic system. Begin with these checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel was rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed. Oxygen can oxidize both the Pd(0) species and the phosphine ligands, rendering the catalyst inactive.[3]

  • Catalyst & Ligand Quality: Palladium precatalysts and, especially, phosphine ligands can degrade over time. Phosphines are prone to oxidation.[6] Use fresh reagents or reagents that have been stored correctly under an inert atmosphere. For challenging aryl chlorides, a highly active catalyst system is non-negotiable. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]

  • Reagent Purity: Ensure all starting materials, including the coupling partner (boronic acid/ester or amine) and the base, are pure and dry. Water content can facilitate side reactions like protodeboronation.[3]

Q2: How do the fluorine and methyl ester groups influence the reaction?

A2: The fluorine atom at the 5-position and the methyl carboxylate at the 4-position are both electron-withdrawing groups. This electronic effect makes the pyridine ring more electron-deficient. While this can sometimes accelerate nucleophilic aromatic substitution, in palladium catalysis, it primarily influences the energetics of the oxidative addition and reductive elimination steps.[7] More critically, the methyl ester is a potential liability. Strong bases (e.g., NaOH, KOH, or even NaOtBu in the presence of water) and high temperatures can lead to saponification (hydrolysis) of the ester to the corresponding carboxylic acid.[5] Careful selection of a milder base (e.g., K₃PO₄, Cs₂CO₃) and temperature control are crucial.

Q3: Should I use a pre-formed catalyst or generate the active catalyst in situ?

A3: For routine optimization and screening, using a well-defined, air-stable Pd(II) pre-catalyst is highly recommended.[8] Modern pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for reliable and rapid generation of the active monoligated Pd(0) species under mild conditions, often with weak bases.[8] While generating the catalyst in situ from a source like Pd₂(dba)₃ or Pd(OAc)₂ and a ligand is feasible and cost-effective, it can introduce more variability, as the reduction to Pd(0) can be inconsistent.[9]

Troubleshooting Guide: Suzuki-Miyaura Couplings

This section focuses on forming a C-C bond using boronic acids or their derivatives.

Q4: My Suzuki-Miyaura reaction is sluggish or stalls with low conversion. How can I drive it to completion?

A4: The primary hurdle here is the oxidative addition into the C-Cl bond.

  • The Cause: Your catalyst system is likely not active enough. The bond dissociation energy of an aryl-Cl bond is significantly higher than that of aryl-Br or aryl-I, making it the rate-determining step.[1]

  • The Solution:

    • Switch to a More Active Ligand: Standard ligands like PPh₃ are insufficient. You must use bulky, electron-rich phosphine ligands designed for aryl chlorides. Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered dialkylphosphines are the industry standard.[10][11] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that readily undergoes oxidative addition.

    • Optimize the Base: The base plays a crucial role beyond just being a proton scavenger; it is integral to the transmetalation step. Poorly soluble bases can lead to slow and irreproducible reactions. Finely ground K₃PO₄ or Cs₂CO₃ are excellent choices.[11] While stronger bases might seem attractive, they increase the risk of ester hydrolysis.

    • Solvent Choice: A solvent system that can dissolve both the organic substrates and the inorganic base is key. A mixture of a non-polar solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio) is often effective as water can help solubilize the base.[12][13] Ensure solvents are thoroughly degassed.

Q5: I'm observing significant protodeboronation of my boronic acid and homocoupling byproducts. What's going wrong?

A5: These side reactions compete with the desired cross-coupling and consume your starting materials.

  • The Cause: Protodeboronation (replacement of the boronic acid group with a hydrogen) is often catalyzed by trace palladium species and exacerbated by water and high temperatures.[3] Homocoupling (dimerization of the boronic acid) is often promoted by the presence of oxygen.[3]

  • The Solution:

    • Ensure a Scrupulously Inert Atmosphere: This is the most critical step to prevent oxygen-induced homocoupling. Use Schlenk line techniques and properly degassed solvents.[6]

    • Use a Boronate Ester: If protodeboronation is persistent, switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are generally more robust and less prone to premature decomposition.[6]

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester partner. This can help compensate for minor decomposition and drive the reaction towards the cross-coupled product.[14]

    • Lower the Temperature: If possible, running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) can minimize the rate of protodeboronation, though this may require a longer reaction time or a more active catalyst.

Parameter Recommendation for Suzuki Coupling Rationale
Catalyst/Ligand Pd₂(dba)₃ / SPhos or XPhos; or an SPhos-based precatalyst (e.g., SPhos Pd G3)Bulky, electron-rich ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[3]
Base Finely powdered K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective for transmetalation while being mild enough to minimize ester hydrolysis.[11]
Solvent Degassed 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Balances solubility of organic substrates and the inorganic base.[12]
Temperature 80–110 °CA balance between providing enough thermal energy for catalysis and preventing substrate/product decomposition.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses the formation of a C-N bond using primary or secondary amines.

Q6: My Buchwald-Hartwig amination is giving low yields. How can I improve performance?

A6: C-N coupling of heteroaryl chlorides is a demanding transformation that requires a carefully optimized catalyst system.

  • The Cause: In addition to the challenging C-Cl bond activation, the amine substrate and the pyridine product can act as ligands for the palladium center, leading to catalytically incompetent species.[15] The choice of base is also critical, as it must be strong enough to deprotonate the amine-palladium complex without causing side reactions.

  • The Solution:

    • Select the Right Ligand: This is paramount. For heteroaryl chlorides, bidentate ligands like Josiphos or highly specialized biarylmonophosphine ligands (e.g., BrettPhos, RuPhos) are often superior.[15][16] These ligands form stable complexes that are less prone to displacement by the amine or pyridine nitrogen, thus maintaining catalytic turnover.

    • Use a Strong, Non-Nucleophilic Base: The most common and effective bases for Buchwald-Hartwig aminations are sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[10] These bases are strong enough to facilitate the deprotonation step in the catalytic cycle but are sterically hindered, preventing them from acting as nucleophiles. Be aware that NaOtBu can promote ester hydrolysis if water is present.

    • Solvent Considerations: Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are standard choices.[10] Avoid chlorinated solvents or acetonitrile, which can inhibit the catalyst.[10]

Q7: I am observing significant dehalogenation, resulting in the formation of Methyl 5-fluoropyridine-4-carboxylate. How can I suppress this?

A7: Dehalogenation is a reductive process that competes with the desired C-N bond formation.

  • The Cause: This side reaction occurs when the aryl-palladium(II) intermediate undergoes reaction with a hydride source followed by reductive elimination, instead of reacting with the amine.[3] The amine itself or trace impurities can sometimes act as a hydride source. Certain ligands can also be more prone to promoting β-hydride elimination pathways if the amine has an α-proton.

  • The Solution:

    • Ligand Optimization: The choice of ligand dramatically influences the relative rates of reductive elimination versus dehalogenation. Screening a panel of modern Buchwald or Hartwig ligands is the most effective strategy. Ligands that promote rapid C-N reductive elimination will outcompete the dehalogenation pathway.[16]

    • Purity of Reagents: Ensure the amine coupling partner is pure and the solvent is anhydrous.

    • Base Choice: While less common, some bases can contribute to dehalogenation pathways. Stick to well-established bases like NaOtBu.

Parameter Recommendation for Buchwald-Hartwig Amination Rationale
Catalyst/Ligand Pd₂(dba)₃ / BrettPhos or RuPhos; or a BrettPhos-based precatalyst (e.g., BrettPhos Pd G3)Specialized biaryl phosphine ligands are designed to overcome catalyst inhibition and promote C-N bond formation with challenging heteroaryl chlorides.[15][16]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle.[10]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic solvents are essential to avoid side reactions and ensure catalyst stability.[10]
Temperature 80–110 °CProvides sufficient energy for the reaction while minimizing thermal degradation.

Visualized Workflows and Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Inert Step 1: Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Step 2: Check Reagent Quality (Fresh Catalyst/Ligand, Pure Substrates) Check_Inert->Check_Reagents Identify_Problem Step 3: Analyze Reaction Outcome Check_Reagents->Identify_Problem No_Conversion Low / No Conversion Identify_Problem->No_Conversion No Product Side_Products Side Products Observed Identify_Problem->Side_Products Byproducts Present (Dehalogenation, Homocoupling) Ester_Hydrolysis Ester Hydrolysis Identify_Problem->Ester_Hydrolysis Carboxylic Acid Formed Optimize_Catalyst Action: Use More Active Ligand (e.g., SPhos for Suzuki, BrettPhos for B-H) No_Conversion->Optimize_Catalyst Minimize_Side_Rxns Action: Use Boronate Ester (Suzuki) Ensure Anhydrous Conditions Side_Products->Minimize_Side_Rxns Protect_Ester Action: Use Milder Base (K3PO4) Lower Reaction Temperature Ester_Hydrolysis->Protect_Ester Optimize_Base Action: Optimize Base/Solvent (e.g., K3PO4 for Suzuki, NaOtBu for B-H) Optimize_Catalyst->Optimize_Base

Caption: A decision tree for troubleshooting common coupling issues.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Product_Complex Product Ar-R' Transmetal_Complex Ar-Pd(II)L(R') OA_Complex->Transmetal_Complex Transmetalation (R'-B(OR)2, Base) Transmetal_Complex->Pd0 Reductive Elimination Transmetal_Complex->Product_Complex

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

General Experimental Protocols

These protocols serve as a robust starting point for optimization. Always handle reagents and solvents under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).[12]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.[6]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.4 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Note: Add the solid base and catalyst first, before the substrates.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon. Repeat three times.

  • Reagent Addition: Under a positive pressure of Argon, add this compound (1.0 mmol, 1.0 equiv.). Then, add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

References

Technical Support Center: Reaction Condition Screening for Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for experiments involving Methyl 2-chloro-5-fluoropyridine-4-carboxylate. This versatile intermediate presents unique opportunities and challenges in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this molecule is governed by three main features:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine at the 2-position is activated for displacement by nucleophiles. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]

  • Palladium-Catalyzed Cross-Coupling at C2: The C-Cl bond can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds.[3][4]

  • Ester Group at C4: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This group also influences the electronic properties of the pyridine ring.

Q2: How should I handle and store this reagent?

A2: this compound is a stable crystalline solid. However, like most halo-pyridines and esters, it should be stored in a cool, dry place away from strong bases and acids to prevent slow hydrolysis or degradation. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.

Q3: My purification by silica gel column chromatography is showing significant tailing. How can I fix this?

A3: The basic nitrogen atom of the pyridine ring often interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor separation. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[5]

Troubleshooting Guide: Common Reactions

This section addresses specific problems you may encounter during key transformations. The following diagram illustrates a general workflow for troubleshooting unexpected experimental results.

G cluster_0 Troubleshooting Workflow problem Problem Identified (e.g., Low Yield, Impurities) check_sm 1. Verify Starting Material (Purity, Stability) problem->check_sm check_reagents 2. Check Reagent Quality (Anhydrous Solvents, Active Catalyst) check_sm->check_reagents check_conditions 3. Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze 4. Analyze Crude Mixture (LCMS, NMR to identify byproducts) check_conditions->analyze optimize 5. Formulate Optimization Plan (Consult literature, modify one variable) analyze->optimize rerun 6. Execute Optimized Reaction optimize->rerun

Caption: General workflow for troubleshooting chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions with amines, alcohols, or thiols are common for this substrate.

Q: My SNAr reaction with a primary amine is sluggish and gives low yield, even at elevated temperatures. What is happening?

A: This is a common issue. While the 2-chloro position is activated, several factors can lead to low reactivity:

  • Steric Hindrance: A bulky nucleophile or steric hindrance on the pyridine ring can slow the reaction.

  • Nucleophile pKa: A less basic amine is a poorer nucleophile, leading to a slower reaction.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation but not the nucleophile, increasing its effective reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.

  • Leaving Group Ability: While chlorine is a reasonable leaving group, bromine or iodine would be more reactive. However, for chlorides, harsher conditions are often necessary.[6]

Troubleshooting Steps:

  • Increase Temperature: These reactions can require temperatures from 100 °C to as high as 200 °C, sometimes necessitating the use of a sealed tube or microwave reactor.[6]

  • Add a Base: If your nucleophile is an alcohol, thiol, or a salt of a primary/secondary amine (e.g., hydrochloride salt), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is required to generate the free nucleophile or neutralize the HCl generated in situ.

  • Consider a Flow Reactor: For reactions requiring very high temperatures, a continuous-flow reactor can provide excellent heat transfer and short reaction times, minimizing byproduct formation.[6]

Suzuki-Miyaura Cross-Coupling

This reaction is used to form a C-C bond between the C2 position and an aryl or vinyl group from a boronic acid/ester.

Q: My Suzuki coupling reaction is incomplete, and I see significant amounts of dehalogenated starting material and homocoupled boronic acid.

A: This points to issues with the catalytic cycle, specifically slow oxidative addition or competing side reactions. 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts in Suzuki couplings.[7]

Troubleshooting Steps & Optimization Parameters:

  • Catalyst & Ligand Choice is Critical: Standard Pd(PPh₃)₄ may not be effective. Catalyst systems known to be effective for aryl chlorides are required.

    • Palladium Source: Use air-stable Pd(II) precursors like Pd(OAc)₂ or pre-catalysts. Pd₂(dba)₃ is also a common choice.[3][8]

    • Ligand: Electron-rich, bulky phosphine ligands are essential for activating the C-Cl bond. Consider ligands like SPhos, XPhos, or RuPhos. The choice of ligand can be the single most important factor.

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or KOH, which can promote side reactions. Fluoride sources like KF can also be effective.[8]

  • Solvent System: Anhydrous conditions are important.

    • Aprotic polar solvents like Dioxane, Toluene, or DMF, often with a small amount of water, are standard. The water is often necessary to help dissolve the inorganic base.[3][7]

ParameterRecommendation for 2-ChloropyridinesRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Forms the active Pd(0) catalyst in situ.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Facilitates the difficult oxidative addition of the C-Cl bond.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong enough to promote transmetalation but minimizes side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFGood solubility for both organic and inorganic reagents.
Temperature 80 - 120 °CProvides activation energy for the oxidative addition step.
Sonogashira Coupling

This reaction couples the C2 position with a terminal alkyne.

Q: My Sonogashira reaction is not working. I am using a standard Pd/Cu catalyst system, but I only recover starting material.

A: The Sonogashira coupling of heteroaryl chlorides can be challenging. The success often depends on the precise conditions and catalyst system.[4]

Troubleshooting Steps:

  • Ensure Anhydrous and Anaerobic Conditions: The catalytic cycle is sensitive to oxygen, which can deactivate the Pd(0) catalyst. The copper acetylide intermediate can also be prone to oxidative homocoupling (Glaser coupling) in the presence of air. Thoroughly degas your solvent and run the reaction under an inert atmosphere (Argon or Nitrogen).

  • Catalyst and Ligand:

    • A common system is Pd(PPh₃)₂Cl₂ with a CuI co-catalyst.[4]

    • For less reactive chlorides, a more active palladium catalyst generated from Pd₂(dba)₃ with a phosphine ligand may be necessary.

  • Base and Solvent:

    • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It acts as both the base and often as the solvent.[9]

    • If using another solvent like THF or DMF, ensure a sufficient excess of the amine base is present.

  • Consider Copper-Free Conditions: If Glaser homocoupling of the alkyne is a major issue, copper-free Sonogashira protocols can be employed. These typically require a higher loading of a more active palladium catalyst and a different base, such as piperidine or DBU.

G cluster_1 Sonogashira Reaction Optimization start Prepare Anhydrous/Anaerobic Setup (Degas solvent, use inert gas) reagents Add Substrate, Alkyne, CuI (1-5 mol%), Pd Catalyst (1-5 mol%) start->reagents base Add Amine Base (e.g., Et3N, DIPA) reagents->base heat Heat to Reaction Temp (e.g., 60-100 °C) base->heat monitor Monitor by TLC/LCMS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete

Caption: Workflow for a typical Sonogashira coupling experiment.

Ester Hydrolysis

Q: I am trying to hydrolyze the methyl ester to the carboxylic acid using LiOH, but the reaction is incomplete. I am worried about side reactions if I push it too hard.

A: Incomplete hydrolysis is usually a matter of reaction time, temperature, or stoichiometry. The 2-chloro-5-fluoropyridine core is relatively stable to mild basic hydrolysis.

Troubleshooting Steps:

  • Increase Equivalents of Base: Ensure you are using at least 1.1-1.5 equivalents of the base (LiOH, NaOH). Using a larger excess (2-3 equivalents) can often accelerate the reaction.

  • Increase Temperature: While many hydrolyses run at room temperature, heating to 40-60 °C can significantly increase the rate without necessarily promoting decomposition.[10]

  • Add a Co-solvent: The starting material may have limited solubility in pure water. Adding a water-miscible co-solvent like THF, methanol, or dioxane can create a homogeneous solution and improve reaction rates.

  • Monitor Carefully: Use TLC or LCMS to monitor the disappearance of the starting material. Once it is consumed, proceed immediately with the acidic workup to neutralize the base and precipitate the product, preventing potential degradation from prolonged exposure to basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring and monitor by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Saponification (Ester Hydrolysis)

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Cool the mixture in an ice bath and slowly acidify with aqueous HCl (e.g., 1 M) until the pH is ~2-3.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.[10]

References

Technical Support Center: Removal of Byproducts from Methyl 2-chloro-5-fluoropyridine-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-5-fluoropyridine-4-carboxylate. This versatile building block is crucial in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Achieving high purity is paramount for the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during the purification of this compound.

Part 1: Frequently Asked Questions - Identifying Common Byproducts

This section focuses on the identification of common impurities and byproducts that can arise during the synthesis and handling of this compound.

Q1: What are the most common impurities I might encounter in my crude reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common byproducts are frequently observed across different methods. These include:

  • Starting Materials: Incomplete conversion is common. Depending on your synthesis, this could be a precursor like an aminopyridine or a di-chlorinated pyridine derivative.

  • Hydrolysis Product: 2-chloro-5-fluoropyridine-4-carboxylic acid is the most common process-related impurity, formed by the hydrolysis of the methyl ester.

  • Decarboxylation Product: 2-chloro-5-fluoropyridine can be formed if the reaction is subjected to high temperatures or harsh acidic/basic conditions.[1][2]

  • Isomeric Byproducts: Depending on the selectivity of chlorination or other substitution reactions in your route, you may form isomers such as Methyl 6-chloro-5-fluoropyridine-4-carboxylate.

  • Dehalogenated Product: Methyl 5-fluoropyridine-4-carboxylate can be produced from reductive processes that unintentionally remove the chloro group at the 2-position.

Q2: My post-reaction analysis shows a significant new spot on the TLC that is much more polar than my product. What is it and how can I prevent it?

A2: This is a classic presentation of the hydrolysis byproduct, 2-chloro-5-fluoropyridine-4-carboxylic acid . The carboxylic acid group dramatically increases polarity compared to the parent methyl ester, causing it to have a much lower Rf value on normal-phase silica gel.

  • Causality: Ester hydrolysis is catalyzed by the presence of acid or base, particularly with water.[3][4] This can occur during the reaction itself if conditions are not anhydrous, or more commonly, during an aqueous work-up. Even prolonged exposure to atmospheric moisture can lead to slow degradation.

  • Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Work-up: When performing an aqueous work-up, use cooled solutions and minimize the contact time between the organic and aqueous layers. Neutralize the reaction mixture carefully; strong acidic or basic conditions will accelerate hydrolysis.

Q3: I'm observing a byproduct with a very similar mass spectrometry signal but a slightly different retention time in LCMS. What could it be?

A3: This scenario strongly suggests the presence of an isomer. For instance, if your synthesis involves a selective reaction on a precursor like 2,6-dichloro-5-fluoronicotinate, incomplete selectivity could yield Methyl 2-chloro-5-fluoro-6-methoxypyridine-4-carboxylate or other positional isomers.[5] These isomers have the same molecular weight but different structural arrangements, leading to distinct chromatographic behavior. Confirming the structure would require isolation and characterization by NMR spectroscopy.

Q4: My reaction required high heat, and now I see a volatile, non-polar impurity. What is the likely cause?

A4: The likely culprit is 2-chloro-5-fluoropyridine , the product of decarboxylation. Pyridine carboxylic acids and their esters can lose the carboxyl group as CO₂ (or CO₂ and methanol) under thermal stress.[6][7] The resulting 2-chloro-5-fluoropyridine is significantly less polar and more volatile than the starting ester.

  • Mechanism: The nitrogen atom in the pyridine ring can stabilize the intermediate formed during the loss of the carboxyl group, facilitating this decomposition pathway, especially at elevated temperatures.[1][2]

  • Prevention: If possible, conduct the reaction at the lowest effective temperature. If high heat is unavoidable, minimize the reaction time to reduce the extent of this side reaction.

Part 2: Troubleshooting Guide - Purification Strategies & Protocols

This section provides detailed, step-by-step protocols for removing the specific byproducts identified in Part 1.

Q5: How do I efficiently remove the acidic hydrolysis byproduct, 2-chloro-5-fluoropyridine-4-carboxylic acid?

A5: The most effective method is a basic aqueous wash during liquid-liquid extraction. The acidic proton of the carboxylic acid byproduct will react with a mild base to form a water-soluble carboxylate salt, which is then extracted into the aqueous phase, leaving the neutral ester product in the organic layer.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat (Optional but Recommended): Perform a second wash with fresh NaHCO₃ solution to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Trustworthiness Check: Before concentrating the final organic solution, spot a small amount on a TLC plate alongside the crude material. The polar baseline spot corresponding to the carboxylic acid should be absent in the washed sample.

Q6: What is the best method to separate my product from non-polar impurities like the decarboxylated byproduct or unreacted starting materials?

A6: For separating compounds with different polarities, flash column chromatography is the gold standard. The significant polarity difference between the target ester and a non-polar impurity like 2-chloro-5-fluoropyridine makes this separation highly effective.

  • Adsorbent: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate). The non-polar impurity will elute first, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Causality: Silica gel is a polar stationary phase. Non-polar compounds have weak interactions and travel quickly down the column, while more polar compounds like your target ester interact more strongly and elute later. This differential interaction is the basis for the separation.

Q7: Is recrystallization a viable option for final polishing of my product?

A7: Yes, recrystallization is an excellent technique for removing small amounts of impurities and obtaining a highly crystalline, pure product, provided a suitable solvent system can be found.

  • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches in solvents like hexanes, heptane, isopropanol, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexanes, toluene/heptane).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 3: Visual Workflows & Data
Byproduct Formation Pathways

The following diagram illustrates the potential reaction pathways leading to the desired product and common byproducts.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Side Reactions & Degradation SM Synthetic Precursor(s) Product Methyl 2-chloro-5- fluoropyridine-4-carboxylate SM->Product Desired Reaction Incomplete Unreacted Starting Material SM->Incomplete Incomplete Conversion Hydrolysis 2-chloro-5-fluoropyridine- 4-carboxylic acid Product->Hydrolysis + H₂O (Acid/Base catalyst) Decarboxylation 2-chloro-5-fluoropyridine Product->Decarboxylation High Heat (Δ)

Caption: Formation pathways of common byproducts.

Purification Strategy Decision Tree

This workflow helps in selecting the appropriate purification method based on the impurities identified.

Purification_Workflow decision decision action action final final start Crude Product Analysis (TLC, LCMS, NMR) d1 Acidic Impurity (e.g., Hydrolysis)? start->d1 a1 Protocol 1: Basic Aqueous Wash d1->a1 Yes d2 Non-polar / Isomeric Impurities Remain? d1->d2 No a1->d2 a2 Protocol 2: Column Chromatography d2->a2 Yes d3 Further Polishing Needed? d2->d3 No a2->d3 a3 Protocol 3: Recrystallization d3->a3 Yes end_product Pure Product d3->end_product No a3->end_product

Caption: Decision tree for purification strategy.

Data Summary

The table below summarizes key physicochemical properties to aid in designing separation strategies.

Compound NameStructureApprox. PolarityKey Characteristic
This compound
alt text
ModerateNeutral Ester
2-chloro-5-fluoropyridine-4-carboxylic acid
alt text
HighAcidic (pKa ~3-4)
2-chloro-5-fluoropyridine
alt text
LowNeutral, Volatile

References

"Methyl 2-chloro-5-fluoropyridine-4-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Methyl 2-chloro-5-fluoropyridine-4-carboxylate (CAS No. 1214387-31-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile building block. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Overview of Chemical Stability

This compound is a trifunctionalized pyridine derivative. Its stability is governed by the interplay of three key structural features: the electron-deficient pyridine ring, the reactive 2-chloro substituent, and the hydrolyzable methyl ester at the 4-position. The electron-withdrawing nature of the fluorine, chlorine, and carboxylate groups activates the pyridine ring, particularly the C2 position, towards nucleophilic aromatic substitution (SNAr)[1][2]. Understanding these inherent reactivities is crucial for successful application in synthesis.

The primary degradation pathways of concern are:

  • Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid, catalyzed by acid or base.

  • Nucleophilic Substitution: Displacement of the 2-chloro group by nucleophiles.

This guide will address common questions and troubleshooting scenarios related to these pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What are the optimal storage and handling conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. Based on its chemical properties and safety data, the following conditions are strongly recommended to maintain purity and stability.

Rationale: The compound is sensitive to moisture, which can cause hydrolysis of the ester group. It is also reactive towards bases and amines, which can act as nucleophiles, displacing the chloro group[3]. Storing under an inert atmosphere minimizes contact with atmospheric moisture.

Parameter Recommendation Justification
Temperature Store at room temperature or refrigerated (2-8°C)[4].Cool conditions slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture, minimizing hydrolysis.
Container Keep container tightly closed in a dry, well-ventilated place[3][5].Prevents contamination and exposure to environmental factors.
Light Store in an opaque or amber vial to protect from light.While specific photostability data is limited, it is good practice for complex organic molecules.
Incompatibilities Keep away from strong oxidizing agents, strong acids, bases, and amines[3][6].Prevents unwanted chemical reactions and degradation.
Question 2: My sample of this compound has developed a yellow or brownish tint over time. What could be the cause?

Answer: Discoloration is a common indicator of compound degradation. While the pure compound is typically a white to off-white solid, the formation of colored impurities suggests that one or more chemical changes have occurred.

Potential Causes:

  • Minor Degradation: The most likely cause is the formation of minute quantities of degradation products. Even trace amounts of conjugated impurities can impart color. This could result from slow hydrolysis or reaction with trace contaminants over time.

  • Oxidation: Although less common for this specific structure, interaction with atmospheric oxygen over long periods, potentially accelerated by light, could lead to colored byproducts.

  • Contamination: Contamination from handling (e.g., spatulas, glassware) or from the storage environment could introduce impurities that either are colored or react with the compound to form colored species.

Troubleshooting Protocol:

  • Assess Purity: The first step is to quantify the extent of the degradation. Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[7][8]. Compare the resulting chromatogram to a reference standard or the certificate of analysis.

  • Identify Impurities: If significant impurity peaks are observed, use LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify their molecular weights. This can provide clues to the degradation pathway (e.g., a mass corresponding to the hydrolyzed carboxylic acid).

  • Consider Purification: If the purity is compromised but still high (>90%), the material may be suitable for some applications. For sensitive reactions, purification by flash column chromatography or recrystallization may be necessary.

  • Review Storage: Ensure storage conditions align with the recommendations in Question 1 to prevent further degradation.

Question 3: I'm performing a reaction and observing an unexpected side product with a mass corresponding to the loss of the chloro group and addition of my amine/alkoxide nucleophile. Why is this happening?

Answer: This is a classic example of the inherent reactivity of the 2-chloropyridine scaffold. The chloro group at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr)[9].

Mechanism Explained: The electron-withdrawing groups (fluorine and methyl carboxylate) and the ring nitrogen atom work in concert to stabilize the negative charge of the Meisenheimer complex intermediate that forms when a nucleophile attacks the C2 position. This lowers the activation energy for the substitution reaction, making the displacement of the chloride ion favorable. Amines and alkoxides are common nucleophiles that can readily participate in this reaction[10].

Diagram: Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway cluster_0 Reaction Steps Start This compound + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack Product Substituted Product (Loss of Cl⁻) Intermediate->Product Loss of Leaving Group Byproduct Chloride Ion (Cl⁻) Intermediate->Byproduct Troubleshooting_Workflow Start Unexpected Reaction Outcome (e.g., low yield, side product) Analyze Analyze Crude Reaction Mixture (LC-MS, ¹H NMR, TLC) Start->Analyze Identify Identify Structure of Side Product(s) Analyze->Identify Pathway Determine Degradation Pathway Identify->Pathway Hydrolysis Side Product is Carboxylic Acid (Hydrolysis of Ester) Pathway->Hydrolysis Mass = M-14? SNAr Side Product is from Cl⁻ Substitution (SNAr) Pathway->SNAr Mass = M-35+Nu? Other Other/Unknown Pathway Pathway->Other Other Mass? Solve_Hydrolysis Action: Use Anhydrous Conditions, Control pH, Reduce Temp/Time Hydrolysis->Solve_Hydrolysis Solve_SNAr Action: Use Non-nucleophilic Base, Lower Temperature, Protect Groups SNAr->Solve_SNAr Solve_Other Action: Re-evaluate Reagents, Check for Contaminants Other->Solve_Other End Optimize Reaction Solve_Hydrolysis->End Solve_SNAr->End Solve_Other->End

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with Methyl 2-chloro-5-fluoropyridine-4-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to empower your experimental success. As Senior Application Scientists, we understand that catalyst selection is paramount and often substrate-dependent. This resource is structured to explain the "why" behind procedural steps, ensuring a robust and reproducible methodology.

Understanding the Substrate: Key Challenges

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine and carboxylate groups, alongside the inherent inertness of the C-Cl bond, necessitates a carefully chosen catalytic system.[1] The nitrogen lone pair on the pyridine can also coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when performing cross-coupling reactions with this substrate.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low or no yield. What are the likely causes?

A1: This is a frequent challenge with electron-deficient chloropyridines.[1] The primary bottlenecks are often the difficult oxidative addition step due to the strong C-Cl bond and potential catalyst deactivation.[1][2]

Troubleshooting Steps:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond.[1]

    • Recommendation: Employ highly active, bulky, and electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[1][2] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1][3] These ligands promote the formation of the active monoligated palladium(0) species necessary for oxidative addition.[1]

  • Base Selection: The base is critical for the transmetalation step.[3]

    • Recommendation: Screen strong, non-nucleophilic bases. K₃PO₄ and Cs₂CO₃ are often the most effective choices.[1] Ensure the base is finely ground and anhydrous to maximize its reactivity.[3]

  • Solvent System: The solvent must solubilize all components and facilitate the reaction.

    • Recommendation: A mixture of an organic solvent and water, such as dioxane/water or toluene/water , is often optimal.[1]

  • Temperature: Higher temperatures are generally required to overcome the activation energy of the C-Cl bond cleavage.

    • Recommendation: Start with a temperature range of 80-120 °C .[1] Microwave irradiation can also be beneficial in accelerating the reaction.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][3]

    • Recommendation: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3]

Q2: I'm observing significant protodeboronation of my boronic acid. How can this be minimized?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with heteroaryl boronic acids.[2][4]

Troubleshooting Steps:

  • Anhydrous Conditions: Water is a primary culprit.[3]

    • Recommendation: Use anhydrous solvents and ensure your base is thoroughly dried.

  • Stabilized Boron Reagents:

    • Recommendation: Consider using more stable boronate esters, such as pinacol esters, or MIDA boronates which allow for a "slow release" of the boronic acid.[4][5]

  • Reaction Temperature:

    • Recommendation: Lowering the reaction temperature can slow the rate of protodeboronation. This must be balanced with the temperature required for efficient cross-coupling.[4]

  • Base Choice:

    • Recommendation: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides when protodeboronation is an issue.[4]

Q3: For a Buchwald-Hartwig amination, what is the best catalyst system to use with this compound?

A3: The Buchwald-Hartwig amination also requires a highly active catalyst system to couple amines with this challenging substrate.

Catalyst System Recommendations:

  • Palladium Precatalyst: The use of well-defined precatalysts that rapidly generate the active L-Pd(0) species is highly recommended.[6]

  • Ligands: Similar to Suzuki coupling, bulky, electron-rich biaryl monophosphine ligands are the ligands of choice.

    • Recommendation: XPhos , SPhos , or RuPhos are excellent starting points. The choice of ligand can be dependent on the specific amine coupling partner.[2]

  • Base: A strong, non-nucleophilic base is required.

    • Recommendation: NaOtBu or K₃PO₄ are commonly used and should be screened for optimal performance.

  • Solvent: Anhydrous, aprotic solvents are typically used.

    • Recommendation: Toluene , dioxane , or THF are suitable choices.

Q4: I am attempting a Sonogashira coupling. What are the key considerations?

A4: The Sonogashira coupling of terminal alkynes with aryl chlorides is challenging but achievable with the right catalytic system.

Key Considerations:

  • Catalyst System: A dual catalyst system is typically employed, consisting of a palladium catalyst and a copper(I) co-catalyst.[7]

    • Palladium Catalyst: A palladium source such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ combined with a suitable phosphine ligand is common.[7] For chloroaromatics, more specialized ligands may be necessary.

    • Copper Co-catalyst: CuI is the most common copper(I) source.

  • Copper-Free Conditions: To avoid the homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira conditions have been developed and may be advantageous.[8]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) , is typically used.[9]

  • Solvent: Solvents like THF , DMF , or acetonitrile are commonly used.

Catalyst and Ligand Selection Guide

The choice of ligand is arguably the most critical parameter for a successful cross-coupling reaction with this compound. The following table provides a starting point for ligand selection for different reaction types.

Cross-Coupling ReactionRecommended LigandsPalladium Source (Precatalyst Preferred)Typical Base
Suzuki-Miyaura SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂K₃PO₄, Cs₂CO₃
Buchwald-Hartwig XPhos, SPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂NaOtBu, K₃PO₄
Sonogashira PPh₃, P(t-Bu)₃Pd(PPh₃)₂Cl₂, Pd(OAc)₂NEt₃, DIPEA

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) followed by the degassed solvent (e.g., dioxane/water 10:1).

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[2]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with the target substrate.

Troubleshooting_Suzuki start Low or No Yield in Suzuki Coupling check_reagents Verify Reagent Quality & Purity (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_atmosphere catalyst_system Evaluate Catalyst System check_atmosphere->catalyst_system ligand_choice Is the Ligand Appropriate? (e.g., using PPh3) catalyst_system->ligand_choice No base_choice Is the Base Effective? (e.g., weak or wet base) catalyst_system->base_choice Yes switch_ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand_choice->switch_ligand No temp_choice Is the Temperature Sufficient? base_choice->temp_choice Yes screen_bases Action: Screen Stronger, Anhydrous Bases (e.g., K3PO4, Cs2CO3) base_choice->screen_bases No increase_temp Action: Increase Temperature (80-120 °C) or use Microwave temp_choice->increase_temp No success Optimized Reaction temp_choice->success Yes switch_ligand->base_choice screen_bases->temp_choice increase_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

The Catalytic Cycle: Focus on the Oxidative Addition

The initial and often rate-limiting step in cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. For this compound, this step is particularly challenging.

Oxidative_Addition cluster_0 Catalytic Cycle cluster_1 Key Challenge pd0 L-Pd(0) (Active Catalyst) complex Oxidative Addition Complex pd0->complex + Ar-Cl product Coupled Product complex->product Transmetalation & Reductive Elimination challenge Strong C-Cl Bond on Electron-Deficient Pyridine Makes Oxidative Addition Difficult complex->challenge product->pd0 Catalyst Regeneration

Caption: The challenging oxidative addition step.

By understanding the inherent difficulties of this substrate and systematically troubleshooting the reaction parameters, researchers can significantly improve the success rate of cross-coupling reactions involving this compound.

References

Technical Support Center: Reaction Monitoring for Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of this key intermediate by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

The successful synthesis of this compound hinges on accurate reaction monitoring. Both TLC and LC-MS are powerful techniques for this purpose, yet each comes with its own set of challenges, especially when dealing with halogenated pyridine derivatives. This guide provides practical, field-proven insights to help you navigate these challenges, ensuring reliable and reproducible results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the reaction monitoring of this compound synthesis.

Thin Layer Chromatography (TLC) Troubleshooting

Question 1: Why are my TLC spots streaking or appearing as elongated bands?

Answer:

Streaking on a TLC plate is a frequent issue that can obscure the separation of your starting material, product, and any intermediates.[1][2] The primary causes for this observation are:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most common culprit.[1][2] A high concentration of the analyte can saturate the stationary phase, leading to poor partitioning and band broadening.

    • Solution: Dilute your reaction aliquot significantly in a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting. It's often better to spot a dilute sample multiple times in the same location (allowing the solvent to dry between applications) than to spot a concentrated sample once.[1][2]

  • Compound Polarity and Interaction with Silica Gel: Pyridine derivatives can be quite polar and may interact strongly with the acidic silica gel stationary phase, causing tailing.[3]

    • Solution: Modify your mobile phase. For basic compounds like pyridines, adding a small amount of a base, such as triethylamine (0.1–2.0%), to your eluent can neutralize the acidic sites on the silica gel and improve spot shape.[1] Conversely, if you have acidic byproducts, adding a small amount of acetic or formic acid (0.1–2.0%) can be beneficial.[1]

  • High Boiling Point Solvents: If your reaction is conducted in a high boiling point solvent like DMF, DMSO, or pyridine itself, it may not fully evaporate after spotting, leading to a smear.[4]

    • Solution: After spotting your TLC plate, place it under high vacuum for a few minutes to ensure complete removal of the high-boiling solvent before developing the plate.[4]

Question 2: I don't see any spots on my TLC plate under UV light. What should I do?

Answer:

The absence of visible spots under UV light can be alarming, but it's a solvable problem. Here are the likely reasons and their solutions:

  • Non-UV Active Compound: While pyridine rings are typically UV active, your specific compound or intermediates might not be strongly chromophoric at the wavelength of your UV lamp (usually 254 nm).

    • Solution: Use a secondary visualization technique. Staining the TLC plate can reveal non-UV active compounds. Common stains include potassium permanganate (for compounds that can be oxidized), or a general-purpose stain like phosphomolybdic acid or vanillin. An iodine chamber is another simple and effective method.

  • Sample is Too Dilute: The concentration of your compound of interest in the spotted aliquot might be below the detection limit of your visualization method.[1][2]

    • Solution: Concentrate your sample before spotting, or as mentioned previously, spot the diluted sample multiple times in the same location, ensuring the spot size remains small by allowing the solvent to evaporate between applications.[1][2]

  • Compound Evaporation: If your product or starting material is volatile, it may have evaporated from the TLC plate before or during development.

    • Solution: While less likely for the target compound, this can be an issue for low molecular weight intermediates. If volatility is suspected, minimize the time the plate is exposed to air before development.

Question 3: My starting material and product have very similar Rf values, making it difficult to monitor the reaction progress.

Answer:

Poor separation between the reactant and product is a common challenge. Here's how to improve the resolution:

  • Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.

    • If Rf values are high (spots are near the solvent front): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1]

    • If Rf values are low (spots are near the baseline): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.[1]

    • Experiment with different solvent systems: If adjusting the ratio of your current system doesn't work, try a completely different solvent combination. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.

  • Use a Co-spot: A co-spot, where you spot your starting material and the reaction mixture in the same lane, can help to definitively identify the disappearance of the starting material.[4] If the reaction is complete, you should see only one spot (the product) in the reaction mixture lane, and the co-spot will show two distinct spots (starting material and product).

LC-MS Troubleshooting

Question 1: I'm not detecting my compound of interest, or the signal intensity is very low in my LC-MS analysis.

Answer:

Several factors can lead to poor or no signal in LC-MS. A systematic approach is key to diagnosing the issue:

  • Ion Suppression/Matrix Effects: Components of the reaction mixture (e.g., salts, catalysts, non-volatile solvents) can interfere with the ionization of your target analyte in the mass spectrometer's source.[5] This is a very common issue when injecting crude reaction mixtures.

    • Solution: Perform a mini-workup on your aliquot before injection. A simple liquid-liquid extraction (e.g., diluting the aliquot in ethyl acetate and washing with water/brine) or filtering through a small plug of silica gel can remove many interfering substances.[5] Also, significantly diluting the sample in the mobile phase can mitigate matrix effects.

  • Incorrect Ionization Mode: this compound, with its basic pyridine nitrogen, is expected to ionize well in positive electrospray ionization (ESI+) mode, likely forming a protonated molecule [M+H]+.[6][7] Using negative mode (ESI-) would likely result in a very poor signal.

    • Solution: Ensure your mass spectrometer is operating in positive ionization mode.

  • Suboptimal MS Source Parameters: The settings for the ion source, such as capillary voltage, gas flow, and temperature, can dramatically impact signal intensity.

    • Solution: Optimize the source parameters for your specific compound by infusing a standard solution directly into the mass spectrometer.

  • Poor Chromatographic Peak Shape: If the compound is not retained or elutes with a very broad peak, its concentration at any given moment entering the mass spectrometer might be too low for detection.

    • Solution: Develop a suitable chromatographic method. For a polar compound like this, a standard C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid to aid in protonation and improve peak shape) is a good starting point.[6][8]

Question 2: My LC-MS chromatogram shows multiple peaks, even though my TLC looks clean. What could be the cause?

Answer:

LC-MS is a much more sensitive and higher-resolution technique than TLC, so it's not uncommon for it to reveal complexities not visible on a TLC plate.

  • Isomers: The reaction may be producing regioisomers or other isomers that co-elute on TLC but are separated by the HPLC column.

    • Solution: Analyze the mass spectra of each peak. Isomers will have the same mass-to-charge ratio (m/z) but different retention times.

  • Adduct Formation: In the ESI source, your compound might form adducts with components of the mobile phase or salts present in the sample, such as sodium ([M+Na]+) or acetonitrile ([M+CH3CN+H]+).[6] These adducts will appear as separate peaks in the mass spectrum but may not be chromatographically separated.

    • Solution: Scrutinize the mass spectra for masses corresponding to common adducts. Using a mobile phase with ammonium formate or ammonium acetate can sometimes promote the formation of the desired [M+H]+ or [M+NH4]+ ions.

  • In-source Fragmentation: The compound might be fragmenting in the ion source of the mass spectrometer.

    • Solution: Reduce the fragmentor or cone voltage in your MS settings to minimize in-source fragmentation.

Part 2: Frequently Asked Questions (FAQs)

TLC FAQs

  • Q: What is a good starting solvent system for TLC analysis of this compound?

    • A: A mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is a standard choice for many organic compounds.[9] A good starting point would be a 7:3 or 1:1 mixture of hexanes:ethyl acetate.[10] You can then adjust the ratio to achieve an Rf value for your product of around 0.3-0.4 for optimal separation.

  • Q: How do I calculate the Rf value and why is it important?

    • A: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a specific compound in a particular solvent system on a given stationary phase. Consistently tracking the Rf values of your starting material and product helps to confirm the reaction's progress and identify your product.

  • Q: Can I reuse my TLC developing solvent?

    • A: It is generally not recommended. The composition of the solvent mixture can change over time due to differential evaporation of the components, which can lead to irreproducible Rf values.[9] Always use fresh solvent for each TLC analysis.

LC-MS FAQs

  • Q: What is the expected mass of my product, this compound, in the mass spectrometer?

    • A: The molecular formula is C7H5ClFNO2. The monoisotopic mass is approximately 205.00 g/mol . In ESI+ mode, you should look for the protonated molecule [M+H]+ at an m/z of approximately 206.00. Remember that chlorine has two common isotopes, 35Cl and 37Cl, in a roughly 3:1 ratio. Therefore, you should also see a smaller peak at m/z 208.00, which is the [M+2+H]+ ion. This isotopic pattern is a key indicator of a chlorine-containing compound.[11]

  • Q: What kind of HPLC column is best for this analysis?

    • A: A reversed-phase C18 column is the most common and a good starting point for a wide range of organic molecules, including pyridine derivatives.[8] For more polar compounds, a column with a polar endcapping or a phenyl-hexyl phase might provide better retention and peak shape.[8]

  • Q: How can I confirm the identity of my product using LC-MS?

    • A: Beyond matching the retention time and the [M+H]+ mass, you can perform tandem mass spectrometry (MS/MS or MS2). In an MS/MS experiment, the [M+H]+ ion is isolated and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, expected fragmentations could include the loss of the methyl group (-CH3), the methoxy group (-OCH3), or the entire methyl carboxylate group (-CO2CH3).

Part 3: Experimental Protocols and Data Visualization

Protocol 1: Standard TLC Monitoring Procedure
  • Preparation: Prepare a TLC developing chamber with a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.

  • Sample Preparation: Take a small aliquot (a drop) from the reaction mixture and dilute it with a volatile solvent like ethyl acetate in a small vial.

  • Spotting: Using a capillary tube, spot the diluted reaction mixture on a silica gel TLC plate with a fluorescent indicator (F254). Also, spot the starting material as a reference in a separate lane. A co-spot is highly recommended.

  • Development: Place the spotted TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, use a staining solution for further visualization.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material reference. The appearance of a new spot (the product) and the disappearance of the starting material spot indicate the progress of the reaction.

Table 1: Example TLC Data
CompoundSolvent System (Hexanes:EtOAc)Rf Value
Starting Material (e.g., 2-chloro-5-fluoro-isonicotinonitrile)7:3~0.6
This compound 7:3 ~0.4
Potential Byproduct (e.g., carboxylic acid)7:3~0.1
Protocol 2: General LC-MS Method for Reaction Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 2.7 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at its expected retention time. Confirm the identity of the product peak by its mass spectrum, looking for the [M+H]+ ion at m/z ~206.00 and the characteristic chlorine isotope pattern.

Visualizations

TLC_Troubleshooting_Workflow cluster_streaking Troubleshooting Streaking cluster_no_spots Troubleshooting No Spots cluster_poor_sep Troubleshooting Poor Separation start TLC Issue Observed streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation (Similar Rf) start->poor_sep overload Sample Overloaded? streaking->overload Check Concentration polar_int Polar Compound Interaction? streaking->polar_int Check Compound Structure high_bp High Boiling Point Solvent? streaking->high_bp Check Reaction Solvent uv_inactive Compound UV Inactive? no_spots->uv_inactive too_dilute Sample Too Dilute? no_spots->too_dilute mp_polarity Adjust Mobile Phase Polarity poor_sep->mp_polarity sol_dilute Dilute Sample overload->sol_dilute sol_additive Add Acid/Base to Eluent polar_int->sol_additive sol_vacuum Dry Plate Under Vacuum high_bp->sol_vacuum sol_stain Use a Stain uv_inactive->sol_stain sol_concentrate Concentrate or Re-spot too_dilute->sol_concentrate new_system Try New Solvent System mp_polarity->new_system sol_mp_adjust Optimize Solvent Ratio mp_polarity->sol_mp_adjust

Caption: Troubleshooting workflow for common TLC issues.

LCMS_Logic_Flow cluster_data_analysis Data Analysis start Prepare Reaction Aliquot for LC-MS dilution Dilute Sample (e.g., 1:1000) in Mobile Phase start->dilution injection Inject into LC-MS System dilution->injection chromatogram Analyze Chromatogram injection->chromatogram retention_time Check Retention Time (Compare to Standard if available) chromatogram->retention_time mass_spec Analyze Mass Spectrum of Peak(s) mass_check Check for [M+H]+ at m/z ~206 mass_spec->mass_check retention_time->mass_spec troubleshoot Troubleshoot retention_time->troubleshoot Checks Fail isotope_check Check for Chlorine Isotope Pattern ([M+2+H]+ at m/z ~208) mass_check->isotope_check mass_check->troubleshoot Checks Fail confirmation Identity Confirmed isotope_check->confirmation All Checks Pass isotope_check->troubleshoot Checks Fail

Caption: Logical workflow for LC-MS reaction monitoring.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Methyl 2-chloro-5-fluoropyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[1][2][3] Among these valuable building blocks, "Methyl 2-chloro-5-fluoropyridine-4-carboxylate" and its derivatives represent a class of compounds with significant potential for the development of novel therapeutics.

This guide provides a comparative analysis of derivatives originating from this core scaffold. It is designed to offer insights into their synthesis, characterization, and the structure-activity relationships (SAR) that govern their biological performance. The information presented herein is intended to empower researchers to make informed decisions in the design and execution of their synthetic and drug discovery campaigns.

The Core Scaffold: Understanding the Reactivity of this compound

The title compound possesses a unique arrangement of functional groups that dictates its reactivity and makes it a versatile starting material for library synthesis. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the fluorine atom, the chlorine atom, and the carboxylate group. The chlorine atom at the 2-position is particularly susceptible to displacement by a wide range of nucleophiles. This high reactivity at the C2 position is a key feature for generating structural diversity.[4][5]

Furthermore, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for the synthesis of a diverse array of amides and other ester analogs. This dual functionality allows for a combinatorial approach to the synthesis of new chemical entities.

Comparative Synthesis of Key Derivatives

The generation of a diverse library of derivatives from this compound typically proceeds through two main pathways:

  • Pathway A: Nucleophilic substitution at the C2 position.

  • Pathway B: Modification of the carboxylate group at the C4 position.

Below, we compare the synthesis of representative derivatives from these two pathways.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The displacement of the C2-chloro group is a facile process that can be achieved with a variety of nucleophiles. A general workflow for this transformation is depicted below:

References

A Comparative Guide to Halopyridine Building Blocks: The Strategic Utility of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridines stand as indispensable building blocks.[1] Their prevalence in FDA-approved drugs underscores their value in constructing complex molecular architectures with tailored biological activities.[1] The strategic choice of a halopyridine synthon is a critical decision that profoundly impacts synthetic efficiency, cost, and the accessible chemical space. This guide provides an in-depth comparison of Methyl 2-chloro-5-fluoropyridine-4-carboxylate against other halopyridine alternatives, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals.

The Chemical Rationale: Understanding Halopyridine Reactivity

The utility of a halopyridine building block is principally governed by the nature of the halogen (I, Br, Cl, F) and its position on the electron-deficient pyridine ring. These factors dictate the compound's reactivity in the two most common synthetic transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is often initiated by the oxidative addition of a Palladium(0) complex into the carbon-halogen (C-X) bond. The efficiency of this step, frequently the rate-determining one, is inversely correlated with the C-X bond dissociation energy.[2] This establishes a clear reactivity trend:

C-I > C-Br > C-Cl >> C-F [2][3]

Consequently, iodopyridines are the most reactive, often requiring milder conditions, followed by their bromo- and chloro-analogs.[2] Chloropyridines, like this compound, are generally less reactive than their bromo counterparts, necessitating more robust catalytic systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[2][4] Fluoropyridines are typically inert under these conditions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity trend is often inverted. The reaction proceeds through a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen at the substitution site can better stabilize the developing negative charge in the transition state, accelerating the reaction. This leads to a general reactivity order of:

C-F > C-Cl > C-Br > C-I [4]

This reversal of reactivity is a powerful tool in synthetic strategy, allowing for selective functionalization. For instance, a 2-chloropyridine is generally expected to be more reactive in SNAr than a 2-bromopyridine.[4] The presence of additional electron-withdrawing groups on the pyridine ring, such as the fluoro and carboxylate groups in our topic compound, further activates the ring towards nucleophilic attack.

Comparative Analysis: this compound in Action

This compound offers a unique combination of reactive sites. The C2-chloro bond is the primary handle for palladium-catalyzed cross-coupling, while the electron-deficient nature of the ring, enhanced by the C5-fluoro and C4-carboxylate groups, makes it an interesting substrate for SNAr.

To provide a clear comparison, we will benchmark its expected performance against its bromo-analog, Methyl 2-bromo-5-fluoropyridine-4-carboxylate , a commercially available building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Due to the stronger C-Cl bond, this compound is expected to be less reactive than its bromo counterpart. Achieving high yields with the chloro-substrate will likely require more specialized and forceful conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Halopyridine SubstrateCoupling PartnerCatalyst System (Illustrative)Conditions (Illustrative)YieldReference
Methyl 2-bromo-5-fluoropyridine-4-carboxylate Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °CHigh (e.g., >85%)Inferred from[5][6]
This compound Phenylboronic AcidPd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 110 °CModerate to High (e.g., 60-90%)Inferred from[6]

The causality behind these choices lies in the mechanism. For the more reactive bromo-substrate, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[7] For the less reactive chloro-substrate, a more active catalyst system is required. This typically involves a strong palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos, which promotes the difficult oxidative addition to the C-Cl bond.

dot

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination

This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals.[8] Similar to the Suzuki coupling, the C-Br bond's greater reactivity makes the bromo-analog the more facile substrate.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Halopyridine SubstrateCoupling PartnerCatalyst System (Illustrative)Conditions (Illustrative)YieldReference
Methyl 2-bromo-5-fluoropyridine-4-carboxylate AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °CHigh (e.g., >80%)Inferred from[9]
This compound AnilinePd₂(dba)₃, RuPhos, NaOtBuDioxane, 110 °CModerate to High (e.g., 50-85%)Inferred from[10]

For the chloro-substrate, a highly active catalyst system, potentially using a ligand from the Buchwald family like RuPhos and a strong, non-nucleophilic base like NaOtBu, is often necessary to achieve reasonable reaction rates and yields.

dot

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amido Ar-Pd(II)-NR₂ L₂ AmineCoord->PdII_Amido Amine R₂NH + Base Amine->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ (Product) RedElim->Product

Caption: Buchwald-Hartwig Amination Cycle.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to substituted alkynes. The reaction typically uses a dual catalyst system of palladium and copper(I). Again, the C-Br bond's lability ensures the bromo-analog reacts more readily.

Table 3: Comparative Performance in Sonogashira Coupling

Halopyridine SubstrateCoupling PartnerCatalyst System (Illustrative)Conditions (Illustrative)YieldReference
Methyl 2-bromo-5-fluoropyridine-4-carboxylate PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °CHigh (e.g., >85%)Inferred from[11][12][13]
This compound PhenylacetylenePd(OAc)₂, SPhos, CuI, DBUDioxane, 100 °CModerate (e.g., 40-70%)Inferred from[11][12][13]

Coupling of the chloro-substrate may require higher temperatures and a more sophisticated ligand like SPhos to facilitate the palladium catalytic cycle, while the bromo-analog can often be coupled under milder, "standard" Sonogashira conditions.

Nucleophilic Aromatic Substitution (SNAr)

Here, the script is flipped. The higher electronegativity of the chlorine atom, combined with the activating effects of the fluoro and carboxylate groups, makes this compound a potentially superior substrate for SNAr compared to its bromo-analog. This allows for the introduction of nucleophiles like alkoxides, thiolates, and amines directly at the C2 position, often without the need for a metal catalyst.

Table 4: Expected Comparative Reactivity in SNAr

Halopyridine SubstrateNucleophileConditions (Illustrative)Expected Relative Rate
Methyl 2-bromo-5-fluoropyridine-4-carboxylate Sodium MethoxideMeOH, 60 °CSlower
This compound Sodium MethoxideMeOH, 60 °CFaster

This enhanced reactivity for the chloro-substrate in SNAr provides a valuable orthogonal synthetic strategy. Where a cross-coupling might be sluggish, an SNAr approach could be highly efficient.

dot

Caption: Generalized SNAr Mechanism.

Experimental Protocols

The following protocols are provided as validated starting points. For this compound, these are proposed methods based on established procedures for challenging chloro-heteroarenes. Optimization may be required for specific substrates.

dot

Experimental_Workflow General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Halopyridine, Coupling Partner, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Reaction Heat & Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Analysis (NMR, MS) Purify->Analyze

Caption: General Cross-Coupling Workflow.

Protocol 1: Proposed Suzuki-Miyaura Coupling of this compound
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (2.0 equiv), Anhydrous Toluene.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Proposed Buchwald-Hartwig Amination of this compound
  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), Sodium tert-butoxide (1.4 equiv), Anhydrous Dioxane.

  • Procedure:

    • In a glovebox, combine this compound, Pd₂(dba)₃, and RuPhos in a reaction vial.

    • In a separate vial, add the amine and sodium tert-butoxide.

    • Add anhydrous dioxane to both vials. Add the amine/base solution to the substrate/catalyst mixture.

    • Seal the vial, remove from the glovebox, and heat to 100-110 °C with stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and its bromo-analog is a strategic one, dictated by the desired transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): The bromo-analog, Methyl 2-bromo-5-fluoropyridine-4-carboxylate , is the superior choice for reactivity, often allowing for milder conditions, lower catalyst loadings, and higher yields.[2][4] However, with the advent of advanced catalyst systems, the more economical chloro-analog is a highly viable option, particularly for large-scale synthesis where cost is a primary driver.

  • For Nucleophilic Aromatic Substitution (SNAr): This compound is the preferred substrate. Its C-Cl bond is more activated for nucleophilic attack than a C-Br bond, offering a powerful, metal-free method for introducing heteroatom nucleophiles at the C2 position.[4]

By understanding these fundamental reactivity principles, researchers can make informed decisions, optimizing their synthetic routes for efficiency and success. This compound, with its dual reactivity profile, represents a versatile and valuable tool in the medicinal chemist's arsenal for the synthesis of novel, highly functionalized pyridine derivatives.

References

Biological activity of compounds derived from "Methyl 2-chloro-5-fluoropyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic use of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, in particular, is a privileged structure, and its functionalization offers a robust platform for developing novel therapeutic agents. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The starting material, Methyl 2-chloro-5-fluoropyridine-4-carboxylate , represents a key building block, primed for chemical modification to explore a range of biological activities, from agrochemical applications to potent kinase inhibitors for oncology.[2] This guide focuses on a specific class of compounds derived from this versatile starting material—thieno[3,2-d]pyrimidines—and evaluates their potential as kinase inhibitors in comparison to established and emerging therapies.

Synthesis Pathway: From Pyridine Carboxylate to a Fused Heterocyclic Core

The journey from a simple pyridine derivative to a complex, biologically active scaffold exemplifies a strategic, multi-step synthesis designed to build molecular complexity and introduce key pharmacophoric features. A prime example is the synthesis of 4-amino-2-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-7(6H)-one , a novel kinase inhibitor, as detailed in patent literature (WO2018089423A1). This process highlights the deliberate chemical choices made to achieve the target structure.

The initial step involves the saponification of the starting methyl ester to its corresponding carboxylic acid, 2-chloro-5-fluoropyridine-4-carboxylic acid. This is a critical activation step, preparing the molecule for subsequent amide bond formation. The choice of reaction conditions, such as using a strong base like sodium hydroxide, is standard for achieving high-yield ester hydrolysis. The resulting carboxylic acid is then coupled with a substituted aminothiophene, a reaction that builds the core thienopyrimidine structure. This cyclization is a pivotal moment in the synthesis, establishing the fused heterocyclic system that forms the backbone of the final inhibitor. The indazolyl moiety is introduced to occupy a key binding pocket in the target kinase, a common strategy in kinase inhibitor design to enhance potency and selectivity.

Experimental Workflow: Synthesis of a Thieno[3,2-d]pyrimidine Kinase Inhibitor

The following diagram outlines the logical flow from the initial starting material to the final active compound, illustrating the key transformations.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling & Cyclization cluster_2 Step 3: Final Assembly A Methyl 2-chloro-5- fluoropyridine-4-carboxylate B 2-chloro-5-fluoropyridine- 4-carboxylic acid A->B NaOH, H2O/MeOH D Intermediate Thienopyrimidine B->D Coupling Agent (e.g., HATU), Base (e.g., DIPEA) C Substituted Aminothiophene C->D F 4-amino-2-(1H-indazol-5-yl)thieno [3,2-d]pyrimidin-7(6H)-one D->F Suzuki Coupling (Pd catalyst, Base) E 1H-Indazole-5-boronic acid E->F

Caption: Synthetic workflow from starting material to the final thienopyrimidine.

Comparative Analysis of Kinase Inhibitor Activity

The thieno[3,2-d]pyrimidine scaffold is a known pharmacophore for targeting the ATP-binding site of various protein kinases. The patent describing the synthesis of 4-amino-2-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-7(6H)-one suggests its utility against kinases such as Fibroblast Growth Factor Receptors (FGFRs), which are well-validated targets in oncology. Dysregulation of FGFR signaling is implicated in numerous cancers, driving cell proliferation, survival, and angiogenesis.[3][4]

To provide a meaningful comparison, we will evaluate this novel compound class against other prominent FGFR inhibitors that have reached clinical use or are in late-stage development.

Compound ClassTarget Kinase(s)Mechanism of ActionKey Clinical Data / Performance
Thieno[3,2-d]pyrimidine Derivative FGFR family (putative)ATP-competitive inhibitor (hypothesized)Preclinical; data not publicly available. Claimed utility in hyperproliferative disorders.
Futibatinib (Lytgobi) [1][5][6][7]FGFR1, 2, 3, 4Irreversible, covalent binder to the P-loop cysteineFDA-approved for FGFR2 fusion-positive cholangiocarcinoma. ORR: 42%, median DoR: 9.7 months.
BOS172722 [8]MPS1ATP-competitive inhibitorPhase I clinical trials. Forces rapid, error-prone mitosis. Shows synergy with chemotherapy.
TAK-580 (Modotuximab) [9][10][11]Pan-RAF, disrupts dimerizationType II inhibitor, targets inactive conformationPreclinical/clinical studies in multiple myeloma. Overcomes resistance to other RAF inhibitors.

Discussion of Comparative Performance:

The key differentiator for FGFR inhibitors lies in their binding mode and selectivity. Futibatinib (Lytgobi) represents a significant advance with its irreversible covalent binding mechanism, which can lead to a more sustained target inhibition and potentially overcome resistance mutations that affect reversible binders.[1][5] Its clinical success, demonstrated by a 42% overall response rate (ORR) in a heavily pretreated population, sets a high benchmark for new entrants.[6]

In contrast, most kinase inhibitors, likely including the novel thieno[3,2-d]pyrimidine, are ATP-competitive, reversible inhibitors. Their success will depend on achieving high potency against the target kinase(s) while maintaining a clean off-target profile to minimize toxicity. For example, early non-selective FGFR inhibitors showed dose-limiting toxicities due to effects on other kinases like VEGFR.[3][4]

Alternative strategies, such as those employed by BOS172722 and TAK-580 , highlight the broader field of kinase inhibition. BOS172722 targets MPS1, a key regulator of the spindle assembly checkpoint, representing a completely different approach to inducing cancer cell death.[8] TAK-580's ability to inhibit RAF dimers is a direct response to known resistance mechanisms to first-generation RAF inhibitors.[10] These compounds illustrate the importance of novel mechanisms of action to address clinical challenges like acquired resistance.

For the thieno[3,2-d]pyrimidine class to be competitive, it would need to demonstrate either superior potency, an improved safety profile, activity against known resistance mutations to existing FGFR inhibitors, or a novel polypharmacology that provides a synergistic therapeutic effect.

Essential Experimental Protocols

To objectively evaluate and compare these compounds, standardized and robust in vitro assays are critical. The following protocols provide a framework for determining cytotoxicity and target-specific kinase inhibition.

Protocol 1: MTT Assay for Cellular Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., an FGFR-driven cell line like SNU-16) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., thieno[3,2-d]pyrimidine, Futibatinib) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a specific kinase (e.g., FGFR2) by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide. The remaining ATP is converted into a luminescent signal, meaning a lower signal corresponds to higher kinase activity and vice-versa. Kinase inhibition is measured as an increase in the luminescent signal.

Step-by-Step Methodology:

  • Compound Plating: Perform a serial dilution of the test inhibitors in DMSO. Transfer a small volume (e.g., 50 nL) of the dilutions into the wells of a 384-well assay plate. Include positive (DMSO, 0% inhibition) and negative (a potent pan-kinase inhibitor, 100% inhibition) controls.

  • Kinase/Substrate Addition: Prepare a solution containing the recombinant FGFR2 enzyme and a suitable biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Add 5 µL of an ATP solution (at a concentration near the Kₘ for the enzyme) to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Signal Generation: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Development: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration and fitting to a four-parameter dose-response curve.

Visualization of Kinase Assay Workflow

G A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Add Kinase/Substrate Mix (e.g., FGFR2 + Peptide) A->B C 3. Pre-incubation (15 min @ RT) B->C D 4. Initiate Reaction (Add ATP Solution) C->D E 5. Kinase Reaction (60 min @ RT) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Develop Luminescence (Add Kinase Detection Reagent) F->G H 8. Read Luminescence (Plate Reader) G->H I 9. Data Analysis (Calculate % Inhibition & IC₅₀) H->I

Caption: Step-by-step workflow for the in vitro luminescence-based kinase assay.

Conclusion and Future Outlook

This compound is an exemplary starting material for the construction of complex heterocyclic compounds with significant biological potential. The synthesis of thieno[3,2-d]pyrimidine derivatives from this scaffold has opened a new avenue for the discovery of novel kinase inhibitors. While preclinical data for this specific class is not yet widely available, the underlying pharmacology of the thienopyrimidine core suggests promising activity.

For these new compounds to make a clinical impact, they must carve out a niche in a competitive landscape. They will be benchmarked against highly effective covalent inhibitors like Futibatinib and other targeted therapies that address specific resistance mechanisms. The ultimate success of this and other emerging compound series will be determined by rigorous preclinical and clinical evaluation, focusing on potency, selectivity, a favorable safety profile, and a clear efficacy signal in a well-defined patient population. The protocols and comparative data presented in this guide provide a robust framework for undertaking such an evaluation.

References

A Comparative Spectroscopic Guide to the Reaction Products of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-5-fluoropyridine-4-carboxylate is a highly functionalized heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its strategic placement of chloro, fluoro, and carboxylate groups allows for a diverse range of chemical transformations. For researchers, scientists, and drug development professionals, the unambiguous identification of reaction products is paramount to ensuring synthetic success and understanding structure-activity relationships. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of products derived from three principal reaction pathways of this starting material: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Ester Hydrolysis. By explaining the causality behind spectroscopic shifts and providing validated experimental protocols, this document serves as a practical reference for reaction monitoring and product characterization.

Spectroscopic Profile of the Starting Material: this compound

Understanding the baseline spectroscopic characteristics of the starting material is the foundation for analyzing any transformation. The electronic environment of the pyridine ring is heavily influenced by the electron-withdrawing nature of the nitrogen atom, the ester at C4, the chlorine at C2, and the fluorine at C5.

Structure:

(Note: Simplified 2D representation for clarity of positions)

Expected Spectroscopic Data:

Technique Expected Signature Rationale
¹H NMR Two signals in the aromatic region (doublets) and one singlet in the aliphatic region. δ ~8.5-8.7 ppm (d, H6), δ ~7.8-8.0 ppm (d, H3), δ ~3.9-4.0 ppm (s, 3H, OCH₃).The pyridine protons are deshielded by the ring nitrogen and electron-withdrawing groups. H6 is adjacent to the nitrogen, making it the most downfield. H3 is coupled to the fluorine at C5. The methyl ester protons are a characteristic singlet.
¹³C NMR Seven distinct signals. C2 and C4 will be significantly downfield.Key signals include the carbonyl carbon (δ ~165 ppm), carbons attached to halogens (C2-Cl, C5-F), and the methoxy carbon (δ ~53 ppm). Carbon-fluorine coupling (¹J_CF, ²J_CF) will be observable.
¹⁹F NMR One signal, likely a doublet.The fluorine at C5 will be coupled to the adjacent proton at H6, resulting in a doublet. The chemical shift provides a sensitive probe of the electronic environment of the ring.[1]
Mass Spec (EI) Molecular ion (M⁺) peak with a characteristic M+2 peak.The presence of one chlorine atom results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl isotopes).[2]
IR Spec Strong C=O stretch, C-O stretch, aromatic C=C/C=N stretches, and C-X stretches.A strong absorption around 1720-1740 cm⁻¹ corresponds to the ester carbonyl. Bands in the 1600-1400 cm⁻¹ region are typical for the pyridine ring. C-Cl and C-F stretches appear in the fingerprint region.[3][4]

Reaction Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the C4-ester group. This makes SNAr a facile and common reaction for this substrate.[5][6] The reaction of a 2-fluoropyridine is often faster than that of a 2-chloropyridine, but the commercial availability and reactivity of 2-chloropyridines make them commonplace for these reactions.[5][6]

Example Reaction: Amination with Morpholine

This reaction displaces the chloro group with a morpholino moiety, a common transformation in pharmaceutical synthesis.

Experimental Protocol: Synthesis of Methyl 2-(morpholino)-5-fluoropyridine-4-carboxylate
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Reagent Addition: Add morpholine (1.5 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add a polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Comparative Spectroscopic Analysis
Technique Starting Material (Chloro) SNAr Product (Morpholino) Causality of Change
¹H NMR δ ~8.6 (d, H6), δ ~7.9 (d, H3)δ ~8.2 (d, H6), δ ~7.1 (d, H3). New signals at δ ~3.7 (t, 4H) and δ ~3.5 (t, 4H).The electron-donating morpholino group shields the ring protons, causing significant upfield shifts for H6 and H3. The appearance of two triplets confirms the incorporation of the morpholine ring.
¹⁹F NMR Singlet/Doublet in the standard fluoropyridine region.Significant upfield shift compared to the starting material.The replacement of the electron-withdrawing chlorine with an electron-donating amine group increases the electron density at the fluorine-bearing carbon, causing shielding.[1]
Mass Spec M⁺ and M+2 peaks (~3:1 ratio).A single molecular ion peak (M⁺) at a higher m/z.Crucial Diagnostic: The disappearance of the characteristic 3:1 isotope pattern for chlorine is definitive proof of its displacement. The new molecular weight corresponds to the addition of the morpholino group minus HCl.
IR Spec C=O stretch ~1730 cm⁻¹.C=O stretch ~1715 cm⁻¹.The electron-donating character of the amine can slightly lower the bond order of the adjacent carbonyl group, causing a minor shift to a lower wavenumber.

Workflow Diagram

SNAr_Workflow cluster_react Reaction Setup SM Starting Material (1.0 eq) Heat Heat (80-100 °C) Monitor by TLC/LCMS SM->Heat Nuc Morpholine (1.5 eq) Nuc->Heat Base K₂CO₃ (2.0 eq) Base->Heat Solv DMF Solv->Heat Workup Aqueous Workup & Extraction Heat->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Spectroscopic Analysis (NMR, MS, IR) Purify->Analyze

Caption: General workflow for the SNAr reaction and product characterization.

Reaction Pathway 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, enabling the synthesis of biaryl compounds.[7] The C2-Cl bond of the substrate is well-suited for this palladium-catalyzed cross-coupling with various boronic acids.[8][9][10] This reaction is fundamental in creating molecules with extended conjugation and diverse three-dimensional structures.

Example Reaction: Phenylation with Phenylboronic Acid

Experimental Protocol: Synthesis of Methyl 5-fluoro-2-phenylpyridine-4-carboxylate
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous Na₂CO₃ (2M solution, 2.0 eq.).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as Toluene or a mixture of Dioxane and water.[8]

  • Reaction Conditions: Heat the mixture to reflux (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, separate the organic and aqueous phases. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Comparative Spectroscopic Analysis
Technique Starting Material (Chloro) Suzuki Product (Phenyl) Causality of Change
¹H NMR δ ~8.6 (d, H6), δ ~7.9 (d, H3)δ ~8.7 (d, H6), δ ~8.1 (d, H3). New multiplet signals at δ ~7.4-7.8 ppm (5H).The introduction of the phenyl ring creates a new set of aromatic signals. The electronic effect on the pyridine ring protons is less pronounced than in the SNAr reaction, with minor shifts observed.
¹³C NMR Signal for C2-Cl.Disappearance of C2-Cl signal, appearance of new signals for the phenyl ring, including the quaternary C1' and the C-H carbons.This provides clear evidence of the new C-C bond formation.
Mass Spec M⁺ and M+2 peaks (~3:1 ratio).A single molecular ion peak (M⁺) at a higher m/z.Definitive Evidence: Similar to the SNAr reaction, the loss of the chlorine isotope pattern confirms the success of the coupling reaction. The new molecular weight corresponds to the addition of the phenyl group minus HCl.
IR Spec C=C/C=N stretches for the pyridine ring.Additional C=C stretching bands from the new phenyl ring (~1600, 1480 cm⁻¹) and C-H out-of-plane bending bands for monosubstituted benzene (~750 and 700 cm⁻¹).These new bands are characteristic of the incorporated aromatic ring.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_trans pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2->pd2_trans pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product start_mat Ar-X (Substrate) boronic Ar'-B(OH)₂ base Base (e.g., Na₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reaction Pathway 3: Ester Hydrolysis

A fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically performed under basic or acidic conditions and is often a necessary step in a multi-step synthesis to reveal a key functional group for further modification (e.g., amide coupling).

Experimental Protocol: Synthesis of 2-chloro-5-fluoropyridine-4-carboxylic acid
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent mixture like THF/Water or Methanol/Water.

  • Reagent Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 1.5-2.0 eq.) or sodium hydroxide (NaOH).[11]

  • Reaction Conditions: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with aqueous HCl (e.g., 1M) until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Spectroscopic Analysis
Technique Starting Material (Ester) Hydrolysis Product (Acid) Causality of Change
¹H NMR Singlet at δ ~3.9-4.0 ppm (3H, OCH₃).Disappearance of the OCH₃ singlet. Appearance of a new, broad singlet far downfield (δ > 10 ppm) for the carboxylic acid proton (-COOH), which is D₂O exchangeable.This is the most direct and unambiguous evidence of successful hydrolysis.
¹³C NMR Signal for OCH₃ at δ ~53 ppm.Disappearance of the OCH₃ signal. The carbonyl carbon (C=O) may shift slightly.Confirms the loss of the methoxy group from the molecule.
Mass Spec M⁺ and M+2 peaks.M⁺ and M+2 peaks at a mass 14 units lower (loss of CH₂).The chlorine atom remains, so the 3:1 isotope pattern is preserved. The molecular weight change corresponds to the net conversion of -COOCH₃ to -COOH.
IR Spec Strong, sharp C=O stretch at ~1730 cm⁻¹.C=O stretch becomes broader and shifts to a lower wavenumber (~1700 cm⁻¹). A very broad O-H stretch appears from ~3300-2500 cm⁻¹.[12]Hydrogen bonding in the carboxylic acid dimer lowers the frequency of the C=O stretch. The broad O-H band is characteristic of carboxylic acids.

Summary and Diagnostic Guide

This section provides a consolidated view to quickly differentiate between the potential products based on key spectroscopic features.

Product Type Key ¹H NMR Feature Key Mass Spec Feature Key IR Feature
Starting Material OCH₃ singlet (~3.9 ppm).M/M+2 ratio of ~3:1.Sharp C=O stretch (~1730 cm⁻¹).
SNAr Product No Cl. Upfield shift of ring protons. New signals from nucleophile.Single M⁺ peak (no Cl isotope pattern).C=O stretch slightly shifted.
Suzuki Product No Cl. New aromatic signals from coupled partner.Single M⁺ peak (no Cl isotope pattern).New bands from the incorporated aryl group.
Hydrolysis Product Cl present. Disappearance of OCH₃ singlet. Broad COOH proton (>10 ppm).M/M+2 ratio of ~3:1. Mass is 14 Da less than starting material.Broad O-H stretch. Broader C=O stretch (~1700 cm⁻¹).

Product Identification Flowchart

Product_ID cluster_no_cl cluster_cl start Analyze Mass Spectrum q1 Is M/M+2 (~3:1) Isotope Pattern Present? start->q1 q2 ¹H NMR: New Signals from Amine/Alkoxide? q1->q2 No q3 ¹H NMR: OCH₃ Singlet (~3.9 ppm) Present? q1->q3 Yes snar SNAr Product q2->snar Yes suzuki Suzuki Product q2->suzuki No (New Aryl Signals) sm Starting Material q3->sm Yes acid Hydrolysis Product q3->acid No (Broad COOH signal)

Caption: A decision tree for rapid identification of reaction products.

References

Comparing yields of different "Methyl 2-chloro-5-fluoropyridine-4-carboxylate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of highly functionalized heterocyclic compounds is a critical endeavor. Methyl 2-chloro-5-fluoropyridine-4-carboxylate is a key building block in the synthesis of various pharmaceutical agents, owing to its unique substitution pattern which allows for diverse downstream modifications. This guide provides an in-depth comparison of two prominent synthetic routes for this valuable compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to support informed decision-making in a laboratory setting.

Introduction

The strategic incorporation of fluorine and chlorine atoms into the pyridine ring, along with a carboxylate group, imparts specific electronic and steric properties to this compound, making it a desirable intermediate. The selection of a synthetic route is a crucial decision that can significantly impact the overall efficiency, cost, and scalability of a drug discovery and development program. This guide will objectively compare two distinct synthetic strategies:

  • Route 1: Selective Dechlorination and Esterification

  • Route 2: Diazotization and Sandmeyer Reaction of an Aminopyridine Precursor

We will delve into the mechanistic rationale behind each approach, present detailed experimental procedures, and provide a comparative analysis of their respective yields and operational parameters.

Route 1: Selective Dechlorination and Esterification

This synthetic approach commences with a readily available starting material, a 2,6-dichlorinated pyridine derivative, and proceeds through a selective reduction followed by esterification. This route is particularly attractive due to its straightforward nature and potentially high yields.

Mechanistic Rationale

The core of this strategy lies in the selective reduction of the chlorine atom at the 6-position of the pyridine ring, while leaving the chlorine at the 2-position and the fluorine at the 5-position intact. This selectivity is achieved by carefully controlling the reaction conditions and the choice of reducing agent. The subsequent esterification of the carboxylic acid at the 4-position is a standard transformation, typically carried out under acidic conditions with methanol.

Experimental Protocol

Step 1: Selective Reduction of Methyl 2,6-dichloro-5-fluoronicotinate

  • To a solution of methyl 2,6-dichloro-5-fluoronicotinate in a suitable solvent such as acetic acid, add a reducing agent like zinc powder in a controlled manner.

  • The reaction is typically carried out at a temperature ranging from -5 to 50°C.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by filtering off the excess reducing agent and partitioning the product between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 5% sodium bicarbonate).

  • The organic layer is then washed, dried, and concentrated to yield the crude methyl 2-chloro-5-fluoronicotinate.

Step 2: Esterification to this compound

  • The crude product from the previous step is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated to reflux (approximately 70-90°C) for several hours.[1]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is neutralized with a weak base and the product is extracted with an organic solvent.

  • Purification by distillation under reduced pressure or column chromatography yields the final product. A patent for a similar process reports a yield of 62% with a purity of 99% after purification.[1]

Workflow Diagram

Route1 start Methyl 2,6-dichloro-5-fluoronicotinate step1 Selective Reduction (e.g., Zn, Acetic Acid) start->step1 intermediate Methyl 2-chloro-5-fluoronicotinate step1->intermediate step2 Esterification (Methanol, H2SO4) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route 1.

Route 2: Diazotization and Sandmeyer Reaction

This classical yet powerful route utilizes an aminopyridine precursor, which undergoes diazotization followed by a Sandmeyer reaction to introduce the chloro substituent. This method is widely used for the synthesis of aryl halides from aryl amines.[2]

Mechanistic Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry.[2][3][4][5] The reaction proceeds via the formation of a diazonium salt from a primary aromatic amine in the presence of a nitrite source and a strong acid. This diazonium salt is then treated with a copper(I) halide, which catalyzes the substitution of the diazonium group with the corresponding halide. The reaction is believed to proceed through a radical mechanism.[2]

Experimental Protocol

Step 1: Diazotization of Methyl 2-amino-5-fluoropyridine-4-carboxylate

  • Dissolve methyl 2-amino-5-fluoropyridine-4-carboxylate in a cooled (0-5°C) aqueous solution of a strong acid, such as hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.[6]

  • Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.

  • The reaction mixture is then typically basified and extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated.

Workflow Diagram

Route2 start Methyl 2-amino-5-fluoropyridine-4-carboxylate step1 Diazotization (NaNO2, HCl) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuCl, HCl) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Selective Dechlorination & EsterificationRoute 2: Diazotization & Sandmeyer Reaction
Starting Material Methyl 2,6-dichloro-5-fluoronicotinateMethyl 2-amino-5-fluoropyridine-4-carboxylate
Key Transformation Selective reduction of a C-Cl bondDiazotization of an amino group and substitution
Reported Yield ~62% (for a similar compound)[1]Moderate to good (estimated from similar reactions)[3]
Reaction Conditions Step 1: -5 to 50°C; Step 2: 70-90°C[1]Step 1: 0-5°C; Step 2: 0°C to room temperature[6]
Reagents Zinc powder, acetic acid, methanol, sulfuric acidSodium nitrite, hydrochloric acid, copper(I) chloride
Advantages Potentially higher yield, straightforward transformationsUtilizes a common and well-established reaction
Disadvantages Requires a specific dichlorinated starting materialDiazonium salts can be unstable, requires careful temperature control

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 appears to be a more direct and potentially higher-yielding approach, provided the starting material, methyl 2,6-dichloro-5-fluoronicotinate, is readily accessible. The reaction conditions are relatively mild, and the transformations are standard organic reactions.

Route 2 , employing the classical Sandmeyer reaction, is a robust and well-understood method. Its main advantage lies in the potential availability of the aminopyridine starting material. However, this route requires careful handling of potentially unstable diazonium intermediates and strict temperature control to ensure safety and optimal yields.

The ultimate choice of synthesis route will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the foundational information for researchers to make an informed decision based on their unique circumstances and project goals.

References

A Comparative Guide to the Purity Analysis of Synthesized "Methyl 2-chloro-5-fluoropyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) intermediate, such as Methyl 2-chloro-5-fluoropyridine-4-carboxylate, directly influences the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this key building block. We will delve into the practical and theoretical considerations behind High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and established protocols.

The Critical Role of Purity in Drug Synthesis

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. Halogenated pyridines are prevalent in pharmaceuticals and agrochemicals.[1][2][3] The presence of chloro and fluoro substituents on the pyridine ring can significantly influence the molecule's reactivity and biological activity.[4][5] Impurities arising from the synthesis, such as starting materials, byproducts, or degradation products, can have unintended pharmacological effects or interfere with downstream reactions. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not merely a quality control measure but a cornerstone of drug development.

Orthogonal Analytical Approaches for Purity Determination

A multi-faceted approach employing techniques with different separation and detection principles is essential for a comprehensive purity profile. Here, we compare HPLC, GC-MS, and qNMR for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.[6]

Rationale for Method Selection: A reverse-phase HPLC method is ideal for a moderately polar compound like this compound. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from potential impurities of varying polarities.[6] A gradient elution with acetonitrile and water allows for the efficient separation of a broader range of impurities than an isocratic method. UV detection is suitable as the pyridine ring system is chromophoric.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.[6]

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 255 nm.[7]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Purity Calculation: Determined by the area percentage of the main peak relative to the total area of all peaks.[6]

This method is based on established principles for the analysis of pyridine carboxylic acids and their derivatives.[8] The use of a mixed-mode column could also be explored to enhance the separation of isomers and other closely related compounds by leveraging differences in hydrophobic and ionic properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural identification of impurities.[9]

Rationale for Method Selection: this compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns, which is a significant advantage over UV detection in HPLC. This is particularly useful for identifying unexpected impurities that may not be commercially available as reference standards. Pyrolysis-GC-MS has also been successfully used for the structural elucidation of fluorinated polymers.[10]

Experimental Protocol: GC-MS Purity Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

This method is well-suited for identifying and quantifying volatile impurities that might be present from the synthesis, such as residual solvents or volatile byproducts.[11][12]

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for purity determination due to its accuracy, precision, and the ability to provide structural information.[13][14]

Rationale for Method Selection: qNMR is a non-destructive technique that allows for the quantification of the analyte without the need for a reference standard of the compound itself.[13][14][15] Instead, a certified internal standard of known purity is used. This is particularly advantageous for novel compounds where a highly pure reference standard may not be available. The method is orthogonal to chromatographic techniques, providing an independent verification of purity.[14] Both ¹H and ¹⁹F NMR can be utilized for fluorinated compounds, with ¹⁹F NMR offering high sensitivity and a wide chemical shift range, which is beneficial for resolving signals from different fluorinated species.[16]

Experimental Protocol: ¹H qNMR Purity Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 value).

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula[15]:

    Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Comparison of Analytical Techniques

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between a stationary and mobile phaseSeparation based on volatility and boiling point, detection by massNuclear spin resonance in a magnetic field
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsSoluble compounds with NMR-active nuclei
Impurity Identification Based on retention time comparison with standardsDefinitive identification by mass spectrumStructural information from chemical shifts and coupling constants
Quantification Relative (area %) or external/internal standardExternal/internal standardAbsolute quantification with an internal standard
Destructive? YesYesNo[13]
Key Advantage High resolution for complex mixturesHigh specificity for impurity identificationHigh accuracy and precision without a reference standard of the analyte[14]
Key Limitation Co-eluting impurities may go undetectedNot suitable for non-volatile or thermally labile impuritiesLower sensitivity compared to chromatographic methods

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical flow of a comprehensive purity analysis for a synthesized compound.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting SynthesizedProduct Crude Methyl 2-chloro-5- fluoropyridine-4-carboxylate HPLC HPLC-UV (Relative Purity) SynthesizedProduct->HPLC GCMS GC-MS (Impurity ID & Volatiles) SynthesizedProduct->GCMS qNMR qNMR (Absolute Purity) SynthesizedProduct->qNMR PurityReport Comprehensive Purity Report HPLC->PurityReport GCMS->PurityReport qNMR->PurityReport

Caption: Workflow for the comprehensive purity analysis of a synthesized pharmaceutical intermediate.

Logical Relationships of Potential Impurities and Detection Methods

Understanding the potential impurities is key to selecting the appropriate analytical techniques.

ImpurityDetection StartingMaterials Unreacted Starting Materials HPLC HPLC StartingMaterials->HPLC GCMS GC-MS StartingMaterials->GCMS qNMR qNMR StartingMaterials->qNMR Byproducts Reaction Byproducts (e.g., isomers, hydrolysis products) Byproducts->HPLC Byproducts->GCMS Byproducts->qNMR ResidualSolvents Residual Solvents ResidualSolvents->GCMS ResidualSolvents->qNMR DegradationProducts Degradation Products DegradationProducts->HPLC DegradationProducts->GCMS

References

A Comparative Guide to the Synthesis of Methyl 2-chloro-5-fluoropyridine-4-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, halogenated pyridine scaffolds are indispensable building blocks. Their unique electronic properties and metabolic stability often impart desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[1][2] Among these, Methyl 2-chloro-5-fluoropyridine-4-carboxylate stands out as a key intermediate, leveraging the distinct reactivity of its chloro and fluoro substituents for further molecular elaboration.

This guide provides an in-depth comparison of the synthesis of this compound and a closely related analogue, Ethyl 2-chloro-5-fluoronicotinate. By examining their synthetic pathways, yields, and the rationale behind the methodological choices, this document aims to equip researchers with the practical insights needed for the efficient production of these valuable chemical entities.

Introduction to the Core Scaffold: The 2-Chloro-5-fluoropyridine Moiety

The 2-chloro-5-fluoropyridine framework is a versatile platform in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[2] Simultaneously, the fluorine atom at the 5-position enhances the molecule's stability and can influence its biological activity through favorable interactions with target proteins.[2] The carboxylate group, in this case at the 4-position, serves as another handle for chemical modification, such as amide bond formation, or can itself be a critical component of the final bioactive compound's pharmacophore. Pyridine carboxylic acid isomers, in general, are foundational to a multitude of drugs targeting a wide range of diseases, from cancer to tuberculosis.[3][4]

Synthetic Pathways: A Comparative Analysis

The synthesis of these substituted pyridine carboxylates often involves a multi-step sequence, starting from more readily available precursors. A common strategy involves the selective modification of a polysubstituted pyridine ring. Here, we compare a projected synthesis for this compound with a patented method for Ethyl 2-chloro-5-fluoronicotinate.

Projected Synthesis of this compound

A plausible and efficient synthesis of the target molecule can be conceptualized starting from 2,6-dichloro-5-fluoronicotinic acid, a compound accessible through established methods.[5][6] The proposed synthetic route involves two key transformations: selective reduction (dechlorination) and esterification.

Synthesis_of_Methyl_2_chloro_5_fluoropyridine_4_carboxylate start 2,6-dichloro-5-fluoronicotinic acid intermediate 2-chloro-5-fluoronicotinic acid start->intermediate Selective Reduction (e.g., Zn/Acetic Acid) product This compound intermediate->product Esterification (e.g., SOCl2, MeOH)

Caption: Projected synthetic pathway for this compound.

Step 1: Selective Dechlorination

The initial step involves the selective removal of the chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. This can be achieved through reduction, for example, using zinc powder in a protic solvent like acetic acid.[5] This method is advantageous as it is relatively mild and can selectively target one of the two chlorine atoms.

Step 2: Esterification

The resulting 2-chloro-5-fluoronicotinic acid is then esterified to yield the final product. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by the addition of methanol.[7][8][9] This approach is often high-yielding as the gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[9]

Patented Synthesis of Ethyl 2-chloro-5-fluoronicotinate

A documented synthesis for the analogous Ethyl 2-chloro-5-fluoronicotinate also starts from a 2,6-dichloro-5-fluoro-nicotinic acid precursor, in this case, the ethyl ester.[10] The key step is a selective catalytic hydrogenation.

Synthesis_of_Ethyl_2_chloro_5_fluoronicotinate start 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester product Ethyl 2-chloro-5-fluoronicotinate start->product Selective Hydrogenation (e.g., Pd-C or Lindlar catalyst, H2, Triethylamine)

Caption: Patented synthetic pathway for Ethyl 2-chloro-5-fluoronicotinate.[10]

This process utilizes catalytic hydrogenation to selectively remove the chlorine atom at the 6-position. The choice of catalyst (e.g., Palladium on Carbon or Lindlar catalyst) and the presence of a base like triethylamine are crucial for achieving the desired selectivity and preventing over-reduction.[10]

Performance Comparison: Yield and Reagents

The following table summarizes the key differences and performance metrics for the synthesis of this compound (projected) and Ethyl 2-chloro-5-fluoronicotinate (documented).

ParameterThis compound (Projected)Ethyl 2-chloro-5-fluoronicotinate (Documented)[10]
Starting Material 2,6-dichloro-5-fluoronicotinic acid2,6-dichloro-5-fluoro-nicotinic acid ethyl ester
Key Reaction Selective reduction followed by esterificationSelective catalytic hydrogenation
Key Reagents Zn/Acetic Acid; SOCl₂/MethanolH₂, Pd-C or Lindlar catalyst, Triethylamine
Reported Yield Not available (Projected)43-55%
Advantages Avoids handling of gaseous hydrogen; esterification step is generally high-yielding.One-pot selective dechlorination.
Considerations Two-step process; requires handling of corrosive SOCl₂.Requires specialized hydrogenation equipment; catalyst cost.

Experimental Protocols

Projected Protocol for this compound

Step 1: Synthesis of 2-chloro-5-fluoronicotinic acid [5]

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid in a suitable protic solvent (e.g., acetic acid), add zinc powder portion-wise at room temperature.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove excess zinc and any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product, if necessary, by recrystallization or column chromatography to obtain 2-chloro-5-fluoronicotinic acid.

Step 2: Synthesis of this compound [7][8][9]

  • Suspend 2-chloro-5-fluoronicotinic acid in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring for completion.

  • Cool the reaction mixture and remove the excess methanol and SOCl₂ under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain pure this compound.

Protocol for Ethyl 2-chloro-5-fluoronicotinate[10]
  • In a hydrogenation vessel, dissolve 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester in ethyl acetate.

  • Add triethylamine and a suitable catalyst (e.g., 5% Pd-C or Lindlar catalyst).

  • Pressurize the vessel with hydrogen gas (e.g., 3 atmospheres) and stir the reaction mixture at room temperature for approximately 12 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography to afford Ethyl 2-chloro-5-fluoronicotinate.

Structure-Activity Relationship Insights

Conclusion

The synthesis of this compound and its analogues represents a key step in the development of new pharmaceuticals and agrochemicals. While a direct, published protocol for the title compound is elusive, a robust synthetic strategy can be projected based on established chemical transformations. The comparison with the synthesis of Ethyl 2-chloro-5-fluoronicotinate highlights that different methodologies, such as selective reduction versus catalytic hydrogenation, can be employed to achieve similar structural motifs. The choice of synthetic route will ultimately depend on the available resources, scale of the reaction, and the specific requirements for purity and yield. The information presented in this guide provides a solid foundation for researchers to make informed decisions in the synthesis and further exploration of this important class of compounds.

References

A Senior Application Scientist's Guide to the Isomeric Purity of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of Methyl 2-chloro-5-fluoropyridine-4-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring its structural integrity is not merely a quality control checkpoint but a foundational pillar for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide you in establishing a robust, self-validating quality control system.

The Imperative of Isomeric Purity in Pharmaceutical Intermediates

This compound is a highly functionalized heterocyclic compound, serving as a key building block in the synthesis of complex APIs. In the pharmaceutical landscape, the precise arrangement of atoms in a molecule is paramount. While often discussed in the context of chirality, the principle of isomeric purity is equally critical for achiral molecules like our subject compound.[][2] Positional isomers, compounds with the same molecular formula but different substituent arrangements on the pyridine ring, can exhibit vastly different reactivity and pharmacological profiles.

The presence of unintended isomers in a starting material can propagate through a synthetic route, leading to impurities in the final drug substance that are difficult and costly to remove. These isomeric impurities can compromise the API's quality, introduce potential toxicity, and create significant regulatory hurdles.[3] Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[4][5][6][7] Therefore, a rigorous analytical strategy to ensure isomeric purity is non-negotiable.

Identifying Potential Isomeric Impurities

The synthesis of this compound can potentially yield several positional isomers. The specific isomers formed depend on the synthetic route and reaction conditions. For instance, a slight variation in regioselectivity during halogenation or other substitution reactions could lead to the formation of impurities.

Target Molecule: this compound

Potential Positional Isomers (Examples):

  • Methyl 2-chloro-3-fluoropyridine-4-carboxylate: Fluorine at position 3 instead of 5.

  • Methyl 3-chloro-5-fluoropyridine-2-carboxylate: Carboxylate group at position 2 and chlorine at position 3.[8]

  • Methyl 5-chloro-2-fluoropyridine-4-carboxylate: Halogen positions swapped.

The analytical challenge lies in developing methods that can selectively distinguish and accurately quantify these closely related structures.

A Comparative Analysis of Analytical Methodologies

Three primary analytical techniques are indispensable for the comprehensive assessment of isomeric purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific analytical goal, such as routine quality control, trace-level impurity identification, or definitive structural confirmation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, routine QC, purity analysisIdentification and quantification of volatile impuritiesUnambiguous structure elucidation, isomer identification
Resolution Excellent for closely related isomers with proper method development.High, but dependent on volatility and thermal stability.Not a separation technique, but provides distinct signals for each isomer in a mixture.
Sensitivity High (ng to µg/mL range).Very High (pg to ng/mL range), especially with MS detection.Lower, typically requires >1 mg of sample.
Analysis Time 10 - 30 minutes per sample.15 - 45 minutes per sample.5 - 60 minutes per experiment, depending on complexity.
Sample Prep Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds; dissolution in a volatile solvent.Simple dissolution in a deuterated solvent.
Key Advantage Robust, versatile, and the gold standard for purity assays.[9][10]High sensitivity and structural information from mass fragmentation.Provides definitive structural information, making it the ultimate arbiter of isomer identity.[11]
Limitation Method development can be time-consuming.The analyte must be volatile and thermally stable.[12]Lower throughput and sensitivity compared to chromatographic methods.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for the analysis of this compound.

Protocol 4.1: HPLC-UV Method for Quantification of Positional Isomers

This protocol is designed for the routine quality control and quantification of known isomeric impurities. The key to success is achieving baseline resolution between the main component and all potential isomers.

1. System and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. For difficult separations, consider columns with alternative selectivities, such as phenyl-hexyl or specialized columns for hydrogen bonding.[13]

  • Detector Wavelength: 275 nm, or the absorbance maximum of the analyte.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B (linear gradient)

    • 15-18 min: 70% to 95% B

    • 18-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5 µL.

4. Causality and Validation:

  • Why Formic Acid? It acts as an ion suppressor for the basic pyridine nitrogen, improving peak shape and reproducibility.

  • Why a Gradient? A gradient elution is crucial for separating compounds with different polarities, ensuring that both early- and late-eluting impurities are resolved from the main peak.

  • Self-Validation: The method's suitability is confirmed by spiking the main analyte with known standards of potential isomers to confirm resolution (>1.5) and peak identification. The precision should be evaluated through replicate injections (%RSD < 2%).

Protocol 4.2: GC-MS Method for Trace Isomer Identification

This method is ideal for identifying unknown impurities and confirming the identity of trace isomers due to the high sensitivity and structural information provided by mass spectrometry.

1. System and Column:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: 40 - 350 m/z.

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

5. Causality and Validation:

  • Why GC-MS? It provides two dimensions of identification: retention time (from GC) and mass spectrum (from MS). Isomers will have the same molecular ion but should exhibit distinct fragmentation patterns and retention times.

  • Why a Mid-Polarity Column? This type of column provides good selectivity for aromatic and halogenated compounds.

  • Self-Validation: The method is validated by comparing the mass spectra of separated peaks to a library or to the spectrum of a known reference standard. The fragmentation pattern serves as a chemical fingerprint for each isomer.

Protocol 4.3: ¹H and ¹⁹F NMR for Unambiguous Structure Verification

NMR is the most powerful technique for the definitive identification of isomers, as it directly probes the chemical environment of each atom in the molecule.

1. System and Experiment:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Nuclei to Observe: ¹H (Proton) and ¹⁹F (Fluorine). 2D experiments like COSY and HMBC can provide further connectivity information.[11]

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H NMR.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants of the two aromatic protons will be unique for each isomer.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift of the fluorine signal is highly sensitive to its position on the pyridine ring.

4. Causality and Interpretation:

  • Why NMR? The electronic environment of each proton and the fluorine atom on the pyridine ring is uniquely determined by the substitution pattern.

  • Expected Differences:

    • Target Compound (2-Cl, 5-F): The two protons on the ring will appear as doublets, with a specific coupling constant between them.

    • Isomer (e.g., 2-Cl, 3-F): The positions of the protons relative to the electron-withdrawing groups (Cl, F, COOCH₃) will be different, leading to distinct chemical shifts in both the ¹H and ¹⁹F spectra. The coupling patterns will also change significantly.[14][15]

  • Self-Validation: The observed NMR spectrum must be fully consistent with only one possible isomeric structure. Any additional signals indicate the presence of impurities, which can often be identified and quantified directly from the spectrum.

Visualization of Analytical Workflows

A comprehensive approach to purity assessment involves a logical flow of these techniques.

G cluster_0 Phase 1: Routine Quality Control cluster_1 Phase 2: OOS Investigation / Impurity ID Batch Incoming Batch of This compound HPLC HPLC-UV Analysis (Protocol 4.1) Batch->HPLC Spec Compare to Specification (e.g., >99.5% Purity) HPLC->Spec Pass Batch Pass Spec->Pass Meets Criteria Fail Out of Specification (OOS) Spec->Fail Fails Criteria GCMS GC-MS Analysis (Protocol 4.2) Fail->GCMS NMR NMR Spectroscopy (Protocol 4.3) Fail->NMR ID Identify & Characterize Isomeric Impurity GCMS->ID NMR->ID Report Generate Investigation Report ID->Report

Caption: Workflow for Isomeric Purity Assessment.

G cluster_0 cluster_1 HPLC HPLC-UV + Quantitative Accuracy + High Throughput - Ambiguous for Novel Impurities Quant Purity (%) and Quantification of Impurities HPLC->Quant GCMS GC-MS + High Sensitivity + Provides Mass (MW) - Requires Volatility ID Tentative Identification (via RT and Mass) GCMS->ID NMR NMR + Definitive Structure + Direct Quantification - Lower Sensitivity NMR->Quant for major components Confirm Unambiguous Structural Confirmation NMR->Confirm ID->NMR Requires confirmation by

Caption: Complementary Nature of Analytical Techniques.

Conclusion and Regulatory Perspective

The determination of isomeric purity for pharmaceutical intermediates like this compound is a multi-faceted challenge that requires a combination of orthogonal analytical techniques. While HPLC serves as the workhorse for routine quantitative analysis, GC-MS provides invaluable sensitivity for trace impurity detection, and NMR spectroscopy stands as the ultimate authority for structural elucidation.

Adherence to guidelines such as ICH Q3A(R2), which outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances, is mandatory.[6] By implementing a suite of robust, validated analytical methods as described in this guide, researchers and drug developers can ensure the quality and consistency of their intermediates, paving the way for a safer, more effective final pharmaceutical product and a smoother regulatory approval process.

References

A Comparative Guide to the Structural Elucidation of Methyl 2-chloro-5-fluoropyridine-4-carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of Methyl 2-chloro-5-fluoropyridine-4-carboxylate and its derivatives. While crystallographic data for the exact title compound is not publicly available, this guide will utilize the closely related analogue, Methyl 5-bromo-2-chloropyridine-3-carboxylate , as a case study to illustrate the principles and methodologies. We will objectively compare the performance of X-ray crystallography with alternative analytical techniques, supported by experimental data and protocols, to empower you in making informed decisions for your research.

The Significance of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to engage in a variety of intermolecular interactions. The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity. Therefore, unambiguous determination of the substitution pattern and overall molecular conformation is a critical step in the drug discovery and development pipeline.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[1] It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process. The following protocol outlines the typical workflow for a small molecule like our case study compound, Methyl 5-bromo-2-chloropyridine-3-carboxylate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Methyl 5-bromo-2-chloropyridine-3-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in a suitable solvent system purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure & Validation refinement->final_structure

Caption: Experimental workflow for X-ray crystallography.

1. Synthesis and Purification:

The first critical step is the synthesis of the target compound. For our case study, Methyl 5-bromo-2-chloropyridine-3-carboxylate, a plausible synthetic route involves the esterification of the corresponding carboxylic acid.[1]

  • Reaction: 5-bromo-2-chloronicotinic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by using a coupling agent.

  • Purification: The crude product is purified to homogeneity, typically by column chromatography on silica gel, to remove any starting materials or byproducts that could impede crystallization. Purity is paramount for obtaining high-quality crystals.

2. Crystallization:

Growing single crystals of sufficient size and quality is often the most challenging step.[1] For small organic molecules, several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals. For Methyl 5-bromo-2-chloropyridine-3-carboxylate, crystals were successfully obtained by the slow evaporation of an ethanol solution.[1]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, inducing crystallization.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.

3. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.

4. Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice. The initial atomic model is then refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.

Case Study: Crystal Structure of Methyl 5-bromo-2-chloropyridine-3-carboxylate

The crystal structure of Methyl 5-bromo-2-chloropyridine-3-carboxylate provides a wealth of information.[1] The key crystallographic parameters are summarized in the table below. This data serves as a benchmark for what can be expected from a successful crystallographic analysis of a similar derivative.

ParameterValue
Chemical FormulaC₇H₅BrClNO₂
Formula Weight250.48
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.978(2)
b (Å)8.153(3)
c (Å)14.040(2)
α (°)96.89(2)
β (°)96.20(3)
γ (°)100.70(2)
Volume (ų)440.2(3)
Z2
R-factor-

Data obtained from the publication by Popović et al. (2012).[1]

The crystal structure reveals the precise bond lengths and angles, confirming the substitution pattern on the pyridine ring. Furthermore, the analysis of the crystal packing can reveal important intermolecular interactions, such as halogen bonds or π-π stacking, which can influence the compound's physical properties and biological activity. In the case of Methyl 5-bromo-2-chloropyridine-3-carboxylate, the crystal packing is characterized by relatively short intermolecular Br···O interactions.[1]

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for routine characterization and can offer complementary information.

decision_tree start Need for Structural Information q1 Is 3D structure and stereochemistry critical? start->q1 xrc X-ray Crystallography q1->xrc Yes q2 Is connectivity and substitution pattern sufficient? q1->q2 No nmr NMR Spectroscopy q2->nmr Yes q3 Need for molecular weight and fragmentation? q2->q3 No ms Mass Spectrometry q3->ms Yes

Caption: Decision tree for selecting an analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and substitution pattern of a molecule in solution.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) of the signals in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

For a this compound derivative, the fluorine atom would further couple with adjacent protons and carbons, providing additional structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a solvent compatible with liquid chromatography (e.g., acetonitrile/water).

  • LC Separation: Inject the sample onto a liquid chromatograph to separate it from any impurities.

  • MS Analysis: The eluent from the LC is introduced into the mass spectrometer. An initial full scan analysis will determine the molecular weight of the parent ion.

  • Tandem MS (MS/MS): The parent ion is then isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can be used to deduce the structure of the molecule. For halogenated compounds, the characteristic isotopic patterns of chlorine and bromine are particularly informative.

Performance Comparison: X-ray Crystallography vs. Alternatives

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, substitution pattern, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal5-10 mg, solubleMicrograms to nanograms, soluble
Throughput Low to mediumHighHigh
Key Advantage Unambiguous structural determinationProvides information on dynamic processes in solutionHigh sensitivity and speed
Key Limitation Requires good quality crystals, which can be difficult to obtainDoes not provide precise bond lengths/angles; can be complex to interpretDoes not provide stereochemical or conformational information

Conclusion: An Integrated Approach to Structural Elucidation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our environment hinge on the meticulous management of the chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 2-chloro-5-fluoropyridine-4-carboxylate, moving beyond a simple checklist to explain the critical reasoning behind each step.

Immediate Safety Profile & Hazard Assessment

Before any handling or disposal procedure, a clear understanding of the compound's hazard profile is paramount. This compound, like many halogenated pyridine derivatives, is classified as a hazardous chemical.[1][2] Its primary risks involve irritation and potential harm upon contact or inhalation.

Hazard CategoryDescriptionRecommended Immediate Action
Skin Contact Causes skin irritation.[1]IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][3]
Eye Contact May cause serious eye irritation.[1]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation May cause respiratory irritation.[1][4]IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4]
Ingestion Harmful if swallowed.[4][5]IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[3][5]
Combustion Hazards Thermal decomposition can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[1][3]In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[3]

Required Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE, including chemical safety goggles, a lab coat, and chemically resistant gloves.[4] All transfers and collections of waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

The Disposal Decision Workflow: Why Segregation is Non-Negotiable

The single most critical decision in disposing of this compound is its classification as a halogenated organic waste . Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), specific regulations govern the treatment and disposal of hazardous wastes, with halogenated compounds receiving particular scrutiny.[7][8]

The presence of both chlorine and fluorine atoms on the pyridine ring places this compound firmly in this category.[9] Mixing halogenated waste with non-halogenated waste streams is a common and costly error in laboratory settings. It contaminates the entire volume, forcing the entire container to be treated as the more stringently regulated (and more expensive to dispose of) halogenated waste.[10]

The following workflow illustrates the critical decision pathway for this and any other chemical waste generated in the lab.

G cluster_0 Disposal Decision Workflow Start Waste Generated: This compound Assess Assess Chemical Structure: Does it contain F, Cl, Br, or I? Start->Assess Halogenated YES (Halogenated Organic Waste) Assess->Halogenated Yes NonHalogenated NO (Non-Halogenated Organic Waste) Assess->NonHalogenated No CollectHalo Collect in Designated HALOGENATED WASTE Container Halogenated->CollectHalo CollectNonHalo Collect in Designated NON-HALOGENATED WASTE Container NonHalogenated->CollectNonHalo Disposal Arrange Pickup via Institutional EH&S for Approved Disposal CollectHalo->Disposal CollectNonHalo->Disposal

Caption: Waste Segregation Decision Flowchart.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures compliance with EPA and OSHA standards and promotes a safe laboratory environment.

Objective: To safely collect, store, and prepare this compound waste for final disposal by a licensed vendor.

Materials:

  • Designated "Halogenated Organic Waste" container (chemically compatible, e.g., HDPE or glass)

  • Hazardous Waste Label

  • Chemical Fume Hood

  • Required PPE (goggles, lab coat, gloves)

Protocol:

  • Container Preparation: Obtain a clean, designated waste container suitable for halogenated organic liquids.[6] Ensure it is free from damage and has a secure, leak-proof closure.[7] Affix a "Hazardous Waste" label to the container before adding any waste.[6]

  • Waste Collection:

    • Perform all waste transfers inside a chemical fume hood.[6]

    • Carefully pour the waste this compound, including any solvent rinses used to clean the original container, into the designated halogenated waste container. Avoid splashing.

    • Do not mix with incompatible waste streams, such as acids, bases, or strong oxidizing agents.[3][11]

    • Securely close the container lid immediately after adding the waste. Containers must remain closed except when actively adding waste.[10][11]

  • Labeling:

    • On the "Hazardous Waste" label, clearly write the full chemical name: "this compound".[6] Do not use abbreviations, acronyms, or chemical formulas.

    • List any other chemicals (e.g., solvents) present in the container. If a generic name like "Halogenated Waste" is used, a log of all constituents must be kept nearby.[10]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[11][12] This area must be at or near the point of generation and under the control of the operator.

    • Ensure the SAA is a cool, dry, and well-ventilated location, away from heat and sources of ignition.[3]

    • Partially filled containers may remain in an SAA for up to one year, but once a container is full, it must be removed within three days.[11]

  • Final Disposal:

    • Once the container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department.

    • Follow their specific procedures for scheduling a waste pickup. Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed professional waste disposal service and sent to an approved waste disposal plant.[1][13]

Emergency Protocols: Spill & Exposure Management

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[2][4]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealable, labeled container for hazardous waste disposal.[2]

    • Wipe the area clean and decontaminate.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert all nearby personnel.[4]

    • If the spill is flammable and there is an ignition risk, turn off any nearby ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the vapors.

    • Immediately contact your institution's emergency response or EH&S department.

In Case of Personal Exposure:

  • Skin: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

For all exposure incidents, report the event to your supervisor and EH&S department and consult the Safety Data Sheet (SDS) for specific first-aid measures.

Regulatory Context

The procedures outlined in this guide are designed to comply with the EPA's RCRA regulations (40 CFR Part 262), which govern hazardous waste generation, accumulation, and disposal.[7][14] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidance for managing unwanted materials in a laboratory setting.[14] Your institution's EH&S department is the ultimate authority on local and federal compliance and should be your primary resource for any questions.

By adhering to these scientifically sound and regulatorily compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of your research.

References

A Senior Application Scientist's Guide to Handling Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of Methyl 2-chloro-5-fluoropyridine-4-carboxylate. As a Senior Application Scientist, my objective is to extend beyond mere procedural instruction. This guide is built on a foundation of scientific causality—explaining why each step is critical—to empower you, my fellow researchers, to build a self-validating culture of safety and experimental integrity in your laboratory.

Hazard Assessment: A Proactive Approach to Safety

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, our safety protocol is derived from a thorough analysis of structurally analogous compounds, including various chlorinated and fluorinated pyridines.[1] The chemical structure—a halogenated pyridine ring—suggests specific potential hazards that dictate our handling strategy.

Based on these analogs, the compound is anticipated to be harmful if swallowed, inhaled, or comes into contact with the skin.[2][3][4] It is classified as a potential skin, eye, and respiratory system irritant.[3][5][6] The core principle of our protocol is, therefore, the strict prevention of any direct physical contact or aerosol inhalation. All handling procedures must be designed to contain the compound securely.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is mandatory to create redundant safety barriers.[7] The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Goggles with Side ShieldsMust be worn at all times to protect against splashes and potential dust particles. For tasks with a higher risk of splashing, such as transferring solutions, a face shield must be worn in addition to goggles.[5][7]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer good resistance to a broad range of chemicals and are recommended for handling this compound.[7] Always inspect gloves for tears or degradation before use. For prolonged handling or in situations with a high risk of exposure, double-gloving is a prudent measure. Change gloves frequently and immediately after any known contact.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat protects your skin and personal clothing from accidental spills.[5] Ensure the sleeves are of adequate length to cover the wrists completely.
Respiratory Protection Certified Chemical Fume HoodAll work with this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of any aerosols or potential dust.[5][7] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Footwear Closed-Toe ShoesRequired at all times within the laboratory to protect against spills and falling objects.[5]

Operational Workflow: From Receipt to Disposal

Adherence to a systematic workflow is crucial for ensuring safety and maintaining the integrity of the compound. The following diagram and protocols outline the essential steps.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A 1. Receiving & Inspection - Check for damage - Verify label B 2. Secure Storage - Cool, dry, ventilated area - Away from incompatibles C 3. Pre-Handling Safety Check - Verify fume hood - Locate safety equipment D 4. Don Full PPE C->D Enter Fume Hood E 5. Weigh & Transfer - Use appropriate tools - Minimize dust/aerosols F 6. Solution Preparation - Keep containers closed G 7. Post-Handling Cleanup - Decontaminate workspace F->G Exit Fume Hood H 8. Doff & Dispose PPE - Remove gloves correctly I 9. Waste Disposal - Segregate hazardous waste

Caption: Workflow for handling this compound.

Pre-Handling Protocol
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that the airflow monitor indicates normal operation.

  • Clear Workspace: Ensure the work area inside the fume hood is clean and uncluttered.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[8]

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood before introducing the compound.

Step-by-Step Handling Protocol: Weighing and Dissolving
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Transfer Compound: Inside the fume hood, carefully transfer the required amount of the solid compound from its storage container to a weighing vessel. Use a spatula and appropriate techniques to minimize the generation of dust.[5]

  • Close Primary Container: Immediately and securely close the main storage container.[5]

  • Prepare Solution: Add the weighed solid to the desired solvent in a suitable flask.

  • Initial Cleanup: Lightly clean the spatula and weighing vessel with a solvent-moistened wipe, disposing of the wipe into a designated hazardous waste container.

  • Final Cleanup: After completing the experimental work, thoroughly decontaminate the work area within the fume hood.

  • Doff PPE: Remove personal protective equipment in the correct order, ensuring contaminated gloves are removed without touching the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[5][7]

Emergency Procedures: Preparedness is Key

Spills
  • Minor Spill (<1 g inside a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

    • Wipe the spill area clean with a suitable solvent and decontaminate.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Exposures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations through your institution's approved hazardous waste disposal program.[3][6]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, ensuring that your groundbreaking work can proceed with confidence and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-fluoropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.